molecular formula C8H3Cl2FN2 B3243402 4,8-Dichloro-6-fluoroquinazoline CAS No. 1566729-83-6

4,8-Dichloro-6-fluoroquinazoline

Cat. No.: B3243402
CAS No.: 1566729-83-6
M. Wt: 217.02 g/mol
InChI Key: DMTPQQJHSOOXJY-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-fluoroquinazoline (CAS 1566729-83-6) is a fluorinated heterocyclic building block of high importance in medicinal chemistry and pharmaceutical research. This compound features a quinazoline core strategically substituted with chlorine atoms at the 4 and 8 positions and a fluorine at the 6 position, making it a versatile intermediate for further functionalization . Its primary research value lies in its role as a key precursor in the synthesis of various biologically active molecules, particularly in the development of anticancer agents . Researchers utilize this compound to create inhibitors that target specific enzymes, such as kinases, which are involved in critical cellular processes like tumor growth and proliferation . The structure-activity relationship (SAR) of quinazoline derivatives is well-established, and the reactive chloro and fluoro substituents allow for efficient sequential nucleophilic substitutions, enabling the rapid generation of diverse compound libraries for biological screening. This reagent is strictly for research applications in laboratory settings. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloro-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPQQJHSOOXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4,8-Dichloro-6-fluoroquinazoline (CAS 1566729-83-6)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 4,8-Dichloro-6-fluoroquinazoline , designed for researchers in medicinal chemistry and drug development.

Core Scaffold for Covalent KRAS G12C Inhibitor Discovery

Executive Summary

4,8-Dichloro-6-fluoroquinazoline (CAS 1566729-83-6) is a specialized heterocyclic building block primarily utilized in the synthesis of covalent inhibitors targeting the KRAS G12C oncogene. Unlike generic quinazoline scaffolds, the specific substitution pattern—chlorine at the C8 position and fluorine at C6—confers unique steric and electronic properties essential for:

  • Atropisomer Stability: The C8-chlorine atom provides steric bulk that restricts rotation around the C-N bond of N-aryl substituents at the C4 position, a critical feature for locking the bioactive conformation of KRAS inhibitors (e.g., ARS-1620 analogs).

  • Metabolic Blocking: The C6-fluorine atom blocks oxidative metabolism at a typically labile position while modulating the pKa of the pyrimidine ring.

  • Regioselective Functionalization: The high reactivity of the C4-chlorine allows for facile SNAr displacement, while the C8-chlorine remains inert under standard conditions, enabling precise modular synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 1566729-83-6
IUPAC Name 4,8-Dichloro-6-fluoroquinazoline
Molecular Formula C₈H₃Cl₂FN₂
Molecular Weight 217.03 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Melting Point 118–122 °C (Typical range for this class)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Hazard Class Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthetic Route & Methodology

The synthesis of 4,8-dichloro-6-fluoroquinazoline is a two-step protocol starting from 2-amino-3-chloro-5-fluorobenzoic acid . This route ensures high purity and regiocontrol.

Step 1: Cyclization to Quinazolinone Core

The anthranilic acid derivative is cyclized using formamidine acetate or formamide to yield the stable 4(3H)-one intermediate.

  • Reagents: 2-amino-3-chloro-5-fluorobenzoic acid, Formamidine acetate, Ethanol (or 2-Methoxyethanol).

  • Mechanism: Condensation followed by dehydration.

Step 2: Deoxychlorination (The Key Transformation)

The tautomeric hydroxyl group at C4 is converted to a chloride leaving group.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalyst).

  • Conditions: Reflux (80–110 °C), 4–6 hours.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques.

1. Preparation of 8-Chloro-6-fluoroquinazolin-4(3H)-one:

  • Charge a 250 mL round-bottom flask with 2-amino-3-chloro-5-fluorobenzoic acid (10.0 g, 52.8 mmol) and Formamidine acetate (8.2 g, 79.2 mmol).

  • Add 2-Methoxyethanol (100 mL) as solvent.

  • Heat to reflux (125 °C) with vigorous stirring for 12 hours. Monitor by LCMS for disappearance of starting material.

  • Cool to Room Temperature (RT). The product often precipitates.

  • Pour the mixture into ice-water (300 mL). Stir for 30 minutes.

  • Filter the precipitate, wash with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL).

  • Dry in a vacuum oven at 50 °C. Yield: ~85–90%.

2. Chlorination to 4,8-Dichloro-6-fluoroquinazoline:

  • Suspend the dry 8-Chloro-6-fluoroquinazolin-4(3H)-one (8.0 g, 40.3 mmol) in POCl₃ (40 mL, excess).

  • Add DIPEA (7.0 mL, 40.3 mmol) dropwise at 0 °C (exothermic).

  • Heat the mixture to 100 °C for 4 hours. The suspension will dissolve into a clear yellow/orange solution.

  • Critical Step: Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).

  • Dissolve the residue in DCM (100 mL) and pour slowly onto crushed ice/saturated NaHCO₃ mixture (vigorous stirring required to neutralize residual acid).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Result: 4,8-Dichloro-6-fluoroquinazoline as a pale solid.

Visualized Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the conversion from the anthranilic acid precursor to the final dichlorinated scaffold.

SynthesisPath Start 2-Amino-3-chloro- 5-fluorobenzoic acid Step1 Cyclization (Formamidine acetate) Start->Step1 Reflux, 12h Inter 8-Chloro-6-fluoro- quinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3 / DIPEA) Inter->Step2 100°C, 4h Final 4,8-Dichloro- 6-fluoroquinazoline (CAS 1566729-83-6) Step2->Final

Caption: Synthesis of CAS 1566729-83-6 via cyclization and deoxychlorination.

Diagram 2: Reactivity & Regioselectivity Map

This diagram highlights the differential reactivity of the C4 and C8 positions, crucial for library design.

ReactivityMap Core 4,8-Dichloro-6-fluoroquinazoline C4 C4-Position (Cl) High Reactivity (SnAr) Core->C4 C8 C8-Position (Cl) Steric Block / Stable Core->C8 C6 C6-Position (F) Metabolic Stability Core->C6 Action1 Displacement by Piperazines/Anilines C4->Action1 Action2 Locks Atropisomerism (Restricted Rotation) C8->Action2 Action3 Modulates pKa & Prevents Oxidation C6->Action3

Caption: Functional map showing the distinct roles of the C4, C8, and C6 substituents.

Applications in Drug Discovery (KRAS G12C)

The 4,8-dichloro-6-fluoroquinazoline scaffold is a structural analog to the core found in ARS-1620 and early precursors to Sotorasib (AMG 510) .

Mechanism of Action Integration
  • Covalent Warhead Attachment: The C4-chlorine is displaced by a piperazine or aniline linker carrying an acrylamide warhead. This warhead covalently binds to Cysteine 12 in the KRAS G12C mutant.[1]

  • Cryptic Pocket Binding: The quinazoline core resides in the switch II pocket. The C8-chlorine is critical here; it forces the N-substituent at C4 to adopt a perpendicular conformation relative to the quinazoline plane. This "atropisomer locking" maximizes van der Waals interactions within the cryptic pocket (H95/Y96/Q99).

Comparative Utility
  • vs. 4-Chloroquinazoline: The lack of an 8-substituent in simple quinazolines leads to free rotation, resulting in a significant entropic penalty upon binding. The 8-Cl variant (this CAS) pre-organizes the ligand.

  • vs. 4,7-Dichloroquinazoline: The 7-position is solvent-exposed; substitution there affects solubility but not conformation. The 8-position is structural.[2]

Handling, Safety, and Analytics

Safety Protocols
  • Corrosivity: The compound is an alkylating agent precursor and may cause skin sensitization. Handle in a fume hood.

  • Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis. Store under argon.

  • Neutralization: Quench all reaction mixtures containing POCl₃ residues with dilute NaOH or NaHCO₃ before disposal.

Analytical Standards (QC)
  • HPLC: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Retention Time: Expect late elution due to lipophilicity (ClogP ~ 3.6).

  • 1H NMR (DMSO-d₆):

    • Proton at C2: Singlet, ~9.1 ppm (Deshielded by adjacent nitrogens).

    • Proton at C5: Doublet of doublets (coupling with F).

    • Proton at C7: Doublet of doublets.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell.

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2,4-Dichloro-6-fluoroquinazoline (Analogous Structure Data). National Center for Biotechnology Information.

  • Ambeed. (2024).[3] 4,8-Dichloro-6-fluoroquinazoline Product Data. Ambeed.com.

Sources

4,8-Dichloro-6-fluoroquinazoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,8-Dichloro-6-fluoroquinazoline chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1][2]

Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications

Executive Summary

4,8-Dichloro-6-fluoroquinazoline is a specialized heterocyclic scaffold utilized primarily as a pharmacophore in the development of tyrosine kinase inhibitors (TKIs).[2] Distinguished by its specific halogenation pattern—an electrophilic chlorine at C4, a sterically demanding chlorine at C8, and a metabolic blocking fluorine at C6—this molecule offers a unique reactivity profile for fragment-based drug design (FBDD).[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and regioselective functionalization strategies.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Structural Nomenclature
  • IUPAC Name: 4,8-Dichloro-6-fluoroquinazoline[2]

  • Molecular Formula: C₈H₃Cl₂FN₂

  • Molecular Weight: 217.03 g/mol [2]

  • Core Scaffold: Quinazoline (1,3-diazanaphthalene)[1][2]

  • Key Substituents:

    • C4-Cl: Highly reactive imidoyl chloride (primary electrophile).

    • C6-F: Metabolic blocker; modulates pKa and lipophilicity.[2]

    • C8-Cl: Steric modulator; secondary electrophile (requires catalysis).

Predicted Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below are derived from validated SAR data of close analogs (e.g., 4,6-dichloro-8-fluoroquinazoline).

PropertyValue (Predicted/Analog)Significance in Drug Design
LogP 3.2 ± 0.4Moderate lipophilicity; suitable for cell membrane penetration.[2]
Topological Polar Surface Area (TPSA) ~25.8 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Acceptors 2 (N1, N3)Critical for hinge-binding in kinase domains (e.g., EGFR).[1][2]
H-Bond Donors 0Requires functionalization (e.g., amination) to add donor capacity.[1]
Melting Point 110–115 °CSolid at room temperature; stable for storage under inert gas.

Synthetic Methodology

The synthesis of 4,8-dichloro-6-fluoroquinazoline is a convergent process. The authoritative route utilizes 2-amino-3-chloro-5-fluorobenzoic acid as the defining precursor to establish the C8 and C6 halogenation pattern prior to ring closure.[2]

Retrosynthetic Analysis (Graphviz)[1]

SynthesisRoute Figure 1: Two-step synthesis of 4,8-Dichloro-6-fluoroquinazoline from anthranilic acid derivative. Precursor 2-Amino-3-chloro- 5-fluorobenzoic acid Intermediate 8-Chloro-6-fluoro- quinazolin-4(3H)-one Precursor->Intermediate Cyclization (Formamide/150°C) Product 4,8-Dichloro- 6-fluoroquinazoline Intermediate->Product Chlorination (POCl3/DIPEA)

[2]

Detailed Experimental Protocol
Step 1: Cyclization to Quinazolinone

Objective: Construct the pyrimidine ring while preserving the halogen substituents.

  • Reagents: 2-Amino-3-chloro-5-fluorobenzoic acid (1.0 eq), Formamide (excess, solvent/reagent).

  • Procedure:

    • Charge a round-bottom flask with the benzoic acid precursor.[3]

    • Add Formamide (5–10 volumes).[1]

    • Heat the mixture to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the condensation and dehydration.[2]

    • Monitor via TLC (formation of a polar, UV-active spot).[1]

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water. The product, 8-chloro-6-fluoroquinazolin-4(3H)-one , will precipitate.[2]

    • Filter, wash with water and cold ethanol.[1][2] Dry under vacuum.[3][4]

Step 2: Aromatization/Chlorination at C4

Objective: Convert the tautomeric amide (lactam) to the reactive imidoyl chloride.[1]

  • Reagents: 8-Chloro-6-fluoroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–8 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq) or catalytic DMF.[1][2]

  • Procedure:

    • Suspend the quinazolinone in POCl₃ (neat) or in an inert solvent (toluene) if scale dictates.[1]

    • Add DIPEA dropwise (scavenges HCl, accelerates reaction).[1]

    • Reflux at 100–110 °C for 2–4 hours. The suspension should clear as the chloro-imidate forms.[2]

    • Workup (Critical Safety): Remove excess POCl₃ via rotary evaporation.[1] Slowly pour the residue onto crushed ice/NaHCO₃ solution. Caution: Exothermic hydrolysis of residual POCl₃.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from hexanes/EtOAc or flash chromatography (non-polar eluent).[1]

Reactivity & Regioselectivity Profile

The utility of 4,8-dichloro-6-fluoroquinazoline lies in the distinct reactivity hierarchy of its three halogen atoms.[2] This allows for sequential, orthogonal functionalization.[1]

The Reactivity Hierarchy[2]
  • C4-Cl (Primary): Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] The N3 nitrogen activates this position. Reacts with anilines, phenols, and thiols at mild temperatures (RT to 60°C).[1]

  • C8-Cl (Secondary): Sterically hindered and less electron-deficient than C4. Resistant to standard SₙAr but susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or forcing SₙAr conditions.[2]

  • C6-F (Tertiary): Generally inert to substitution under standard conditions. Serves as a stable electronic modulator and metabolic block.

Functionalization Logic (Graphviz)[1]

ReactivityMap Figure 2: Regioselective functionalization strategy. C4 reacts first; C8 requires catalysis. Core 4,8-Dichloro-6-fluoroquinazoline C4_Product 4-Amino-8-chloro-6-fluoroquinazoline (Kinase Hinge Binder) Core->C4_Product Step 1: C4 Substitution (Fast, Regioselective) Final_Drug Bi-functionalized Kinase Inhibitor (Solubility/Potency Tail) C4_Product->Final_Drug Step 2: C8 Coupling (Slow, Catalytic) Aniline + Aniline / Amine (SₙAr, mild heat) Aniline->Core Boronic + Boronic Acid / Amine (Pd-Catalysis / High Temp) Boronic->C4_Product

[1]

Case Study: EGFR Inhibitor Synthesis

In the synthesis of Gefitinib/Erlotinib analogs, the C4-Cl is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline).[2]

  • Reaction: 4,8-Dichloro-6-fluoroquinazoline + 3-Chloro-4-fluoroaniline → N-(3-chloro-4-fluorophenyl)-8-chloro-6-fluoroquinazolin-4-amine .[2]

  • Conditions: Isopropanol, 80°C, 2 hours.

  • Outcome: The 8-Cl remains intact, available for subsequent Suzuki coupling to introduce solubility-enhancing groups (e.g., methylpiperazine tails) if desired, or left as a lipophilic bulk.[1][2]

Handling, Safety, and Stability

Hazard Identification
  • Corrosivity: The C4-Cl bond hydrolyzes to release HCl upon contact with moisture.[2] Causes severe skin burns and eye damage.

  • Sensitization: Quinazolines are potent sensitizers; handle in a fume hood with double gloving (Nitrile/Neoprene).[1]

  • Storage: Hygroscopic. Store at 2–8 °C under Argon or Nitrogen.

Stability Data
  • Hydrolysis: Slowly hydrolyzes to the quinazolinone in water/DMSO mixtures. Solutions in anhydrous DMF/DMSO are stable for >24 hours at RT.

  • Thermal: Stable up to ~150°C (short term).[1] Avoid prolonged heating above 120°C without solvent.

References

  • General Quinazoline Synthesis

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.[1]

    • URL:[Link][1]

  • Precursor Identification

    • Title: 2-Amino-3-chloro-5-fluorobenzoic acid (CAS 1022961-12-1) Product Data.[2][5][6]

    • Source: BLD Pharm / PubChem.
    • URL:[Link][1]

  • Title: A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline (Analogous Reactivity Patterns).
  • Medicinal Chemistry Context

    • Title: Quinazoline derivatives as kinase inhibitors: Structure-Activity Rel
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).[1]

    • URL:[Link] (Search: Quinazoline EGFR SAR)[1]

Sources

Strategic Halogenation of Quinazoline Scaffolds: From Synthesis to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly within oncology, serving as the backbone for three generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] While the scaffold provides the essential ATP-mimetic hinge-binding motif, it is the strategic incorporation of halogen atoms (F, Cl, Br, I) that frequently dictates clinical success.

This guide moves beyond basic structural descriptions to analyze the physicochemical causality of halogenation. We explore how halogens modulate pKa, induce metabolic blockade, and exploit "sigma-hole" interactions to lock binding conformations. This document provides validated synthetic protocols for halogenated cores and examines the structural-activity relationships (SAR) that define drugs like Vandetanib and Gefitinib.

The Physicochemical Logic of Halogenation

In quinazoline drug design, halogens are not merely hydrophobic bulk; they are electronic tuning knobs. Their placement is governed by three critical mechanisms:

The Sigma-Hole and Halogen Bonding

Contrary to the view of halogens as purely negative electron-withdrawing groups (EWGs), heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution. The tip of the halogen atom, opposite the C-X bond, displays a region of positive electrostatic potential known as the sigma-hole .

  • Mechanism: This positive patch can act as a Lewis acid, accepting electron density from backbone carbonyl oxygens (e.g., Met793 in EGFR) or sulfurs in the kinase hinge region.

  • Impact: This interaction is highly directional (

    
     angle), imposing strict conformational constraints that increase specificity compared to non-directional van der Waals forces.
    
Metabolic Blockade

The C6 and C7 positions of the quinazoline core are electron-rich and prone to oxidative metabolism by cytochrome P450 enzymes (specifically CYP3A4).

  • Fluorine Substitution: Replacing a C-H bond with C-F at metabolic "soft spots" prevents hydroxylation due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).

  • Electronic Effect: Fluorine at C6 pulls electron density from the N1 nitrogen, lowering its pKa. This modulates the protonation state at physiological pH, influencing solubility and membrane permeability.

Lipophilicity Modulation (LogP)

Halogenation increases lipophilicity ($ \pi_{Cl} = 0.71 $, $ \pi_{F} = 0.14 $), facilitating passive transport across the cell membrane. However, over-halogenation leads to poor solubility ("brick dust" compounds). The balance is often struck by pairing a halogenated core with a solubilizing tail (e.g., the morpholine in Gefitinib).

Structural Architecture & SAR Visualization

The following diagram illustrates the functional zones of the quinazoline scaffold and the specific impact of halogenation at the Core (C6/C7) versus the Tail (Aniline).

QuinazolineSAR Core Quinazoline Scaffold (The Hinge Binder) N1 N1 Position (H-Bond Acceptor) Core->N1 Electronic Induction C6 C6 Position (Solvent Front/Core) Core->C6 C4 C4 Position (Aniline Tail) Core->C4 Effect_Affinity High Affinity (IC50 < 10nM) N1->Effect_Affinity H-Bond to Met793 Halogen_Core Core Halogenation (F/Br) • Blocks CYP Metabolism • Modulates pKa of N1 C6->Halogen_Core Halogen_Tail Tail Halogenation (Cl/F) • Hydrophobic Pocket Fill • Sigma-Hole Bonding C4->Halogen_Tail Halogen_Core->Effect_Affinity ADME Stability Halogen_Tail->Effect_Affinity Gatekeeper Interaction

Figure 1: SAR Map of Halogenated Quinazolines. Note the distinct roles of Core vs. Tail modifications.

Clinical Case Study: Vandetanib vs. Gefitinib

To understand the practical application, we compare two approved kinase inhibitors.

FeatureGefitinib (Iressa)Vandetanib (Caprelsa)
Primary Target EGFR (NSCLC)VEGFR2, RET, EGFR (Thyroid Cancer)
Halogenation Site Tail Only: 3-chloro-4-fluoroanilineCore & Tail: C6-Br (Core) + C4-Br/F (Tail)
Halogen Role Cl/F on aniline fit the hydrophobic pocket.C6-Br: Increases selectivity for RET/VEGFR. Tail-Br: Sigma-hole interaction.
Metabolic Fate Metabolized via CYP3A4 (O-demethylation).N-desmethyl metabolite is active; Br stabilizes core.
Key Insight Uses Cl/F to optimize fit in the ATP pocket.Uses Br to modulate selectivity profile towards RET.

Technical Note: Vandetanib's bromine at the C6 position is a rare example of a heavy halogen on the core scaffold in an approved drug. It demonstrates that heavy atoms can be used to tune selectivity between homologous kinases (e.g., VEGFR vs. EGFR).

Synthetic Protocols

This section details the synthesis of a 6-bromo-4-anilinoquinazoline scaffold. This workflow is self-validating: the intermediate chloride is highly reactive, allowing for rapid monitoring of the subsequent substitution step.

Synthesis of 6-Bromo-4-chloroquinazoline (The Electrophile)[2]

Prerequisites:

  • All glassware must be oven-dried.

  • Safety Warning:

    
     reacts violently with water. Perform all operations in a fume hood.
    

Reagents:

  • 6-Bromoquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[2]
    
  • N,N-Dimethylaniline (Catalytic amount)

Protocol:

  • Setup: Charge a round-bottom flask with 6-bromoquinazolin-4(3H)-one.

  • Addition: Carefully add

    
     (approx. 5-10 volumes). Add catalytic N,N-dimethylaniline (accelerates the Vilsmeier-Haack type mechanism).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (polar, baseline) should disappear, replaced by a non-polar spot (the chloride).

  • Workup (Critical): Cool the mixture. Remove excess

    
     under reduced pressure.
    
  • Quench: Slowly pour the residue onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH ~8.[3]

    • Why: Acidic hydrolysis can revert the chloride back to the quinazolinone. Basic conditions stabilize the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven.

    • Yield Expectation: >85% as a yellow/beige solid.

Coupling with Aniline (The Functionalization)

Reagents:

  • 6-Bromo-4-chloroquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (Solvent)

Protocol:

  • Reaction: Suspend the chloro-quinazoline in isopropanol (10 volumes). Add the aniline.

  • Heat: Reflux at

    
     for 2–4 hours.
    
  • Precipitation: As the reaction proceeds, the product usually precipitates as the hydrochloride salt.

  • Validation: The mixture becomes thick. TLC will show consumption of the non-polar chloride.

  • Isolation: Cool to room temperature. Filter the solid.[4] Wash with cold isopropanol and ether.

  • Free Basing (Optional): If the salt is too hygroscopic, partition between EtOAc and saturated

    
     to obtain the free base.
    
Synthetic Workflow Diagram

Synthesis SM 6-Bromoquinazolin-4(3H)-one (Starting Material) Step1 Chlorination (POCl3, Reflux) SM->Step1 Intermediate 6-Bromo-4-chloroquinazoline (Reactive Electrophile) Step1->Intermediate - HCl, - PO2Cl Step2 SnAr Coupling (Aniline, iPrOH, Reflux) Intermediate->Step2 Product 6-Bromo-4-anilinoquinazoline (Final Inhibitor) Step2->Product Nucleophilic Attack

Figure 2: Step-wise synthesis of the halogenated scaffold.

Biological Validation: Kinase Inhibition Assay

To verify the efficacy of the synthesized halogenated scaffold, a FRET-based enzymatic assay is the industry standard.

Protocol (LanthaScreen™ Eu Kinase Binding):

  • Reagents: EGFR Recombinant Human Protein, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.

  • Preparation: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (start at 10

    
    ).
    
  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable based on

    
    ) in assay buffer. Add inhibitor.[5][6][7][8]
    
  • Mechanism: The inhibitor competes with the Tracer for the ATP binding site.

    • No Inhibitor: Tracer binds kinase

      
       High FRET signal (Eu transfers energy to Alexa 647).
      
    • Inhibitor Bound: Tracer displaced

      
       Low FRET signal.
      
  • Readout: Measure fluorescence ratio (665 nm / 615 nm) after 1 hour.

  • Analysis: Plot dose-response curve to determine

    
    . A potent halogenated quinazoline should yield an 
    
    
    
    in the low nanomolar range (<50 nM).

Future Directions: Covalent & Macrocyclic Halogenation

The field is evolving beyond simple substitution.

  • Covalent Inhibitors: Drugs like Afatinib use a Michael acceptor (acrylamide) at C6. Halogenation of the aniline tail remains crucial to orient the acrylamide towards Cys797 for covalent bond formation.

  • PROTACs: Halogenated quinazolines are being used as the "warhead" ligand for Proteolysis Targeting Chimeras. The lipophilicity of the halogen is vital for cell permeability of these high-molecular-weight complexes.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews. Link

  • Hennequin, L. F., et al. (2002). "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry (Vandetanib discovery). Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link

  • Rao, S., et al. (2019). "Synthesis of 6-bromo-4-chloroquinazoline." Chemical Methods & Protocols. Link

Sources

Technical Monograph: 4,8-Dichloro-6-fluoroquinazoline

[1]

Chemical Identity & Physiochemical Profile[1][2][3]

4,8-Dichloro-6-fluoroquinazoline is a trisubstituted quinazoline scaffold.[1] Unlike the ubiquitous 4-chloro or 2,4-dichloro variants, this specific isomer incorporates an 8-position chlorine atom, which imparts unique steric and electronic properties, often utilized to modulate metabolic stability or enforce conformational restrictions in drug candidates.[1]

Core Identifiers
Identifier TypeValue
Chemical Name 4,8-Dichloro-6-fluoroquinazoline
CAS Registry Number 1566729-83-6
Molecular Formula C₈H₃Cl₂FN₂
Molecular Weight 217.03 g/mol
SMILES Fc1cc(Cl)c2nc(Cl)ncc2c1
IUPAC Name 4,8-dichloro-6-fluoroquinazoline
Structural Analysis

The molecule features three distinct halogen substituents on the diazanaphthalene core:

  • C4-Chlorine: A highly reactive leaving group, susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

  • C6-Fluorine: A metabolic blocker that resists oxidation (e.g., by CYP450) and modulates lipophilicity (LogP).[1]

  • C8-Chlorine: A steric anchor.[1] In 4-anilinoquinazoline drugs, substituents at the 8-position can influence the rotational barrier of the C4-N bond, potentially creating atropisomeric properties or locking the bioactive conformation.[1]

Synthetic Pathways[1][6][11]

The synthesis of 4,8-dichloro-6-fluoroquinazoline typically follows a convergent route starting from substituted anthranilic acid derivatives.[1] The presence of the C8-chlorine requires the use of 2-amino-3-chloro-5-fluorobenzoic acid as the starting material.[1]

Retrosynthetic Logic
  • Chlorination (C4): The C4-Cl is installed last via deoxychlorination of the quinazolinone.[1]

  • Cyclization: The pyrimidine ring is closed using a C1 synthon (formamide or formamidine acetate).

  • Precursor Assembly: The regiochemistry is defined by the substitution pattern of the aniline precursor.

Experimental Protocol (Step-by-Step)

Step 1: Cyclization to 8-Chloro-6-fluoroquinazolin-4(3H)-one

  • Reagents: 2-Amino-3-chloro-5-fluorobenzoic acid (CAS 1022961-12-1), Formamidine acetate, Ethanol (or 2-Methoxyethanol).[1]

  • Procedure:

    • Suspend the benzoic acid precursor in ethanol.

    • Add 1.5 equivalents of formamidine acetate.

    • Reflux for 12–16 hours. The reaction is driven by the condensation of the amine and carboxylic acid with the formamidine carbon.

    • Workup: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol and diethyl ether.

    • Checkpoint: Confirm intermediate via LC-MS (M+H ≈ 199).

Step 2: Deoxychlorination to 4,8-Dichloro-6-fluoroquinazoline

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) or catalytic DMF.

  • Procedure:

    • Place the quinazolinone intermediate in a dried round-bottom flask under Argon.

    • Add excess POCl₃ (solvent/reagent). Add 1.0 eq of DIPEA to scavenge HCl and accelerate the reaction.

    • Heat to 90–105 °C for 3–5 hours.

    • Quenching (Critical Safety): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.

    • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated NaHCO₃ and Brine.

    • Purification: Flash chromatography (Hexane/EtOAc) is recommended as the product hydrolyzes on silica if left too long.

Synthesis Flowchart

SynthesisPathcluster_0Key Transformation: DeoxychlorinationPrecursor2-Amino-3-chloro-5-fluorobenzoic acidIntermediate8-Chloro-6-fluoro-quinazolin-4(3H)-onePrecursor->IntermediateFormamidine AcetateEtOH, RefluxProduct4,8-Dichloro-6-fluoroquinazolineIntermediate->ProductPOCl3, DIPEA100°C

Caption: Convergent synthesis route from the aniline precursor to the final dichloro-heterocycle.

Reactivity & Regioselectivity[1]

The chemical utility of 4,8-dichloro-6-fluoroquinazoline lies in the differential reactivity of its electrophilic centers.[1]

SNAr Selectivity (C4 vs C8)

The C4 position is significantly more electrophilic than C8 due to the cumulative electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3).[1]

  • C4-Cl: Kinetic product. Reacts rapidly with amines, thiols, and alkoxides at 0–25 °C.

  • C8-Cl: Inert under standard SNAr conditions used for C4 displacement. Requires forcing conditions or transition metal catalysis (e.g., Buchwald-Hartwig amination) to displace.[1]

  • C6-F: Generally inert to SNAr unless the ring is further activated (e.g., N-oxide formation), but serves as a stable electronic modulator.[1]

Reaction Map[1]

ReactivityCore4,8-Dichloro-6-fluoroquinazolineProductA4-Amino-8-chloro-6-fluoroquinazoline(Kinetic Product)Core->ProductAS_NAr @ C4(RT, Mild Base)ProductBBis-substituted Quinazoline(Thermodynamic/Forcing)Core->ProductBPd-Catalysis @ C8(High Temp)NucleophileNucleophile (R-NH2)

Caption: Regioselective displacement hierarchy. C4 is the primary site of attack.[1]

Application in Drug Design[1]

This scaffold is particularly valuable in the development of Irreversible EGFR Inhibitors .

  • Covalent Bonding: The C4 position is often substituted with an aniline moiety, while the N1 is targeted by acrylamide "warheads" in later synthetic stages (similar to Afatinib or Osimertinib structures).

  • Metabolic Stability: The 6-Fluoro group blocks the oxidation of the quinazoline ring, a common clearance pathway for non-fluorinated analogues [1].[1]

  • Conformational Control: The 8-Chloro substituent creates steric clash with the C4-aniline, forcing the aniline ring out of coplanarity.[1] This "twisted" conformation is often critical for fitting into the ATP-binding pocket of kinases [2].[1]

Safety & Handling

  • Hazard Class: Corrosive, Irritant.

  • Water Sensitivity: The C4-Cl bond is hydrolytically unstable.[1] Store under inert atmosphere (Argon/Nitrogen) at -20 °C.

  • POCl₃ Residues: Crude material may contain residual phosphoryl chloride; quench carefully to avoid delayed exotherms.

References

  • Synthesis and biological evaluation of 4-anilinoquinazolines. Source:Journal of Medicinal Chemistry. The 6-fluoro substitution pattern is established as a method to improve metabolic half-life in quinazoline kinase inhibitors.[1] Context: Validates the utility of the C6-F substituent.

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source:MDPI Molecules. Context: Establishes the general protocol and selectivity for C4 displacement in poly-halogenated quinazolines.

  • 4,8-Dichloro-6-fluoroquinazoline (CAS 1566729-83-6) Entry. Source:ChemicalBook / BLD Pharm Catalog.[1] Context: Verification of CAS and commercial availability of the specific isomer.

  • Synthesis of Quinazolinones from Anthranilic Acids. Source:BenchChem Protocols. Context: Adapts the standard cyclization/chlorination methodology to the 4,8-dichloro-6-fluoro analog.[1]

Technical Guide: Structure-Activity Relationship (SAR) of 6-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for multiple FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] This guide provides a technical deep-dive into 6-fluoroquinazoline derivatives , a subclass where the C-6 fluorine substitution plays a pivotal role in metabolic stability and electronic tuning. We analyze the specific structure-activity relationship (SAR) driving their potency against EGFR-driven cancers, provide validated synthetic protocols, and present quantitative comparative data.

The Fluorine Effect: Why C-6?

In rational drug design, the introduction of a fluorine atom at the C-6 position of the quinazoline ring is not arbitrary. It serves three critical mechanistic functions:

  • Metabolic Blockade: The C-6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—a bioisostere with a strong C-F bond (approx. 116 kcal/mol)—blocks this metabolic soft spot, significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative. Its presence at C-6 pulls electron density from the aromatic system, influencing the pKa of the N-1 and N-3 nitrogens. This modulation tunes the hydrogen bond acceptor capability of N-1, which is critical for binding to the ATP-binding pocket of the kinase domain (specifically interacting with Met793 in EGFR).

  • Lipophilicity Tuning: Fluorine substitution increases lipophilicity (

    
    ), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is vital for treating CNS metastases in non-small cell lung cancer (NSCLC).
    

SAR Analysis: The Quinazoline Pharmacophore

The biological activity of 6-fluoroquinazolines is governed by a tripartite SAR model.

Visualization of the SAR Map

SAR_Map Quinazoline 6-Fluoroquinazoline Core C4 C-4 Position (Aniline Moiety) Quinazoline->C4 C6 C-6 Position (Fluorine) Quinazoline->C6 C7 C-7 Position (Solubilizing Group) Quinazoline->C7 Binding Hydrophobic Pocket Interaction (Adenine Region) C4->Binding Critical for Potency Metabolism Blocks CYP450 Oxidation Increases t1/2 C6->Metabolism Metabolic Shield Solubility Solvent Exposed Region Modulates PK/Solubility C7->Solubility ADME Optimization

Figure 1: Tripartite SAR map of the 6-fluoroquinazoline scaffold highlighting the functional role of substitutions at C-4, C-6, and C-7.

Detailed Positional Analysis
PositionStructural ModificationBiological ImpactMechanistic Rationale
C-4 Aniline Substitution Primary Potency Driver The aromatic ring at C-4 fits into the hydrophobic pocket of the ATP binding site. Electron-withdrawing groups (e.g., 3-Cl, 4-F) on this aniline ring (as seen in Gefitinib) enhance potency by optimizing hydrophobic interactions and halogen bonding.
C-6 Fluorine (-F) Metabolic Stability Prevents hydroxylation. Compared to C-6 Hydrogen analogues, C-6 Fluoro derivatives often show 2-5x longer half-lives in microsomal stability assays.
C-7 Alkoxy/Morpholine Solubility & PK This region points towards the solvent front. Bulky, polar groups (e.g., morpholinopropoxy) are tolerated here and are essential for improving aqueous solubility and oral bioavailability.

Mechanism of Action: EGFR Inhibition

6-Fluoroquinazolines function as Type I ATP-competitive inhibitors . They bind to the active conformation of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and blocking downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT) that drive cell proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS Signaling Cascade Inhibitor 6-Fluoroquinazoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription

Figure 2: Signal transduction pathway of EGFR and the interception point of 6-fluoroquinazoline inhibitors.

Experimental Protocols

Protocol A: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-fluoroquinazoline

Rationale: This protocol utilizes the "4-chloro intermediate" route, the industry standard for generating 4-anilinoquinazolines due to its high yield and versatility.

Materials:

  • 6-Fluoroquinazolin-4(3H)-one (Starting material)

  • Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    )
  • 3-Chloro-4-fluoroaniline

  • Isopropanol (iPrOH)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Suspend 6-fluoroquinazolin-4(3H)-one (1.0 eq) in neat

      
       (10 eq).
      
    • Add a catalytic amount of DMF (3-5 drops).

    • Reflux at 80°C for 3-4 hours until the solution becomes clear (indicating conversion to the chloro-imidate).

    • Evaporate excess

      
       under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.
      
    • Result: Crude 4-chloro-6-fluoroquinazoline (highly reactive, use immediately).

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve the crude 4-chloro intermediate in Isopropanol (10 mL/g).

    • Add 3-Chloro-4-fluoroaniline (1.1 eq).

    • Heat to reflux (85°C) for 2-4 hours. The product often precipitates as the hydrochloride salt.

    • Cool to room temperature. Filter the precipitate.

  • Purification:

    • Wash the solid cake with cold isopropanol and diethyl ether.

    • Optional: To obtain the free base, suspend the salt in water, adjust pH to 8-9 with saturated

      
      , and extract with Ethyl Acetate.
      
    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) looking for the characteristic singlet at
      
      
      ppm (H-2 proton of quinazoline).
Protocol B: In Vitro EGFR Kinase Assay

Rationale: A self-validating FRET-based assay is used to determine


 values accurately.
  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10

    
    ).
    
  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 ng/

    
    ) with the peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (
    
    
    
    ,
    
    
    , DTT).
  • Reaction: Add ATP (

    
     concentration) to initiate the reaction.
    
  • Inhibition: Add test compounds and incubate for 60 minutes at room temperature.

  • Detection: Add EDTA to stop the reaction, followed by Eu-labeled anti-phosphotyrosine antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Comparative Data Analysis

The following table summarizes the impact of the C-6 Fluorine compared to Hydrogen and other halogens on biological activity against EGFR-overexpressing cell lines (e.g., A549, MCF-7).

Table 1: Comparative


 Values of 4-Anilinoquinazoline Derivatives 
Compound IDC-6 SubstituentC-4 Substituent

(EGFR Kinase) [nM]

(MCF-7 Cells) [

]
Source
Gefitinib (Ref) -H (6,7-dimethoxy)3-Cl, 4-F-aniline33 0.97 [1, 2]
Comp 6 -F Iminoindolin-2-one10 0.35 [1, 3]
Comp 5g -F 3-F-aniline47 19.73 [2]
Comp 10f -F Substituted-aniline-- 0.71 [1]

Key Insight: Compound 6 (containing the C-6 Fluorine) demonstrates superior potency (


) against MCF-7 cells compared to the reference drug Gefitinib (

).[2] This highlights the efficacy of the fluorine atom in enhancing ligand-target affinity and cellular potency [1].

References

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors. Oriental Journal of Chemistry. Available at: [Link][3]

Sources

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dichlorofluoroquinazolines: Focus on 2,4-Dichloro-6-fluoroquinazoline

Executive Summary: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several approved anticancer drugs. Halogenated quinazolines, particularly dichlorinated derivatives, serve as highly versatile intermediates for the synthesis of complex molecular libraries targeting various biological pathways. This guide provides a detailed technical overview of the physicochemical properties, synthesis, reactivity, and applications of dichlorofluoroquinazolines, with a specific focus on the well-documented isomer, 2,4-Dichloro-6-fluoroquinazoline, due to the limited public data on the 4,8-dichloro-6-fluoro-substituted isomer. We will explore its molecular characteristics, a representative synthetic protocol, its crucial role in nucleophilic aromatic substitution reactions, and its relevance for drug discovery professionals.

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is prevalent in a wide array of biologically active molecules, demonstrating a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The significance of this scaffold is highlighted by its presence in several FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib, which are used in targeted cancer therapies.[1][3]

The strategic placement of halogen atoms, such as chlorine and fluorine, on the quinazoline core profoundly influences the molecule's electronic properties and reactivity. Chlorine atoms at the C2 and C4 positions act as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of various amine, alcohol, and thiol functionalities, making di-chloro-quinazolines powerful building blocks for creating diverse libraries of potential drug candidates.[3][4]

Physicochemical and Molecular Properties

While the specific isomer 4,8-dichloro-6-fluoroquinazoline is not readily documented in major chemical databases, the closely related and synthetically important isomer, 2,4-Dichloro-6-fluoroquinazoline , is well-characterized. Its properties provide a reliable benchmark for this class of compounds.

Table 1: Core Physicochemical Data for 2,4-Dichloro-6-fluoroquinazoline

PropertyValueSource
Molecular Formula C₈H₃Cl₂FN₂PubChem[5]
Molecular Weight 217.02 g/mol PubChem[5]
Exact Mass 215.9657317 DaPubChem[5]
CAS Number 134517-57-0PubChem, MilliporeSigma[5][6]
Physical Form SolidMilliporeSigma[6]
InChI Key VLPYLGGGYDUVJN-UHFFFAOYSA-NMilliporeSigma[6]
Purity (Typical) ≥97%MilliporeSigma[6]
Storage Conditions Inert atmosphere, 2-8°CMilliporeSigma[6]

Synthesis and Chemical Reactivity

The synthesis of dichloroquinazoline intermediates typically involves the chlorination of a corresponding quinazolinone precursor. This transformation is a critical step in preparing the scaffold for further functionalization.

General Synthesis Protocol: Chlorination of a Quinazolinone

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a standard and robust procedure in medicinal chemistry. The protocol below is a representative method adapted from procedures for similar scaffolds.[7][8] The use of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is essential for this conversion.

Experimental Protocol: Synthesis of a Dichloroquinazoline Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor, 6-fluoroquinazoline-2,4-dione (1 equivalent), in phosphorus oxychloride (POCl₃, 10-15 equivalents).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline (1-3 drops) to the mixture. This is a crucial step as the catalyst forms a Vilsmeier-Haack type reagent in situ, which is the active chlorinating species and accelerates the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This quenches the excess POCl₃.

  • Neutralization & Precipitation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and dry it completely. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis_Workflow cluster_workup Work-up & Purification precursor 6-Fluoroquinazoline-2,4-dione reagent POCl₃ (excess) catalyst DMF (cat.) conditions Reflux (110-120°C) 4-6 hours quench Quench with Ice conditions->quench Reaction Completion neutralize Neutralize (NaHCO₃) quench->neutralize filter Filter & Wash neutralize->filter purify Recrystallize / Chromatography filter->purify product 2,4-Dichloro-6-fluoroquinazoline purify->product Final Product

Caption: General workflow for the synthesis of 2,4-Dichloro-6-fluoroquinazoline.

Core Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary value of 2,4-dichloro-6-fluoroquinazoline in drug development lies in its predictable reactivity. The chlorine atoms at the C4 and C2 positions are both susceptible to nucleophilic attack, but the C4 position is significantly more reactive. This regioselectivity is a well-established principle for this scaffold.[4]

This allows for a stepwise functionalization. A primary or secondary amine, for instance, will selectively displace the C4-chloro group under relatively mild conditions (e.g., stirring at room temperature or gentle heating in a solvent like isopropanol or THF). The less reactive C2-chloro group remains intact, available for a subsequent, different nucleophilic substitution under more forcing conditions if desired. This differential reactivity is fundamental to building libraries of 4-anilinoquinazolines, a class of potent enzyme inhibitors.[3][4]

SNAr_Reaction reactant 2,4-Dichloro-6-fluoroquinazoline product 4-Amino-2-chloro-6-fluoroquinazoline reactant->product Regioselective attack at C4 Mild Conditions nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product

Caption: Regioselective SNAr reaction at the C4 position of the quinazoline core.

Applications in Drug Discovery

Halogenated quinazolines are pivotal intermediates for synthesizing compounds with therapeutic potential.

  • Kinase Inhibitors: The 4-anilinoquinazoline core is a validated pharmacophore for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] By reacting 2,4-dichloro-6-fluoroquinazoline with a variety of substituted anilines, researchers can rapidly generate novel analogues to probe the ATP-binding pocket of these enzymes, searching for improved potency and selectivity.

  • Anticancer Agents: Beyond kinase inhibition, the quinazoline scaffold has been incorporated into compounds that induce cancer cell death through other mechanisms, such as cell cycle arrest and apoptosis.[9] The ability to easily modify the core structure via the chloro- leaving groups makes it an ideal starting point for structure-activity relationship (SAR) studies.

Safety and Handling

As with most halogenated heterocyclic compounds and reactive intermediates, proper safety protocols are mandatory.

  • Hazard Identification: 2,4-Dichloro-6-fluoroquinazoline is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]

Conclusion

While the specific isomer 4,8-dichloro-6-fluoroquinazoline remains elusive in the public domain, the well-characterized 2,4-dichloro-6-fluoroquinazoline serves as an exemplary model for this chemical class. Its defined molecular properties, straightforward synthesis, and, most importantly, its predictable and regioselective reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to selectively functionalize the C4 position provides a reliable and efficient route to novel 4-aminoquinazoline derivatives, a scaffold of proven therapeutic importance, particularly in the development of targeted anticancer agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88973, 4,8-Dichloroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Available from: [Link]

  • Chemsrc. 2,4-Dichloro-6-(4-fluorophenyl)quinazoline. Available from: [Link]

  • United States Environmental Protection Agency. 4,5-Dichloroquinazoline Properties. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16658238, 2,4-Dichloro-6-fluoroquinazoline. Available from: [Link]

  • Nguyen, V. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1128. Available from: [Link]

  • LookChem. Cas 391-77-5,4-Chloro-6-fluoroquinoline. Available from: [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PubChemLite. 4,6-dichloro-8-fluoroquinazoline (C8H3Cl2FN2). Available from: [Link]

  • NIST. Fluchloralin - the NIST WebBook. Available from: [Link]

  • PubMed. The synthesis of 4,6- and 4,8-dichloroquinoline. Available from: [Link]

  • Torres, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 2. Available from: [Link]

  • Bentham Science. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Available from: [Link]

  • DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2697–2706. Available from: [Link]

  • ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Available from: [Link]

  • Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available from: [Link]

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Technical Guide: Strategic Synthesis of Quinazoline-Based TKI Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazoline Pharmacophore[1]

The quinazoline scaffold represents the structural backbone of the first- and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Drugs such as Gefitinib , Erlotinib , Lapatinib , and Afatinib rely on the N1-C2-N3 pyrimidine face to bind to the ATP-binding pocket of the kinase domain via hydrogen bonding (specifically to Met793 in EGFR).

For the synthetic chemist, the critical challenge lies not in the final assembly, but in the robust production of the 4-chloro-quinazoline intermediates . These electrophilic cores are the "gatekeepers" of the synthesis; their purity determines the regioselectivity of the final SNAr coupling and the overall yield of the API (Active Pharmaceutical Ingredient).

This guide deconstructs the synthesis of the 4-chloro-6,7-dimethoxyquinazoline core—the shared intermediate for Gefitinib and a structural template for Erlotinib—providing a self-validating protocol optimized for purity and safety.

Strategic Architecture: Retrosynthetic Logic

To design a scalable process, we must view the target molecules through the lens of convergent synthesis. The 4-anilinoquinazoline motif can be disconnected at the C4-N bond.

Diagram 1: Convergent Retrosynthesis of EGFR Inhibitors

TKI_Retrosynthesis Gefitinib Gefitinib (Iressa) Target API Coupling C4-N Bond Formation (S_NAr or Buchwald) Gefitinib->Coupling Erlotinib Erlotinib (Tarceva) Target API Erlotinib->Coupling Intermediate_Cl Key Intermediate: 4-Chloro-6,7-dialkoxyquinazoline Coupling->Intermediate_Cl Electrophile Aniline_Sidechain Aniline Side Chain (e.g., 3-chloro-4-fluoroaniline) Coupling->Aniline_Sidechain Nucleophile Quinazolinone Precursor: 6,7-Dialkoxyquinazolin-4(3H)-one Intermediate_Cl->Quinazolinone Chlorination (POCl3/SOCl2) Anthranilic Start Material A: Anthranilic Acid Deriv. Quinazolinone->Anthranilic Cyclization (Formamidine Acetate) Nitrile Start Material B: 2-Aminobenzonitrile Quinazolinone->Nitrile Alternative Route

Caption: Retrosynthetic disconnection showing the central role of the 4-chloroquinazoline intermediate in accessing major EGFR inhibitors.

Core Module: The Critical Activation (Chlorination)

The conversion of 6,7-dimethoxyquinazolin-4(3H)-one to 4-chloro-6,7-dimethoxyquinazoline is the most failure-prone step in the sequence. The reaction utilizes phosphoryl chloride (POCl3), often catalyzed by DMF.

Mechanism of Action

The reaction proceeds via a Vilsmeier-Haack type mechanism. DMF reacts with POCl3 to form the Vilsmeier reagent (chloroiminium ion), which activates the C4-carbonyl oxygen of the quinazolinone. This converts the poor leaving group (tautomeric -OH) into a highly reactive phosphorodichloridate species, which is then displaced by chloride.

Diagram 2: Catalytic Chlorination Mechanism

Chlorination_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Activation Activated_Inter Activated Imidoyl Chloride Species Vilsmeier->Activated_Inter Attacks C4=O Quinazolinone Quinazolinone (Substrate) Quinazolinone->Activated_Inter Product 4-Chloro-quinazoline (Product) Activated_Inter->Product Cl- Displacement

Caption: Vilsmeier-Haack activation pathway transforming the inert lactam into the reactive chloro-pyrimidine core.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (Intermediate for Gefitinib). Scale: 10.0 g input.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6,7-Dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)

  • Reagent: Phosphoryl chloride (POCl3) (80 mL, excess)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.5 mL) [Critical for rate acceleration]

  • Solvent (Quench): Dichloromethane (DCM) or Toluene

  • Base (Wash): Saturated NaHCO3[1]

Step-by-Step Workflow

1. System Setup (Safety Critical)

  • Equipment: 250 mL round-bottom flask (RBF), reflux condenser, CaCl2 drying tube (or N2 line), magnetic stir bar.

  • Hazard Control: POCl3 releases fatal HCl gas upon hydrolysis. All operations must be performed in a functioning fume hood. Glassware must be oven-dried.

2. Reaction Initiation

  • Charge the RBF with 10.0 g of quinazolinone.

  • Add 80 mL of POCl3. The solid will not dissolve immediately.

  • Add 0.5 mL DMF dropwise. Observation: Slight exotherm and fuming may occur.

  • Expert Insight: Without DMF, this reaction requires higher temperatures (105°C+) and longer times (6-12h). With DMF, the Vilsmeier intermediate allows reaction at lower reflux energy.

3. The Reflux Phase

  • Heat the mixture to reflux (approx. 105-110°C).

  • Validation Checkpoint 1 (Visual): Within 30-60 minutes, the suspension should transition to a clear, yellow/orange solution. If solids persist after 2 hours, check moisture ingress or add 0.2 mL additional DMF.

  • Maintain reflux for 3-4 hours.

4. Reaction Monitoring (Self-Validating)

  • Sampling: Take a 50 µL aliquot. Quench into 0.5 mL dry methanol (forms the 4-methoxy derivative).

  • TLC/HPLC: Analyze the methyl ether derivative.

    • Target: < 0.5% starting material (quinazolinone).[2][3]

    • Note: You cannot analyze the chloride directly on reverse-phase HPLC easily as it hydrolyzes back to the starting material in aqueous buffers. Converting to the methyl ether stabilizes it for analysis.

5. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Distillation: Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap). Critical: Do not heat above 60°C to avoid decomposition.

  • Azeotrope: Add 50 mL dry toluene and evaporate again to remove trace POCl3.

  • Quench (Exothermic): Dissolve the residue in 100 mL DCM. Slowly pour this organic solution into a stirred beaker of 200 mL saturated NaHCO3 at 0°C. Caution: Vigorous CO2 evolution.

  • Separation: Separate the organic layer. Wash aqueous layer 2x with DCM. Combine organics, dry over MgSO4, and concentrate.

6. Crystallization

  • Recrystallize the crude yellow solid from Ethyl Acetate/Hexane (1:2).

  • Yield Target: 9.5 - 10.5 g (90-95%).

  • Purity Target: >98% by HPLC (as methyl ether derivative).

Data Presentation: Optimization Parameters

The following table summarizes the impact of different chlorinating agents and conditions on yield and purity, based on process development data.

Reagent SystemCatalystTemp (°C)Time (h)Yield (%)Impurity Profile
POCl3 (Neat) None105 (Reflux)1282%High dimer formation; dark tarry residue.
POCl3 DMF (1-5 mol%) 105 (Reflux) 3-4 95% Clean conversion; minimal dimerization.
SOCl2DMF80 (Reflux)1665%Incomplete conversion; requires higher temp.
Oxalyl ChlorideDMF40 (DCM)2470%Good for sensitive substrates, but slow kinetics.

Table 1: Comparison of chlorination conditions. The POCl3/DMF system is the industry standard for balance of speed and purity.

Quality Control: Impurity Profiling

To ensure "Trustworthiness" in your process, you must actively monitor for these specific impurities:

  • The Hydrolysis Product (Starting Material):

    • Origin: Incomplete reaction or moisture ingress during workup.

    • Detection: HPLC (RT matches starting material).

    • Remediation:[4][5] Ensure dry solvents; re-process with POCl3.

  • The "Dimer" (Quinazolinyl-quinazolinone):

    • Structure: Linked via the N3-C4 bond.

    • Origin: Reaction of the product (4-chloro) with unreacted starting material (quinazolinone) under basic conditions or high heat without sufficient activating agent.

    • Control: Maintain excess POCl3; do not allow the reaction to stall at partial conversion.

References

  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007).[6][7] Improved Synthesis of Gefitinib and Erlotinib Hydrochloride. Synthetic Communications, 37(19), 3409–3415. Link[6]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6378, Phosphorus oxychloride. Link

  • World Health Organization. (2009). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. Link

Sources

Technical Guide & Safety Data Sheet: 4,8-Dichloro-6-fluoroquinazoline in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,8-Dichloro-6-fluoroquinazoline (CAS: 1566729-83-6) is a highly specialized, privileged heterocyclic scaffold utilized extensively in the rational design of ATP-competitive kinase inhibitors[1]. In modern oncology and targeted therapeutics, substituted quinazolines form the core hinge-binding motif for inhibiting receptor tyrosine kinases such as EGFR, HER2, and VEGFR. This whitepaper provides an authoritative overview of its physicochemical properties, handling safety (SDS), and a field-proven, self-validating experimental workflow for its application in drug synthesis.

Physicochemical Properties & Safety Data Sheet (SDS)

To ensure reproducible experimental design and safe laboratory handling, the quantitative data and GHS hazard classifications for 4,8-Dichloro-6-fluoroquinazoline are summarized below. Due to the highly electrophilic nature of the C4-chlorine, this compound acts as an alkylating/arylating agent and must be handled with strict engineering controls[2][3].

Table 1: Chemical Identity & Physicochemical Data
ParameterValue / Description
Chemical Name 4,8-Dichloro-6-fluoroquinazoline
CAS Registry Number 1566729-83-6[1]
Molecular Formula C8H3Cl2FN2
Molecular Weight 217.03 g/mol [4]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water
Storage Conditions Inert atmosphere (N2/Ar), 2–8°C, protected from moisture
Table 2: GHS Hazard Classification & Safety Protocols
Hazard ClassHazard Statement (Code)Precautionary Protocols & PPE
Acute Toxicity (Oral) Harmful if swallowed (H302)[3]P270: Do not eat, drink, or smoke when using. Wash hands thoroughly.
Skin Corrosion/Irritation Causes skin irritation (H315)[2]PPE: Wear nitrile gloves (double-gloving recommended) and lab coat.
Eye Damage/Irritation Causes serious eye irritation (H319)[3]PPE: Wear tightly fitting safety goggles or a face shield.
STOT (Single Exposure) May cause respiratory irritation (H335)[2]Engineering Control: Handle exclusively inside a certified chemical fume hood.

Mechanistic Role in Drug Design (E-E-A-T)

The specific substitution pattern of 4,8-dichloro-6-fluoroquinazoline is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

  • C4-Chlorine (The Reactive Hub): The pyrimidine ring of the quinazoline core is highly electron-deficient due to the N1 and N3 nitrogen atoms. Causality: This electron deficiency creates a strong partial positive charge at the C4 position, making the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. This allows for the rapid, regioselective attachment of aniline derivatives to build the solvent-channel-facing region of the drug.

  • C6-Fluorine (Metabolic Shield & pKa Modulator): Causality: Fluorine is highly electronegative but sterically small. Its placement at C6 withdraws electron density from the quinazoline core, lowering the basicity (pKa) of the nitrogens to improve membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the C6 position, dramatically increasing the drug's half-life.

  • C8-Chlorine (The Conformational Lock): Causality: The bulky chlorine atom at C8 provides critical steric hindrance. Once the drug binds to the kinase hinge region, the C8-chlorine restricts the rotation of the quinazoline core, locking the molecule into a rigid, active conformation that enhances target selectivity and binding affinity.

Kinase_Logic Core Quinazoline Scaffold (Hinge Region Binder) ATP Competitive ATP Displacement Core->ATP C4 C4-Aniline (Solvent Channel Access) C4->ATP C6 C6-Fluorine (pKa & Metabolic Stability) C6->ATP C8 C8-Chlorine (Steric Conformation Lock) C8->ATP Inhibition EGFR/HER2 Kinase Inhibition ATP->Inhibition

Figure 1: Pharmacological logic of the 4,8-dichloro-6-fluoroquinazoline substitution pattern.

Experimental Protocols: Regioselective SNAr Workflow

To utilize this intermediate, chemists typically perform an SNAr reaction with a substituted aniline. The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice and that success can be analytically verified at each step.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 4,8-dichloro-6-fluoroquinazoline (1.0 eq) and the target aniline (1.1 eq) in anhydrous isopropanol (i-PrOH).

  • Causality: Isopropanol is chosen because its polar protic nature stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction. Additionally, the final product is often insoluble in cold i-PrOH, allowing for easy isolation via precipitation.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at room temperature.

  • Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl to prevent the aniline nucleophile from protonating (which would kill its reactivity) without competing with the aniline for the C4 position.

Step 3: Thermal Activation & In-Process Validation

  • Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The system validates itself when the high-running starting material spot (Rf ~0.6) completely disappears, replaced by a lower-running, highly UV-active product spot (Rf ~0.3). The lower Rf is caused by the increased polarity of the newly formed secondary amine.

Step 4: Workup and Isolation

  • Action: Cool the mixture to 0°C. If the product precipitates, filter and wash with cold i-PrOH. If it remains in solution, quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Causality: The mild basic quench neutralizes any residual acid, ensuring the product remains in its neutral, organic-soluble free-base form during extraction.

Step 5: Analytical Validation

  • Self-Validation System: Submit the isolated solid for LC-MS and 1H NMR. The protocol is considered successful only when LC-MS confirms the expected [M+H]+ mass peak, and 1H NMR demonstrates the complete disappearance of the primary aniline NH2 protons, alongside a characteristic downfield shift of the quinazoline C2 proton.

SNAr_Workflow SM 4,8-Dichloro-6-fluoroquinazoline (Electrophile) Cond Solvent: i-PrOH Base: DIPEA (1.5 eq) SM->Cond Nuc Aniline Derivative (Nucleophile) Nuc->Cond Rxn Thermal Heating (80°C) Regioselective SNAr at C4 Cond->Rxn Val In-Process Validation (TLC & LC-MS) Rxn->Val Workup Aqueous Workup (Brine / EtOAc) Val->Workup Prod Target Kinase Intermediate (Isolated Product) Workup->Prod

Figure 2: Self-validating experimental workflow for the regioselective SNAr at the C4 position.

References

  • PubChem, National Library of Medicine. "2,4-Dichloroquinazoline - Safety and Hazards" (Used for general quinazoline hazard extrapolation). Available at:[Link]

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4,8-Dichloro-6-fluoroquinazoline from Anthranilic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] 4,8-Dichloro-6-fluoroquinazoline is a highly valuable, functionalized intermediate for the synthesis of targeted therapies, such as kinase inhibitors. This document provides a comprehensive, three-step synthetic route starting from a commercially available substituted anthranilic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, causality for experimental choices, and critical safety considerations, ensuring a reproducible and scalable synthesis.

Introduction and Synthetic Strategy

Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern of 4,8-dichloro-6-fluoroquinazoline makes it a versatile building block, allowing for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, typically at the more reactive C4 position, followed by substitution at C8.[3]

The synthetic pathway detailed herein is designed for efficiency and control, proceeding through three key transformations:

  • Niementowski Ring Formation: Construction of the core quinazolinone ring system via condensation of a substituted anthranilic acid with formamide.[4]

  • Electrophilic Aromatic Chlorination: Regioselective introduction of a chlorine atom at the C8 position of the quinazolinone ring.

  • Hydroxyl-to-Chloride Conversion: Activation of the C4 position by converting the 4-oxo group (via its lactim tautomer) to a chloride using a standard chlorinating agent.[5]

This strategic sequence ensures the robust quinazolinone ring is formed early, providing a stable template for subsequent functionalization.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below.

G A 5-Fluoroanthranilic Acid B Step 1: Niementowski Reaction (Cyclization) A->B Formamide, High Temp. C 6-Fluoroquinazolin-4(3H)-one B->C D Step 2: Electrophilic Chlorination C->D Chlorinating Agent (e.g., NCS) E 8-Chloro-6-fluoroquinazolin-4(3H)-one D->E F Step 3: C4-Chlorination E->F POCl3 or SOCl2, Reflux G 4,8-Dichloro-6-fluoroquinazoline (Target Compound) F->G

Figure 1: High-level workflow for the synthesis of 4,8-dichloro-6-fluoroquinazoline.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

This step employs the Niementowski reaction, a classic and reliable method for forming the quinazolinone core from anthranilic acid and an amide.[4][6] Formamide serves as both the reactant and a high-boiling solvent, driving the reaction to completion.

  • Reaction Scheme: (Self-generated image representing the reaction of 5-fluoroanthranilic acid with formamide to yield 6-fluoroquinazolin-4(3H)-one)

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoroanthranilic acid (1.0 eq).

    • Add an excess of formamide (approx. 5-10 eq). The excess formamide acts as the solvent and ensures the reaction goes to completion.[7]

    • Heat the mixture in a sand bath or using a heating mantle to 150-160°C.[6] Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker of cold deionized water or crushed ice with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual formamide.

    • Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if desired.

  • Causality and Insights:

    • High Temperature: The high temperature is necessary to overcome the activation energy for the initial amide formation and subsequent intramolecular cyclization and dehydration.[7]

    • Formamide Excess: Using formamide as the solvent increases the concentration of the reactants and helps to dissolve the starting anthranilic acid, facilitating a homogenous reaction.

Step 2: Synthesis of 8-Chloro-6-fluoroquinazolin-4(3H)-one

This step involves a regioselective electrophilic aromatic substitution on the electron-rich benzene portion of the quinazolinone ring. The directing effects of the existing substituents favor substitution at the C8 position.

  • Reaction Scheme: (Self-generated image representing the chlorination of 6-fluoroquinazolin-4(3H)-one at the C8 position)

  • Protocol:

    • In a round-bottom flask, suspend 6-fluoroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

    • Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the suspension. Using a slight excess of NCS ensures complete conversion.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 8-12 hours, monitoring the progress by TLC.

    • Upon completion, if using acetic acid, pour the mixture into cold water to precipitate the product. If using a chlorinated solvent, it can be washed with water and sodium bicarbonate solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.

    • Dry the product under vacuum.

  • Causality and Insights:

    • Regioselectivity: The amide nitrogen in the quinazolinone ring is an ortho-, para-director. The C6 position is already substituted with fluorine. The C8 position is activated for electrophilic attack. While direct chlorination of quinazolone-4 can yield a mixture of 6- and 8-chloro isomers, the pre-existing fluorine at C6 helps direct the incoming electrophile to C8.[8]

    • N-Chlorosuccinimide (NCS): NCS is a mild and easy-to-handle source of electrophilic chlorine (Cl+), making it a safer and more controlled alternative to using chlorine gas.

Step 3: Synthesis of 4,8-Dichloro-6-fluoroquinazoline

The final step converts the 4-oxo group into the more reactive 4-chloro group. This is a crucial activation step for subsequent SNAr reactions. This transformation proceeds via the lactim tautomer of the quinazolinone.[9]

  • Reaction Scheme: (Self-generated image representing the conversion of the 4-oxo group of 8-chloro-6-fluoroquinazolin-4(3H)-one to a 4-chloro group)

  • Protocol:

    • Caution: This step uses phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are corrosive and react violently with water. This must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

    • Place 8-chloro-6-fluoroquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to serve as both the reagent and solvent. Alternatively, thionyl chloride (SOCl₂) can be used.[10][11]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline (0.1-0.2 eq).[12] This catalyst accelerates the reaction.

    • Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Work-up (Critical): Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This quenches the excess POCl₃ in a highly exothermic reaction. Perform this step slowly to control the reaction rate.

    • The product will precipitate as a solid. Stir the mixture until all the ice has melted, then neutralize it carefully with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration.

    • Wash the solid extensively with cold water and then dry it under vacuum.

  • Causality and Insights:

    • Chlorinating Agent: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the amide/lactim hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[5]

    • Catalyst (DMF): DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻), which is a more potent electrophile and the active species that promotes the chlorination of the lactim tautomer.[13]

    • Aqueous Work-up: The quenching on ice hydrolyzes the excess reactive POCl₃ to phosphoric acid and HCl, allowing for the safe isolation of the water-insoluble organic product.

Data and Yield Summary

The following table provides an overview of the synthetic protocol with representative quantities and expected outcomes.

StepStarting Material (SM)Key ReagentsProductExpected Yield (%)
1 5-Fluoroanthranilic AcidFormamide6-Fluoroquinazolin-4(3H)-one85-95%
2 6-Fluoroquinazolin-4(3H)-oneN-Chlorosuccinimide (NCS)8-Chloro-6-fluoroquinazolin-4(3H)-one70-85%
3 8-Chloro-6-fluoroquinazolin-4(3H)-onePOCl₃, DMF (cat.)4,8-Dichloro-6-fluoroquinazoline 80-90%

Mechanistic Consideration: C4-Chlorination

The conversion of the 4-oxo group to a chloride is a pivotal step. The mechanism, catalyzed by DMF, involves the formation of the highly electrophilic Vilsmeier reagent.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Quinazolinone Quinazolinone (Lactim Tautomer) Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate Attack on Vilsmeier Reagent Product 4-Chloroquinazoline Intermediate->Product Chloride Attack (SN2)

Figure 2: Simplified mechanism of DMF-catalyzed C4-chlorination.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [Source Not Available]
  • Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Synthesis of Quinazoline Derivatives. (n.d.).
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. [Link]

  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. (2025). BenchChem.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

  • CHIANG MING-CHIEN, et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (n.d.).
  • Chlorination of 4(3H)-quinazolinone derivatives 56. (n.d.).
  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. (2025). BenchChem.
  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. (n.d.).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2007). PubMed. [Link]

  • A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. (n.d.).
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Advancement in Engineering Technology, Management & Applied Science.
  • Vilsmeier—Haack Reaction on Quinaldines. (n.d.).
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2022). International Journal of Chemical Studies. [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (n.d.).
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2018). PubMed. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis of Quinozoline-4-(3H)
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. (n.d.).
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). Organic Chemistry Portal. [Link]

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Nucleophilic aromatic substitution (SNAr) at C4 position of quinazoline

Application Note: Nucleophilic Aromatic Substitution ( ) at C4 Position of Quinazoline[1]

Executive Summary

The quinazoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). The C4 position of the quinazoline ring exhibits unique electrophilicity, allowing for facile Nucleophilic Aromatic Substitution (

This guide moves beyond standard textbook descriptions to provide a process-chemistry perspective. It focuses on regiocontrol , reaction kinetics , and self-validating workup strategies that ensure high purity and reproducibility.

Mechanistic Foundation & Reactivity

The Electronic Anomaly of C4

Unlike standard benzene rings, the quinazoline system is electron-deficient. The C4 position is the most electrophilic site due to the cumulative electron-withdrawing effects of the N1 and N3 atoms.

  • LUMO Localization: Density Functional Theory (DFT) calculations consistently show the highest LUMO coefficient at C4, making it significantly more reactive than C2.[1]

  • Acid Catalysis: Protonation of N1 (either by added acid or the HCl generated during reaction) dramatically lowers the LUMO energy, accelerating the attack of the nucleophile.

Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer-like transition state.

SNAr_MechanismSM4-Chloroquinazoline(Electrophile)TSMeisenheimerComplex(Resonance Stabilized)SM->TS  Nucleophilic Attack  (Rate Limiting)NuNucleophile(R-NH2)Nu->TSProd4-Aminoquinazoline(Product)TS->Prod  Elimination of Cl-  (Fast)HClHCl / SaltTS->HCl

Figure 1: Stepwise addition-elimination mechanism. Note that protonation of the ring nitrogen (not shown) can precede the attack in acidic media.

Strategic Reaction Design

Solvent Selection: The "Solubility Switch"

The choice of solvent is the single most critical variable in C4-

Solvent SystemMechanism of ActionRecommended For
Isopropanol (IPA) Precipitation-Driven: The product usually forms as an HCl salt, which is insoluble in IPA. This precipitation drives the equilibrium to completion (Le Chatelier’s principle).First-line choice. Scale-up, robust purification, stable products.
DMF / DMAc Solvation: High solubility for both reactants and products. Requires aqueous workup or column chromatography.[2]Unreactive nucleophiles, steric hindrance, or when the product is soluble in alcohols.
THF / Dioxane Intermediate Polarity: Useful for temperature-sensitive substrates (reflux at lower T).Substrates sensitive to high heat (e.g., >100°C).[3]
Base Selection
  • No Base (Acidic Mode): When reacting 4-chloroquinazoline with anilines in IPA, avoid adding base. Let the HCl salt precipitate.[2] This protects the product from oxidation and simplifies isolation.

  • Tertiary Amines (DIPEA/TEA): Use only if the nucleophile is an acid-sensitive salt (e.g., amine hydrochloride) or if the product must be isolated as a free base.

  • Inorganic Bases (

    
    , 
    
    
    ):
    Mandatory for oxygen nucleophiles (phenols/alcohols) to generate the more reactive alkoxide in situ.

Experimental Protocols

Protocol A: The "Precipitation Method" (Standard for Anilines)

Best for: Synthesis of Erlotinib/Gefitinib analogs. High purity, filtration-based workup.

Reagents:

  • 4-Chloroquinazoline derivative (1.0 equiv)[1][4]

  • Aniline/Amine nucleophile (1.05 equiv)

  • 2-Propanol (IPA) [Concentration: 0.2 M - 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask with the 4-chloroquinazoline and IPA. Stir to suspend.

  • Addition: Add the amine nucleophile. Note: The reaction is often exothermic.

  • Reaction: Heat to reflux (approx. 82°C).

    • Visual Check: The suspension will typically dissolve initially, followed by the gradual precipitation of the product as a yellow/off-white solid (HCl salt) within 1-4 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM).

    • Self-Validation: Starting material (high

      
      ) should disappear. Product (low 
      
      
      , often fluorescent) stays at the baseline if it's a salt.
  • Workup: Cool to Room Temperature (RT), then to 0°C. Filter the solid.

  • Purification: Wash the filter cake with cold IPA followed by

    
     (to remove trace aniline). Dry under vacuum.
    
    • Result: The product is the Hydrochloride salt.

Protocol B: In-Situ Activation (One-Pot from Quinazolinone)

Best for: Unstable 4-chloro intermediates or high-throughput library synthesis.

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • BOP Reagent or PyBOP (1.2 equiv)

  • DBU (1.5 equiv)

  • Amine Nucleophile (1.2 equiv)[1]

  • Acetonitrile (ACN) or DMF

Procedure:

  • Activation: Dissolve quinazolinone and DBU in ACN. Add BOP reagent. Stir at RT for 30 mins.

    • Mechanism:[5][6][7][8][9] Forms the active phosphonium species at C4 (OBt leaving group).

  • Displacement: Add the amine nucleophile directly to the mixture.

  • Reaction: Stir at RT or mild heat (50°C) for 2-6 hours.

  • Workup: Dilute with water. Extract with EtOAc. Wash with brine. Purify via flash chromatography.

Workflow Decision Tree

Use this logic flow to determine the optimal synthetic route for your specific substrate.

WorkflowStartStart: Target C4-Substituted QuinazolineSM_CheckIs 4-Chloro precursor stable/available?Start->SM_CheckStable_YesYesSM_Check->Stable_YesStableStable_NoNo (Hydrolysis prone)SM_Check->Stable_NoUnstableNu_TypeNucleophile Type?Stable_Yes->Nu_TypeMethod_BProtocol B:In-Situ Activation(BOP/PyBOP + DBU)Stable_No->Method_BAnilineAniline / 1° AmineNu_Type->AnilinePhenolPhenol / AlcoholNu_Type->PhenolMethod_AProtocol A:Reflux in IPA (No Base)Isolate HCl SaltAniline->Method_AMethod_CProtocol C:DMF + K2CO3 + Heat(Williamson Ether type)Phenol->Method_C

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on substrate stability and nucleophile type.

Troubleshooting & Optimization (Self-Validating Systems)

ProblemRoot Cause AnalysisCorrective Action
Hydrolysis (Quinazolinone formation) Moisture in solvent or highly hygroscopic amine. 4-Cl is reacting with water instead of amine.1. Dry solvents over molecular sieves.2. Increase amine equivalents (1.5 eq).3. Switch to Protocol B (In-situ) to avoid isolating the sensitive chloride.
Regio-isomers (if 2,4-dichloro) Temperature too high. C2 position begins to react (usually >100°C).[3]1. Keep temperature <80°C.2. Use stoichiometric nucleophile (0.95 eq) to starve the reaction.3. Monitor by NMR: C4-H proton shift is distinct.
No Precipitation in IPA Product is soluble as HCl salt (rare) or free base is forming.1. Add concentrated HCl (drops) to induce salt formation.2. Dilute with

or Hexanes to force precipitation.3. Switch to DMF/Water workup.
Stalled Reaction Electron-poor nucleophile (e.g., nitro-aniline) or steric hindrance.1. Add catalytic acetic acid (activates Quinazoline).2. Switch solvent to 2-ethoxyethanol (higher boiling point: 135°C).3. Microwave irradiation (120°C, 20 mins).

References

  • Mechanistic Insight & Regioselectivity

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
    • Context: Establishes the electrophilic hierarchy of C4 vs C2.
    • (Verified Domain: sciencedirect.com)

  • Erlotinib Process Chemistry (Protocol A Basis)

    • Chandregowda, V., et al. (2009). Synthesis of Erlotinib hydrochloride.
    • Context: Describes the industrial standard IPA precipit
    • (Verified Domain: tandfonline.com)

  • In-Situ Activation (Protocol B Basis)

    • Wan, Z. K., et al. (2007). BOP-mediated one-pot synthesis of 4-aminoquinazolines. Journal of Organic Chemistry.
    • Context: Protocol for avoiding the handling of unstable 4-chloro intermedi
    • (Verified Domain: pubs.acs.org)

  • Microwave Assisted Synthesis

    • Alexandre, F. R., et al. (2003).
    • Context: Optimization for unreactive nucleophiles.[2]

    • (Verified Domain: sciencedirect.com)

Application Notes & Protocols for C-N Cross-Coupling using 4,8-Dichloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Substituted Aminoquinazolines

Introduction: The Quinazoline Scaffold and the Power of C-N Cross-Coupling

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutic agents, particularly in oncology. A number of anticancer drugs with a 4-aminoquinazoline core are on the market, including gefitinib, erlotinib, and afatinib, which function as potent kinase inhibitors[1]. The strategic introduction of diverse amino groups onto this framework via carbon-nitrogen (C-N) bond formation is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties.

The palladium-catalyzed Buchwald-Hartwig amination has become the preeminent method for forging these critical C-N bonds, offering a broad substrate scope and mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr)[2][3][4]. This guide provides detailed protocols and technical insights for leveraging 4,8-dichloro-6-fluoroquinazoline as a versatile building block in Buchwald-Hartwig C-N cross-coupling reactions. This specific substrate offers three key points for diversification: two distinct chlorine atoms (at C4 and C8) for sequential or differential coupling, and a fluorine atom at C6 to modulate the electronic properties and metabolic stability of the final compounds.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle & Regioselectivity

The Buchwald-Hartwig amination is a complex process involving a palladium catalyst that cycles through various oxidation states to couple an aryl halide with an amine[2][5]. The generally accepted mechanism, depicted below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L-X OxAdd->PdII_complex Ar-X Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L-NR'R'' Deprotonation->PdII_Amido Base RedElim Reductive Elimination BaseH Base-H⁺ PdII_Amido->BaseH + Base-H⁺ RedElim->Pd0 Product Release Product Ar-NR'R'' ArX Ar-X Amine HNR'R''

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Causality of Regioselectivity

For dihalogenated substrates like 4,8-dichloro-6-fluoroquinazoline, regioselectivity is a critical consideration. In both palladium-catalyzed couplings and SNAr reactions involving quinazoline scaffolds, the C4 position is significantly more reactive than other positions on the ring[6][7][8]. This enhanced reactivity is attributed to the electronic influence of the adjacent ring nitrogens, which makes the C4 carbon more electrophilic and susceptible to nucleophilic attack or oxidative addition by the palladium catalyst[6][7]. Therefore, milder reaction conditions are expected to favor selective monosubstitution at the C4 position. Achieving substitution at the less reactive C8 position typically requires more forcing conditions, such as higher temperatures and longer reaction times. This reactivity difference can be exploited for the sequential synthesis of differentially substituted quinazolines.

Optimizing Key Experimental Parameters

The success of a Buchwald-Hartwig reaction depends on the careful selection of four key components: the palladium source, ligand, base, and solvent[9].

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or preformed precatalysts (e.g., XPhos Pd G3)Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. Preformed Pd(0) sources like Pd₂(dba)₃ can be effective but may have variable purity. Modern precatalysts are often preferred as they are air-stable and provide a reliable 1:1 Pd:Ligand ratio, leading to more reproducible results[10][11].
Phosphine Ligand Monodentate Biarylphosphines: XPhos, RuPhos, SPhosBidentate: BINAP, XantphosThe ligand is arguably the most critical component. Bulky, electron-rich monodentate biaryl phosphine ligands (the "Buchwald ligands") are highly effective for coupling a wide range of amines, including hindered ones, and are often the first choice for challenging transformations[9][12]. Bidentate ligands can also be effective and may prevent the formation of inactive palladium dimers[2].
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amines. However, for substrates with base-sensitive functional groups, milder inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are recommended[9].
Solvent Toluene, Dioxane, THF, DMEAnhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most commonly used solvents, offering a suitable temperature range for most couplings[3][9]. It is critical to use a dry solvent to ensure high yields.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework. Optimization of temperature, reaction time, and catalyst/ligand choice may be necessary for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox to exclude oxygen and moisture.

Experimental_Workflow start Start setup Assemble Reaction in Schlenk Tube under N₂/Ar start->setup add_solids Add 4,8-dichloro-6-fluoroquinazoline, Pd precatalyst, ligand, and base setup->add_solids add_liquids Add anhydrous solvent and amine coupling partner add_solids->add_liquids reaction Heat reaction mixture (e.g., 80-120 °C) with stirring add_liquids->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, dilute with organic solvent, wash with water and brine monitor->workup Complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end

Figure 2: General workflow for Buchwald-Hartwig amination.

Protocol 1: Regioselective Mono-amination at the C4-Position

This protocol is designed to favor the formation of the C4-mono-amino product by using a slight excess of the amine and moderate reaction conditions.

Materials:

  • 4,8-Dichloro-6-fluoroquinazoline (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4,8-dichloro-6-fluoroquinazoline, the palladium precatalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-8-chloro-6-fluoroquinazoline derivative.

Protocol 2: Disubstitution at C4 and C8 Positions

This protocol uses more forcing conditions and a greater excess of the amine to drive the reaction to completion at both chloro-positions.

Materials:

  • 4,8-Dichloro-6-fluoroquinazoline (1.0 equiv)

  • Desired amine (2.5 - 3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 4-5 mol%)

  • Base (e.g., NaOtBu, 3.0 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the quantities of amine, catalyst, and base as listed above.

  • Seal the tube and heat the reaction mixture to a higher temperature, typically 110-120 °C.

  • Stir the reaction vigorously. The reaction may require a longer time (12-24 hours) to achieve full disubstitution. Monitor progress by LC-MS, watching for the disappearance of the mono-substituted intermediate.

  • Upon completion, follow the work-up and purification steps (6-10) as described in Protocol 1 to isolate the 4,8-diamino-6-fluoroquinazoline product.

Protocol 3: Sequential, Differential C-N Coupling

This advanced protocol enables the synthesis of unsymmetrical 4,8-diamino-6-fluoroquinazolines by exploiting the differential reactivity of the C4 and C8 positions.

Step A: First Coupling at the C4-Position

  • Perform a mono-amination reaction exactly as described in Protocol 1 using the first desired amine (Amine 1).

  • After work-up and purification, ensure the isolated 4-(Amine 1)-8-chloro-6-fluoroquinazoline intermediate is pure and dry.

Step B: Second Coupling at the C8-Position

  • Using the purified intermediate from Step A as the starting material (1.0 equiv), set up a second Buchwald-Hartwig reaction.

  • Add the second desired amine (Amine 2, 1.5 equiv), a fresh portion of palladium precatalyst (2-4 mol%), and base (e.g., NaOtBu, 2.0 equiv).

  • Use a high-boiling solvent like dioxane or toluene and heat the reaction at a higher temperature (110-120 °C) to overcome the lower reactivity of the C8-chloro position.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, perform the work-up and purification as previously described to isolate the final unsymmetrically substituted 4,8-diamino-6-fluoroquinazoline product.

Conclusion

4,8-Dichloro-6-fluoroquinazoline is a highly valuable and versatile building block for the synthesis of novel substituted aminoquinazolines. The principles of the Buchwald-Hartwig amination can be effectively applied to this substrate, and by carefully controlling the reaction conditions, researchers can achieve selective mono-amination, complete di-amination, or a sequential, differential coupling.[13] This strategic control provides a powerful platform for generating diverse chemical libraries essential for modern drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline.
  • Wikipedia. Buchwald–Hartwig amination.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • García-Alvarez, R., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
  • Christmann, U., & Vilar, R. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025).
  • Mabkhot, Y. N., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(9), 1133.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235.
  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(11), 1-5.
  • Barker, G., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(6), 1628–1631.

Sources

Application Notes & Protocols: Regioselective Functionalization of 4,8-Dichloroquinazolines for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The 4,8-dichloroquinazoline derivative, in particular, serves as a versatile starting material for creating complex, polysubstituted molecules. However, the presence of two reactive chlorine atoms presents a significant synthetic challenge: achieving regioselective functionalization. This guide provides a detailed exploration of the chemical principles and field-proven protocols for selectively modifying the C4 and C8 positions. We will dissect the underlying electronic factors that govern this selectivity and present an orthogonal, two-step strategy: a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, followed by robust, palladium-catalyzed cross-coupling reactions at the less reactive C8 position. These protocols are designed to be self-validating and are supported by mechanistic insights, offering researchers a reliable roadmap for synthesizing novel 4,8-disubstituted quinazolines.

The Foundation: Principles of Regioselectivity in the Quinazoline Core

The ability to selectively functionalize one position over another on the 4,8-dichloroquinazoline scaffold is not arbitrary; it is dictated by the inherent electronic properties of the heterocyclic system. The two chlorine-bearing carbons, C4 and C8, exist in distinct electronic environments.

  • C4 Position (Pyrimidine Ring): This position is part of the electron-deficient pyrimidine ring. The two nitrogen atoms within this ring act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2 and C4 positions. This pronounced electrophilicity makes the C4 carbon exceptionally susceptible to attack by nucleophiles.[4][5]

  • C8 Position (Benzene Ring): This position is part of the fused benzene ring. While influenced by the heterocyclic system, it is not as profoundly electron-deficient as the C4 position. Consequently, the C8-Cl bond is significantly less reactive towards traditional nucleophilic aromatic substitution.

This inherent difference in reactivity is the cornerstone of our synthetic strategy. We can exploit the high electrophilicity of C4 for a selective initial reaction under relatively mild conditions, leaving the C8-Cl bond untouched for subsequent, mechanistically distinct transformations.

Caption: Electronic landscape of 4,8-dichloroquinazoline.

Strategic Workflow: An Orthogonal Two-Step Functionalization

Our recommended strategy involves a sequential, two-step process that leverages different reaction mechanisms to achieve high regioselectivity.

G cluster_step1 Protocol I: C4-Selective SNAr cluster_step2 Protocol II: C8 Cross-Coupling start 4,8-Dichloroquinazoline step1_product 4-Substituted-8-chloroquinazoline start->step1_product SNAr Reaction step2_product 4,8-Disubstituted Quinazoline (Final Product) step1_product->step2_product Suzuki or Buchwald-Hartwig step1_reagents Nucleophile (R¹-NH₂ or R¹-OH) Base (e.g., DIPEA) Solvent (e.g., EtOH, THF) Mild Conditions (RT to 80°C) step2_reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Coupling Partner (R²-B(OH)₂ or R²-NH₂) Base (e.g., K₂CO₃, NaOtBu) Higher Temperature (80-120°C)

Caption: Orthogonal workflow for sequential functionalization.

Protocol I: C4-Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The first step is a highly regioselective SNAr reaction targeting the C4 position. This reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer intermediate.[4] The powerful electron-withdrawing effect of the pyrimidine nitrogens makes this process efficient and selective for C4, often at or near room temperature.

Detailed Protocol: Selective C4-Amination

This protocol describes a general procedure for the reaction of 4,8-dichloroquinazoline with a primary or secondary amine.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4,8-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) to a concentration of approximately 0.1 M.

  • Addition of Amine: Add the desired amine nucleophile (1.1–1.5 eq.). For less reactive amines or to avoid using a separate base, the amine can be used in excess (2.2 eq.).

  • Addition of Base: Add an organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5–2.0 eq.). The base serves to neutralize the HCl generated during the reaction.[6]

  • Reaction: Stir the mixture at room temperature or heat to 50–80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure 4-amino-8-chloroquinazoline derivative.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). 2D-NMR techniques like HMBC and NOESY can provide unequivocal confirmation of substitution at the C4 position.[7][8]

Nucleophile (R¹-XH)SolventBaseTemp (°C)Typical Yield (%)
AnilineEthanolDIPEA7885-95
BenzylamineTHFEt₃N6590-98
MorpholineAcetonitrileK₂CO₃8088-96
Methanol (as NaOMe)MethanolN/ART80-90

Protocol II: C8-Functionalization via Palladium-Catalyzed Cross-Coupling

With the C4 position selectively functionalized, the remaining C8-Cl bond can be modified using powerful palladium-catalyzed cross-coupling reactions. These reactions proceed through a different mechanistic manifold (oxidative addition, transmetalation, reductive elimination) and typically require higher temperatures and specialized ligands, ensuring no interference with the product from Protocol I.[9]

Suzuki-Miyaura Coupling for C-C Bond Formation at C8

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C8 position and various aryl, heteroaryl, or vinyl groups.[10]

G pd0 LₙPd(0) pd2_oa LₙPd(II)(Ar)(Cl) pd0->pd2_oa Oxidative Addition (+ Ar-Cl) pd2_tm LₙPd(II)(Ar)(R²) pd2_oa->pd2_tm Transmetalation (+ R²-B(OH)₂ + Base) pd2_tm->pd0 Reductive Elimination product Ar-R² pd2_tm->product

Sources

Synthesis of 4-amino-8-chloro-6-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Amino-8-chloro-6-fluoroquinazoline Scaffolds

Executive Summary

The 4-amino-quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous EGFR (Epidermal Growth Factor Receptor) inhibitors, including Gefitinib, Erlotinib, and Afatinib. The specific substitution pattern of 8-chloro-6-fluoro confers unique electronic and steric properties, often enhancing metabolic stability and modulating potency against resistance mutations (e.g., T790M).

This technical guide provides a robust, three-step protocol for the synthesis of 4-amino-8-chloro-6-fluoroquinazoline starting from 2-amino-3-chloro-5-fluorobenzoic acid . Unlike generic procedures, this protocol is optimized for regiochemical purity and scalability, utilizing formamidine acetate for cyclization to avoid the high thermal degradation associated with neat formamide routes.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the halogen substituents, the synthesis is designed to install the quinazoline core before the introduction of the labile C4-amino group.

Strategic Logic:

  • Halogen Positioning: The 8-chloro and 6-fluoro substituents are established in the starting material (anthranilic acid derivative) to avoid non-selective electrophilic halogenation of the deactivated quinazoline ring later.

  • Activation: The C4-carbonyl of the intermediate quinazolinone is activated via chlorination (POCl₃) to create a highly electrophilic imidoyl chloride species.

  • Amination: A nucleophilic aromatic substitution (SNAr) displaces the C4-chloro group with ammonia. The 8-chloro and 6-fluoro groups remain intact due to the significantly higher reactivity of the C4-position (adjacent to both ring nitrogens).

Retrosynthesis Target 4-Amino-8-chloro- 6-fluoroquinazoline Intermediate1 4,8-Dichloro- 6-fluoroquinazoline Target->Intermediate1 S_NAr (NH3) Intermediate2 8-Chloro-6-fluoro- quinazolin-4(3H)-one Intermediate1->Intermediate2 Deoxychlorination (POCl3) Start 2-Amino-3-chloro- 5-fluorobenzoic acid Intermediate2->Start Cyclocondensation (Formamidine Acetate)

Figure 1: Retrosynthetic disconnection showing the conversion of the anthranilic acid precursor to the target amino-quinazoline.

Detailed Experimental Protocol

Step 1: Cyclization to 8-Chloro-6-fluoroquinazolin-4(3H)-one

Rationale: Traditional Niementowski cyclization using formamide requires temperatures >180°C, often leading to defluorination or tar formation. We utilize formamidine acetate in ethanol, which proceeds at milder temperatures (reflux, ~78°C).

Reagents:

  • 2-Amino-3-chloro-5-fluorobenzoic acid (1.0 eq)

  • Formamidine acetate (1.5 - 2.0 eq)

  • Ethanol (anhydrous, 10 V) or 2-Methoxyethanol (for higher T if needed)

Procedure:

  • Charge a round-bottom flask with 2-amino-3-chloro-5-fluorobenzoic acid (10.0 g, 52.8 mmol) and formamidine acetate (8.2 g, 79.2 mmol).

  • Add Ethanol (100 mL).

  • Heat the suspension to reflux (internal temp ~78-80°C) with vigorous stirring.

  • Monitor by HPLC/TLC. The reaction typically completes in 6–12 hours.[1] The suspension will initially clear and then reprecipitate the product.[2]

  • Cool to room temperature (20–25°C) and stir for 1 hour to maximize precipitation.

  • Filter the solids and wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove unreacted formamidine.

  • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Appearance: Off-white to pale grey solid.

Step 2: Chlorination to 4,8-Dichloro-6-fluoroquinazoline

Rationale: The tautomeric quinazolinone is converted to the chloro-derivative using Phosphorus Oxychloride (POCl₃). N,N-Diisopropylethylamine (DIPEA) is added to scavenge HCl, accelerating the reaction and preventing acid-catalyzed degradation.

Reagents:

  • 8-Chloro-6-fluoroquinazolin-4(3H)-one (Step 1 product, 1.0 eq)

  • POCl₃ (Phosphorus oxychloride) (5.0 eq) – Acts as solvent and reagent

  • DIPEA (1.0 eq)

Procedure:

  • Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

  • In a dry flask under Argon, suspend the quinazolinone (8.0 g, 40.3 mmol) in POCl₃ (18.8 mL, ~200 mmol).

  • Add DIPEA (7.0 mL, 40.3 mmol) dropwise (exothermic).

  • Heat to reflux (105°C) for 3–5 hours. The solution should become homogenous and darken.

  • Work-up (Quench):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃ (azeotrope with toluene if necessary).

    • Dissolve the residue in DCM (100 mL).

    • Pour the organic stream slowly into a stirred mixture of ice/saturated NaHCO₃ (aq). Caution: Vigorous gas evolution.

  • Separate phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, pass through a short pad of silica gel (eluent: 10% EtOAc/Hexanes).

Expected Yield: >90% Stability: The chloro-intermediate is moisture sensitive. Store under inert gas or use immediately.

Step 3: Amination to 4-Amino-8-chloro-6-fluoroquinazoline

Rationale: The C4-chloro is highly labile. Ammonia gas or a solution of NH₃ in methanol/isopropanol effects clean displacement.

Reagents:

  • 4,8-Dichloro-6-fluoroquinazoline (Step 2 product, 1.0 eq)

  • 7N NH₃ in Methanol (10 eq) or THF/NH₃ gas.

Procedure:

  • Dissolve the chloro-quinazoline (8.0 g, 36.8 mmol) in THF (40 mL) or Isopropanol (40 mL).

  • Add 7N NH₃ in Methanol (53 mL, ~370 mmol).

  • Seal the reaction vessel (pressure tube or autoclave) and heat to 60°C for 4–6 hours. Alternatively, stir at RT for 18 hours.

  • Cool to RT. A precipitate (product + NH₄Cl) often forms.

  • Concentrate the solvent to ~20% volume.

  • Add water (50 mL) to dissolve the ammonium chloride salt and precipitate the free base product.

  • Filter the solid, wash copiously with water, and then with cold isopropanol.

  • Recrystallize from Ethanol/Water if high purity (>99%) is required.

Expected Yield: 80–88% Characterization:

  • 1H NMR (DMSO-d6): δ ~7.8 (bs, 2H, NH₂), 8.3 (s, 1H, H-2), 7.9 (dd, 1H, H-5), 8.1 (dd, 1H, H-7).

Process Visualization

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Activation cluster_2 Step 3: Amination S1_Input 2-Amino-3-chloro- 5-fluorobenzoic acid S1_Reagent Formamidine Acetate EtOH, Reflux S1_Input->S1_Reagent S1_Output Quinazolinone Intermediate S1_Reagent->S1_Output S2_Reagent POCl3, DIPEA Reflux, 3h S1_Output->S2_Reagent S2_Output 4-Chloro-quinazoline Intermediate S2_Reagent->S2_Output S3_Reagent 7N NH3 in MeOH 60°C, Sealed Tube S2_Output->S3_Reagent S3_Output FINAL PRODUCT 4-Amino-8-chloro- 6-fluoroquinazoline S3_Reagent->S3_Output

Figure 2: Step-by-step reaction workflow for the synthesis of the target scaffold.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Step 1: Incomplete Conversion Starting material remains after 12h.Add 0.5 eq additional Formamidine Acetate. Ensure Ethanol is anhydrous.
Step 2: Low Yield Product hydrolyzes back to quinazolinone during workup.Ensure quenching is done slowly into cold NaHCO₃. Do not let the aqueous phase become acidic.
Step 3: Solubility Product does not precipitate.The hydrochloride salt may have formed. Treat with 1M NaOH to liberate the free base, then extract with EtOAc.
Impurity: Dimerization Formation of N,N-diquinazolinyl amine.Use a large excess of Ammonia (>10 eq) to favor mono-substitution.

References

  • Quinazoline Synthesis Review

    • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 61(43), 10153-10202.
  • Formamidine Acetate Cyclization Method

    • Han, Q., et al. (1996). "One-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid and formamidine acetate." Tetrahedron Letters, 37(19), 3347-3350.
  • Chlorination and Amination of Quinazolines (EGFR Inhibitor Context)

    • Rewcastle, G. W., et al. (1995). "Tyrosine Kinase Inhibitors.[3] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 38(18), 3482–3487.

  • Specific Halogenated Analogues

    • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

Sources

Application Note: Reaction Conditions for Displacing C4-Chlorine in Fluoroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, and afatinib) [1]. The synthesis of these targeted therapies frequently relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) to displace a chlorine atom at the C4 position of a quinazoline precursor using various amine nucleophiles [1, 2].

When working with fluoroquinazolines (such as 4-chloro-6-fluoroquinazoline or 4-chloro-7-fluoroquinazoline), the experimental dynamics shift significantly compared to unfluorinated analogs.

The Causality of Reactivity: The SNAr reaction is driven by the electrophilicity of the C4 carbon. In a standard quinazoline, the two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, creating a partial positive charge at C4. The introduction of a fluorine atom on the fused benzene ring amplifies this effect. Because fluorine is highly electronegative, its inductive electron-withdrawing effect (-I) strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinazoline core. This reduces the activation energy required for the amine nucleophile to attack the C4 position and form the critical intermediate—the Meisenheimer complex [3]. Consequently, fluoroquinazolines exhibit accelerated reaction kinetics and often require milder conditions or shorter reaction times to achieve complete conversion.

Mechanism A Fluoroquinazoline (Electrophilic C4) C Meisenheimer Complex A->C Attack B Amine (Nucleophile) B->C Addition D Target Product (C4-Substituted) C->D Rearomatization E HCl (Byproduct) C->E Elimination

Figure 1: SNAr mechanism at the C4 position of fluoroquinazolines.

Experimental Design: Causality Behind Reagent Selection

Designing a robust protocol for C4-chlorine displacement requires matching the reaction conditions to the specific nucleophilicity of the amine.

  • Solvent Selection:

    • Polar Protic (e.g., Isopropanol): Ideal for highly reactive aliphatic amines. The protic nature of isopropanol stabilizes the transition state of the Meisenheimer complex via hydrogen bonding, facilitating the displacement at lower temperatures (room temperature to 80 °C) [4].

    • Polar Aprotic (e.g., Dioxane, DMF, THF): Required for less reactive nucleophiles like anilines (aromatic amines). These solvents maintain reactant solubility at the elevated temperatures (80–110 °C) necessary to overcome the higher activation energy barrier of aromatic amines [1, 2].

  • Base Selection: An exogenous base is critical to neutralize the HCl byproduct, which would otherwise protonate the incoming amine nucleophile and halt the reaction.

    • Triethylamine (TEA): Sufficient for mild reactions in isopropanol [4].

    • N,N-Diisopropylethylamine (DIPEA): Preferred for high-temperature reactions in dioxane. Its higher boiling point (127 °C) compared to TEA (89 °C) prevents base vaporization during reflux, ensuring a consistent stoichiometric excess [1].

    • Potassium Carbonate (K₂CO₃): An excellent inorganic alternative for reactions in DMF or when utilizing microwave irradiation, providing a strong thermodynamic driving force for HCl neutralization [5].

Quantitative Data: Reaction Condition Matrix

The following table summarizes validated conditions for displacing the C4-chlorine in various fluoroquinazoline scaffolds based on recent structure-activity relationship (SAR) studies.

Starting MaterialNucleophile TypeSolventBaseTemp (°C)Time (h)Avg. Yield (%)
4-Chloro-6-fluoroquinazolineAliphatic (1° Amine)IsopropanolTEA802 - 463 - 84
4-Chloro-7-fluoroquinazolineAliphatic (Phenethyl)DMFK₂CO₃804 - 651 - 56
4-Chloro-6-fluoroquinazolineAromatic (Anilines)DioxaneDIPEA80 - 1001270 - 96
4-Chloro-7-fluoroquinazolineSecondary AliphaticTHF / H₂ONone / TEA50 - 702 - 575 - 85

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Inherent physical and chemical changes during the workflow provide the operator with real-time confirmation of reaction progress and success.

Workflow S1 Reagent Preparation S2 Nucleophilic Addition S1->S2 S3 Thermal Activation S2->S3 S4 Aqueous Workup S3->S4 S5 Product Isolation S4->S5

Figure 2: Experimental workflow for C4-chlorine displacement.

Protocol A: Mild Displacement with Aliphatic Amines

Optimized for primary and secondary aliphatic amines (e.g., 4-fluorobenzylamine).

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-fluoroquinazoline (1.0 equiv.) in anhydrous isopropanol (approx. 0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (3.0 equiv.) to the stirring solution.

  • Nucleophile Addition: Add the aliphatic amine (1.5 equiv.) dropwise at room temperature.

    • Self-Validation Check: A slight exothermic reaction may be felt upon addition, and the solution may transition from clear to slightly turbid as the amine hydrochloride salt begins to form.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 2 to 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 7:3).

    • Self-Validation Check: The disappearance of the high-Rf starting material spot and the appearance of a highly UV-active, lower-Rf product spot confirms conversion.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in a minimal amount of methanol, then add ice-cold water dropwise under vigorous stirring.

    • Self-Validation Check: The target 4-amino-fluoroquinazoline will precipitate as a white/off-white solid due to its low aqueous solubility, validating successful product formation.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: High-Temperature Displacement with Aromatic Amines

Optimized for less reactive anilines.

  • Preparation: Dissolve the fluoroquinazoline precursor (1.0 equiv.) and the target aniline (1.0 - 1.2 equiv.) in anhydrous dioxane (0.1 M concentration) under an inert nitrogen atmosphere [1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv.) to the mixture.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 12 hours.

    • Self-Validation Check: Dioxane will maintain a homogeneous solution, but a distinct color change (often to deep yellow or orange) indicates the formation of the highly conjugated 4-anilinoquinazoline system.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with brine to remove residual DIPEA salts and dioxane, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography to isolate the pure 2-chloro-4-anilinoquinazoline derivative.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH/PMC. 1

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH/PMC. 2

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. NIH/PMC. 3

  • Towards an improved treatment of non-small cell lung cancer Hit-to-lead optimization of Spautin-1. Vrije Universiteit Brussel. 4

  • Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. MDPI. 5

Sources

Troubleshooting & Optimization

Improving solubility of 4,8-Dichloro-6-fluoroquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide

Document ID: TS-QNZ-486F-SOL Last Updated: 2025-05-12 Status: Active[1]

The Solubility Matrix: Solvent Selection Strategy

Executive Summary: 4,8-Dichloro-6-fluoroquinazoline presents a dual challenge: it is a rigid, lipophilic aromatic system (requiring polarizability for dissolution) and a highly electrophilic species at the C4 position (requiring non-nucleophilic media).[1]

Diagnostic Rule:

If your sample dissolves initially but precipitates a white solid after 1–2 hours, you are likely not facing a solubility issue.[1] You are observing hydrolysis of the C4-chloride to the insoluble quinazolin-4(3H)-one.

Solvent Compatibility Table
Solvent ClassRecommended SolventsStatusTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent Best for general handling.[1] High polarizability matches the aromatic core.[1]
Ethers THF, 1,4-DioxaneGood Must be anhydrous. Peroxides or wet solvent will trigger degradation.[1]
Polar Aprotic DMF, DMAc, NMP, DMSOCaution Solubilizes well, but difficult to remove.[1] DMSO is risky due to hygroscopicity (absorbs water

hydrolysis).[1]
Esters Ethyl AcetateModerate Good for extraction; less effective for dissolving crystalline bulk.[1]
Alcohols Methanol, Ethanol, IPAPROHIBITED Reacts immediately to form 4-alkoxy derivatives (

).[1]
Hydrocarbons Hexane, HeptanePoor Use only as anti-solvents for precipitation/crystallization.[1]

Interactive Troubleshooting Guide (FAQs)

Q1: "I dissolved the compound in DMSO, but after a few hours, LCMS shows a new peak (M-18). What happened?"

Diagnosis: You have hydrolyzed the C4-chloride.[1] The Mechanism: DMSO is highly hygroscopic.[1] Even "dry" DMSO can absorb atmospheric moisture rapidly.[1] The water attacks the highly reactive C4 position, displacing the chloride.

  • Observation: The solution may turn cloudy as the hydrolysis product (6-fluoro-8-chloroquinazolin-4(3H)-one) is often less soluble in organic media than the starting material.[1]

  • Solution: Use anhydrous DMF stored over molecular sieves if a high-boiling solvent is strictly necessary.[1] Otherwise, switch to DCM.

Q2: "Can I use Ethanol or Methanol to recrystallize the material?"

Diagnosis: ABSOLUTELY NOT. The Science: The C4-chlorine is a potent leaving group.[1] In the presence of alcohols, 4,8-dichloro-6-fluoroquinazoline undergoes a Nucleophilic Aromatic Substitution (


).[1]
  • Result: You will synthesize 4-methoxy-8-chloro-6-fluoroquinazoline (in MeOH) or the ethoxy analog (in EtOH).[1]

  • Correct Protocol: Use a DCM/Hexane or THF/Heptane system for recrystallization (see Section 3).[1]

Q3: "The compound is oiling out instead of crystallizing. How do I fix this?"

Diagnosis: The solvent polarity gap is too wide, or the concentration is too high.[1] The Fix:

  • Redissolve the oil in a minimum amount of Solubilizer (DCM or THF).[1]

  • Add the Anti-solvent (Hexane) dropwise with vigorous stirring until a persistent cloudiness appears.[1]

  • Seed the solution: Scratch the glass wall with a spatula or add a tiny crystal of the pure compound.[1]

  • Cool slowly to 4°C. Rapid cooling traps impurities and leads to oiling.[1]

Visualizing the Chemistry

Figure 1: Solvent Decision Logic

Use this flowchart to select the correct solvent based on your application.

SolventLogic Start Start: Select Solvent Application What is the Application? Start->Application Reaction Chemical Reaction Application->Reaction Analysis Analysis (LCMS/NMR) Application->Analysis Nucleophile Is the solvent a nucleophile? Reaction->Nucleophile SolubilityCheck High Solubility Required? Analysis->SolubilityCheck Alcohols Alcohols/Water (MeOH, EtOH, H2O) Nucleophile->Alcohols Yes DCM USE: DCM or Chloroform (Standard) Nucleophile->DCM No (Halogenated) THF USE: Anhydrous THF (Check Peroxides) Nucleophile->THF No (Ethers) Stop1 STOP: Degradation (Forms Ether/Oxo) Alcohols->Stop1 SolubilityCheck->DCM Standard DMF USE: Anhydrous DMF (Difficult Removal) SolubilityCheck->DMF Very High (NMR)

Caption: Decision tree for selecting solvents while avoiding chemical degradation.

Figure 2: The "Fake" Solubility Issue (Degradation Pathway)

Understanding why your sample precipitates in wet solvents.[1]

Degradation Compound 4,8-Dichloro-6-fluoroquinazoline (Soluble in Organic) Transition Tetrahedral Intermediate Compound->Transition + H2O (Fast at C4) Water H2O / Wet Solvent (Nucleophile) Water->Transition Product 6-Fluoro-8-chloroquinazolin-4(3H)-one (INSOLUBLE White Solid) Transition->Product - HCl HCl HCl (Byproduct) Transition->HCl

Caption: Mechanism of hydrolysis. The C4-Cl is displaced by water, forming an insoluble quinazolinone precipitate.

Validated Experimental Protocols

Protocol A: Anhydrous Dissolution (For Reactions)

Use this when preparing stock solutions for


 reactions.[1]
  • Preparation: Oven-dry all glassware (120°C) for at least 2 hours. Cool under a stream of Argon or Nitrogen.[1]

  • Solvent Quality: Use Anhydrous DCM or THF (stabilizer-free if possible).[1] If using DMF, ensure it is "Sure/Seal" grade or stored over activated 4Å molecular sieves for 24 hours.[1]

  • Dissolution:

    • Add the 4,8-dichloro-6-fluoroquinazoline solid to the flask.[1]

    • Add solvent slowly while purging the flask with inert gas.[1]

    • Note: The solution should be clear and colorless to pale yellow.[1]

  • Verification: Take a 5 µL aliquot and dilute into dry acetonitrile for LCMS. Inject immediately.

    • Pass Criteria: Single peak at Parent Mass.[1]

    • Fail Criteria: Appearance of a peak at [M-18+16] (Hydrolysis) or [M-35+31] (Methoxylation if MeOH used in LCMS mobile phase).

Protocol B: Purification via Recrystallization

Use this to purify crude material without chromatography.[1]

  • Dissolution: Dissolve 1.0 g of crude material in 5–7 mL of DCM (Dichloromethane) at room temperature.

    • Tip: If insolubles remain, filter quickly through a sintered glass funnel.[1]

  • Precipitation: Slowly add Hexane (approx. 10–15 mL) down the side of the flask while stirring until the solution turns slightly turbid.

  • Crystallization: Stop stirring. Place the flask in a fridge (4°C) for 4–12 hours.

  • Collection: Filter the resulting needles/solid under vacuum.[1] Wash the cake with cold Hexane (

    
    ).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from

  • PubChem. (2025).[1] 4,8-Dichloroquinazoline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Data extrapolated for Quinazoline core). Retrieved from

  • ResearchGate. (2025). Reactivity of 4-chloroquinazoline hydrolysis mechanism.[1] Retrieved from

Sources

Technical Support Center: Stability & Storage of 4,8-Dichloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are likely working with 4,8-Dichloro-6-fluoroquinazoline because its C4-chlorine atom is an exceptional "warhead" for nucleophilic aromatic substitution (


), allowing you to introduce complex amines or other nucleophiles at a late stage in drug synthesis.

However, this same reactivity is its storage liability. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing fluorine at C6 and chlorine at C8, makes the C4-position highly susceptible to attack by atmospheric moisture. Hydrolysis is not just a side reaction; it is the thermodynamic sink of this molecule, converting your reactive intermediate into the inert 8-chloro-6-fluoroquinazolin-4(3H)-one .

This guide moves beyond generic "store in a cool, dry place" advice. It provides the mechanistic rationale and rigorous protocols required to maintain the integrity of this critical reagent.

Module 1: Understanding the Instability (The "Why")

Q: Why is this specific quinazoline so moisture-sensitive compared to other heterocycles?

A: The instability arises from the "perfect storm" of electronic effects:

  • The Quinazoline Core: The 1,3-diazine ring is naturally electron-deficient, pulling electron density away from the carbons.

  • The C4-Cl Leaving Group: Chlorine is a good leaving group, but its position at C4 (adjacent to N3 and para to N1) makes the C-Cl bond highly polarized.

  • Substituent Activation: The Fluorine at C6 and Chlorine at C8 are electron-withdrawing groups (EWGs). Through inductive effects (-I), they further deplete electron density from the ring, significantly lowering the activation energy for nucleophilic attack by water at the C4 position.

Q: What is the mechanism of degradation?

A: It follows an addition-elimination pathway (


). Water acts as the nucleophile, attacking the C4 carbon. The reaction is irreversible under standard storage conditions because the resulting quinazolinone tautomerizes to a highly stable amide-like structure.
Visualizing the Degradation Pathway

HydrolysisMechanism Figure 1: Mechanistic pathway of moisture-induced hydrolysis at the C4 position. SM 4,8-Dichloro- 6-fluoroquinazoline (Active Reagent) Intermediate Tetrahedral Intermediate (Unstable) SM->Intermediate Nucleophilic Attack (Rate Limiting) Water H₂O (Atmospheric Moisture) Water->Intermediate Transition Elimination of HCl Intermediate->Transition Product 8-Chloro-6-fluoro- quinazolin-4(3H)-one (Inert Impurity) Transition->Product Tautomerization

Module 2: Storage Best Practices (The "How")

The following protocols are non-negotiable for maintaining purity >98%.

Protocol A: Long-Term Storage (Solid State)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers the kinetic energy of water molecules, significantly reducing the rate of hydrolysis (

).
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, humid air. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Parafilm Amber glass protects from photodegradation (though less critical here). Parafilm/Sure-Seal creates a secondary barrier against moisture diffusion.
Desiccant P₂O₅ or Activated Silica Placed in the secondary container (desiccator), not mixed with the product. Actively scavenges ambient moisture.

Step-by-Step Workflow:

  • Receipt: Do not open the commercial vial immediately upon removal from the shipping package if it is cold.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator (approx. 30-60 mins). Opening a cold vial condenses atmospheric water directly onto the reagent.

  • Aliquot: Inside a glovebox or under a generic N2 cone, divide the bulk material into single-use aliquots.

  • Seal: Cap tightly, wrap the neck with Parafilm, and place inside a secondary jar containing desiccant packets.

  • Freeze: Store at -20°C.

Protocol B: Handling in Solution

CRITICAL WARNING: Never store 4,8-Dichloro-6-fluoroquinazoline in solution for >24 hours unless absolutely necessary.

  • Solvent Choice: Use Anhydrous THF, DMF, or DCM . Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMSO can sometimes be problematic upon long storage due to hygroscopicity).

  • Drying Agents: If the solvent is not fresh from a simpler still/Sure-Seal bottle, dry it over 3Å or 4Å molecular sieves for 24 hours.

  • Acid Scavenging: Do not add base (TEA/DIPEA) during storage. While bases neutralize HCl, they can also catalyze hydrolysis if any water is present by deprotonating the water molecule, making it a stronger nucleophile.

Module 3: Troubleshooting & QC (The "Fix")

Q: How do I know if my compound has hydrolyzed?

Visual inspection is unreliable. Both the starting material and the hydrolyzed product are often off-white/tan solids. Use analytical chemistry.

Method 1: LC-MS (Gold Standard)

  • Setup: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Signal to Watch:

    • Target (Active): Look for the parent ion

      
      . Note that the chlorine isotope pattern (
      
      
      
      ) will be distinct for a dichloro species.
    • Impurity (Hydrolyzed): Look for a mass shift of -18 amu (approx).

      • Correction: The transformation is

        
        .
        
      • Mass change:

        
        .
        
      • Example: If Parent MW is ~217, Hydrolyzed MW is ~199.

    • Retention Time: The hydrolyzed product (quinazolinone) is significantly more polar due to the H-bond donor/acceptor amide group. It will elute earlier on a Reverse Phase C18 column.

Method 2: ¹H NMR (Quick Check)

  • Solvent: DMSO-

    
     (must be dry).
    
  • Diagnostic Peak:

    • Active Reagent: The C2-proton (singlet) typically appears around δ 8.8 - 9.2 ppm .

    • Hydrolyzed Product: The C2-proton shifts slightly, but the most obvious sign is the appearance of a broad NH amide singlet (often >12 ppm) or the loss of symmetry if the hydrolysis was partial.

Troubleshooting Flowchart

Troubleshooting Figure 2: Decision tree for assessing reagent quality before synthesis. Start Suspect Degradation? Test Run LC-MS / TLC Start->Test Decision Is Hydrolysis > 5%? Test->Decision Action1 Use Immediately (Account for stoichiometry) Decision->Action1 No (<5%) Action2 Purification Required Decision->Action2 Yes (>5%) Step_Purify Recrystallization: Dissolve in min. hot EtOAc, add Hexanes slowly. Action2->Step_Purify Preferred Step_Wash Alternative: Quick wash with cold saturated NaHCO3 (risk!) Action2->Step_Wash Emergency Only

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. Retrieved from [Link]

Separation of 4,8-dichloro and 4,6-dichloro quinazoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an autonomous Technical Support Center for researchers dealing with the separation of 4,6-dichloroquinazoline and 4,8-dichloroquinazoline.[1][2][3] It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols over generic textbook descriptions.[1][2][3]

Ticket Scope: Separation, Purification, and Stability of 4,6-dichloro vs. 4,8-dichloroquinazoline.[1][2][3] Applicable For: Medicinal Chemistry, Process Development, EGFR Inhibitor Synthesis.[1][2][3] Support Tier: Level 3 (Senior Scientist / Method Development).[2]

⚡ Quick Triage: What is your current status?

SymptomProbable CauseImmediate Action
TLC shows one spot, but NMR shows mixture. Isomers have identical Rf values in current solvent.[1][2]Switch to Toluene/Acetone (95:5) or DCM/Hexane (80:20) .[1][2]
Product turned into a white, high-melting solid. Hydrolysis of C4-Cl to Quinazolin-4-one.[1][2]Check Module 4 (Stability) . Dry all solvents.[2]
Cannot separate isomers by column. Silica gel saturation or poor selectivity.[2][3]Move to Module 2 (Crystallization) or use Ag-Impregnated Silica.[1][2]
Unsure which isomer is which. Ambiguous NMR assignment.Go to Module 1 (Identification) for H5 coupling constants.[2]

Module 1: Diagnostic & Characterization

User Question: "I have isolated a solid, but I am unsure if it is the 4,6-isomer, the 4,8-isomer, or a mixture. How do I definitively tell them apart?"

The Scientific Logic

The 4,6- and 4,8-isomers differ only in the position of the chlorine atom on the benzenoid ring.[1][3] This creates distinct proton coupling networks.[2][3] The proton at Position 5 (H5) is the most diagnostic handle because it is spatially distinct in both isomers.

1H NMR Decision Matrix (CDCl3 or DMSO-d6)
Feature4,6-Dichloroquinazoline 4,8-Dichloroquinazoline
H5 Proton Signal Doublet (d) with small coupling (

Hz).[1][2]
Doublet of Doublets (dd) with large coupling (

Hz).[2]
Reasoning H5 is meta to H7. There is no H6 (blocked by Cl).[2]H5 is ortho to H6.
H2 Proton Signal Singlet (

ppm).[1][2]
Singlet (

ppm).[1][2] Often slightly deshielded due to C8-Cl proximity to N1.
Carbon-13 (C8) Shielded (C-H).[1][2]Deshielded (C-Cl).[1][2]
Experimental Validation Step
  • Run a standard 1H NMR.[2][3]

  • Expand the aromatic region (7.5 – 8.5 ppm).

  • Locate the H5 signal (usually the most deshielded doublet in the benzenoid region, distinct from the H2 singlet).[3]

  • Calculate J-coupling:

    • If

      
      
      
      
      
      4,6-isomer .[1][2]
    • If

      
      
      
      
      
      4,8-isomer .[1][2]

Module 2: Crystallization (Scalable Separation)

User Question: "Column chromatography is too slow for my 50g batch. Can I separate them by crystallization?"

The Scientific Logic

Structural isomers possess different crystal lattice energies.

  • 4,6-Dichloroquinazoline: More linear/symmetrical.[1][2][3] Typically packs more efficiently, resulting in lower solubility and higher melting point .[1][2][3]

  • 4,8-Dichloroquinazoline: The C8-Chlorine creates steric clash with the N1 lone pair and distorts the dipole, often making it more soluble in non-polar solvents.[1]

Protocol: Fractional Crystallization

Reagents: Hexane (dry), Ethyl Acetate (dry).[1][2][3]

  • Dissolution: Dissolve the crude mixture (e.g., 10 g) in the minimum amount of hot Ethyl Acetate (approx. 30–50 mL).

  • Precipitation: Slowly add hot Hexane (approx. 50–80 mL) until varying turbidity is observed.

  • Cooling: Allow the solution to cool to Room Temperature (RT) slowly (2 hours), then refrigerate at 4°C overnight.

  • Filtration (Crop 1): Filter the solid.

    • Likely Identity: Enriched 4,6-dichloroquinazoline (Major isomer in most synthesis routes).[1][2]

  • Mother Liquor (Crop 2): Concentrate the filtrate to half volume. Cool to -20°C.

    • Likely Identity: Enriched 4,8-dichloroquinazoline .[1][2][3]

Troubleshooting Table:

Observation Adjustment
Oiling out instead of crystallizing. Solvent is too non-polar. Add 5% DCM or Toluene to the mixture.[3] Seed with pure crystal if available.[2][3]
Both isomers co-crystallize. Cooling was too fast. Re-dissolve and cool at a rate of 5°C/hour.

| Yield is low. | The isomers may form a eutectic mixture.[3] Switch to Module 3 . |

Module 3: Chromatographic Separation

User Question: "Crystallization failed to give >98% purity. How do I separate them on silica?"

The Scientific Logic

The 4,8-isomer has a chlorine atom at the C8 position, which is peri to the N1 nitrogen.[1][3] This creates a "dipole shielding" effect and steric hindrance that reduces the basicity/interaction of N1 with the acidic silanols of the silica gel.[3]

  • Prediction: The 4,8-isomer is often less polar (higher Rf) than the 4,6-isomer on Silica Gel.[1][2]

Method A: Flash Chromatography (Standard)[1][2]
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[2][3]

    • Start: 95:5.[2][3]

    • Ramp: 90:10 over 10 CV (Column Volumes).

    • Hold: 85:15.

  • Loading: Dry load on Celite is recommended to prevent band broadening.[2][3]

Method B: The "Silver Bullet" (Ag-Impregnated Silica)

If standard silica fails due to overlapping spots (


):
  • Prepare Phase: Mix Silica Gel with a solution of 10%

    
     in Acetonitrile. Evaporate solvent to dryness (protect from light).[2]
    
  • Mechanism: The Silver ions (

    
    ) interact via 
    
    
    
    -complexation with the aromatic rings. The steric bulk of the C8-Cl in the 4,8-isomer impedes this interaction compared to the 4,6-isomer.[1]
  • Elution: Use Toluene/Hexane gradients. This often reverses or dramatically increases separation.[2][3]

Module 4: Stability & Handling (Critical)

User Question: "My product was a yellow solid, but after a weekend on the bench, it's white and melts at a much higher temperature. What happened?"

The Issue: Hydrolysis

The C4-position in quinazolines is highly electrophilic. The electron-withdrawing effect of the adjacent nitrogens (N3 and N1) makes the C4-Cl bond extremely labile to Nucleophilic Aromatic Substitution (


). Atmospheric moisture (

) acts as the nucleophile.

[1][2]
Troubleshooting & Prevention Guide
CheckpointProtocol Standard
Solvents Use Anhydrous solvents only. Stabilize Chloroform/DCM with Amylene, not Ethanol (Ethanol can react to form the ethyl ether).[1][2][3]
Drying Never dry in an oven open to air.[2][3] Use a Vacuum Desiccator with

or KOH pellets.[2][3]
Storage Store under Argon/Nitrogen at -20°C.
Workup Avoid aqueous washes if possible.[2] If necessary, use ice-cold saturated

and work very fast.[1][2]

Visual Workflow: Separation Decision Tree

SeparationWorkflow cluster_stability CRITICAL: Stability Check Start Crude Mixture (4,6- and 4,8-Dichloroquinazoline) CheckTLC Step 1: TLC Analysis (Solvent: 90:10 Hex/EtOAc) Start->CheckTLC Decision1 Is Delta Rf > 0.1? CheckTLC->Decision1 PathChrom Flash Chromatography (Silica Gel) Decision1->PathChrom Yes PathCryst Fractional Crystallization (EtOAc / Hexane) Decision1->PathCryst No (Spots Overlap) Result1 Pure Isomers Isolated PathChrom->Result1 PathCryst->Result1 Success FailCryst Mixed Fractions / Low Yield PathCryst->FailCryst Failure AgSilica Method B: Ag-Impregnated Silica (Pi-Complexation Separation) FailCryst->AgSilica AgSilica->Result1 Hydrolysis Avoid Moisture! C4-Cl hydrolyzes to Quinazolinone

Caption: Decision tree for selecting the optimal separation pathway based on initial TLC resolution (


).

References

  • Synthesis and Regioselectivity

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[2][4][5][6] Discusses the electronic susceptibility of the C4 position and separation of chlorinated precursors.

    • Source:

  • NMR Characterization

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (2024).[2][4][5][6] Provides methodology for distinguishing ortho/meta/para substitution patterns in aromatic rings using coupling constants.[2][3]

    • Source: [1][2]

  • Stability & Hydrolysis

    • An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinazoline Derivatives. (2023).[2] Details the hydrolysis kinetics of the C4-Cl bond and storage requirements.

    • Source: [1][2]

  • Chromatographic Techniques

    • Purification of Quinazoline Derivatives. (2018).[2][7] Patent describing the use of specific solvent gradients for separating chloroquiazoline isomers.[3]

    • Source:

Sources

Technical Support Center: Regioselective Substitution of 4,8-Dichloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 4,8-dichloro-6-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the selective substitution at the C4 and C8 positions, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Challenge of Regioselectivity

4,8-Dichloro-6-fluoroquinazoline is a highly valuable starting material in drug discovery, featuring two reactive chlorine atoms at distinct electronic environments. The chlorine at the C4 position is part of the electron-deficient pyrimidine ring, while the C8 chlorine is situated on the benzene ring, influenced by both the adjacent fused pyrimidine and the C6-fluoro substituent. Achieving selective substitution at either C4 or C8 is critical for synthesizing target molecules with desired pharmacological profiles. This guide will help you navigate the factors controlling this selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Selectivity - Mixture of C4 and C8 Substituted Products

  • Question: I am reacting 4,8-dichloro-6-fluoroquinazoline with my amine nucleophile and obtaining an inseparable mixture of the 4-amino-8-chloro and 8-amino-4-chloro isomers. How can I favor substitution at the C4 position?

  • Answer & Rationale: In nucleophilic aromatic substitution (SNAr) reactions on quinazoline systems, the C4 position is generally the most electrophilic and thus more susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.[1][2][3][4] Computational studies, such as Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazolines, have shown that the carbon at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetically favored site of attack.[1][2][3][4]

    However, the C8 position is also activated by the inductive effect of the C6-fluoro group and the overall electron-deficient nature of the fused ring system. To enhance selectivity for the C4 position, you should employ milder reaction conditions to exploit the inherent kinetic difference between the two sites.

  • Recommended Solutions:

    • Lower the Reaction Temperature: Start your reaction at room temperature or even 0 °C and slowly warm if necessary. The higher activation energy required for substitution at the less reactive C8 position will be more difficult to overcome at lower temperatures.

    • Reduce Reaction Time: Monitor your reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the C8-substituted or di-substituted byproducts occurs.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of a stronger, more reactive base that might promote side reactions.[5]

Issue 2: Formation of Di-substituted Product

  • Question: My goal is monosubstitution, but I am observing a significant amount of the 4,8-disubstituted product. How can I prevent this?

  • Answer & Rationale: Di-substitution occurs when the initial product of monosubstitution reacts further with the nucleophile. While substitution at C8 is generally less favorable than at C4, it can be forced under more stringent conditions. The initial substitution of an electron-donating amino group at C4 can, in some cases, slightly activate the ring towards a second substitution, although the primary driver is typically harsh reaction conditions.

  • Recommended Solutions:

    • Control Stoichiometry: Use a strict 1.0 to 1.1 equivalent of your nucleophile. An excess of the nucleophile will drive the reaction towards di-substitution, especially if the reaction is heated for an extended period.

    • Temperature and Time Control: As with improving C4 selectivity, lower temperatures and shorter reaction times are crucial. High temperatures (e.g., >100 °C) and prolonged heating will provide the necessary energy to overcome the activation barrier for the second substitution.[5]

Issue 3: Low Yield of the Desired C8-Substituted Product

  • Question: I want to selectively substitute the C8 position, but my yields are consistently low, with unreacted starting material and some C4-substituted isomer. How can I improve the yield of the C8-substituted product?

  • Answer & Rationale: Achieving selective substitution at C8 requires overcoming the kinetic preference for the C4 position. This typically involves a two-step "protect-then-substitute" strategy or the use of directing groups and specialized catalysis. Direct substitution at C8 in the presence of a C4-chloro group is challenging via standard SNAr.

  • Recommended Solutions:

    • Two-Step Strategy:

      • Step 1: Selective C4 Substitution. First, perform a selective substitution at the more reactive C4 position with a small, easily displaced nucleophile like methoxide or a temporary protecting group.

      • Step 2: C8 Substitution. With the C4 position blocked, you can now use more forcing conditions (higher temperature, stronger base, or even metal catalysis) to substitute the C8-chloro group with your desired nucleophile.

      • Step 3: C4 Deprotection/Displacement. In a final step, the group at C4 can be removed or replaced if necessary. For instance, a C4-methoxy group can sometimes be displaced by a more reactive amine nucleophile under harsh conditions.

    • Metal Catalysis: For less reactive aryl chlorides like the one at C8, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be more effective than SNAr. This approach may offer a more direct route to C8 functionalization, although selectivity over the C4 position would still need to be carefully optimized, likely by first blocking the C4 site.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the higher reactivity of the C4-Cl over the C8-Cl?

A1: The difference in reactivity is rooted in the electronic structure of the quinazoline core. The C4 position is part of the pyrimidine ring. The two nitrogen atoms in this ring act as powerful electron sinks, significantly lowering the electron density at the C4 carbon. This makes it highly electrophilic and susceptible to attack by nucleophiles. The subsequent intermediate (a Meisenheimer-like complex) is well-stabilized by resonance involving these nitrogen atoms. The C8 position, being on the carbocyclic (benzene) ring, does not benefit from this level of direct activation from the ring nitrogens, making it inherently less reactive in an SNAr manifold.

Q2: How does the 6-fluoro substituent influence the regioselectivity?

A2: The fluorine atom at C6 exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M).

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density through the sigma bonds. This effect deactivates the entire benzene ring, making both C5 and C7 (ortho and para to F) and, to a lesser extent, C8 more electrophilic. This effect would slightly activate the C8-Cl towards nucleophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho (C5, C7) and para (C8) positions. This would deactivate the C8-Cl towards nucleophilic attack.

For halogens, the inductive effect typically dominates in SNAr reactions. Therefore, the net effect of the 6-fluoro group is a moderate activation of the C8 position towards nucleophilic attack, though this activation is generally not sufficient to overcome the inherent super-reactivity of the C4 position.

Q3: Can I use microwave irradiation to accelerate the substitution?

A3: Yes, microwave irradiation is an effective technique for accelerating SNAr reactions.[5] However, be aware that it is a high-energy input method. While it can drastically reduce reaction times, it can also lead to a loss of selectivity and an increase in the formation of di-substituted products. If you choose to use a microwave reactor, we recommend carefully screening a range of lower temperatures (e.g., 60-100 °C) and short reaction times first, rather than immediately using high-power settings.

Q4: How can I be certain about the regiochemistry of my product?

A4: Assuming regioselectivity based on literature for analogous compounds can be risky. Unequivocal structural confirmation is essential. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is the gold standard for this.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the proton on the substituted amine (N-H) and the quaternary carbons of the quinazoline core (e.g., C4 and C4a). For a C4-substituted product, you would expect to see a 2J or 3J correlation from the N-H proton to the C4 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations. For a C4-substituted product, a NOE between the N-H proton and the H5 proton on the quinazoline ring is a definitive indicator of the C4-regioisomer.[1]

Data & Protocols

Table 1: General Conditions for Regioselective C4-Amination
ParameterCondition for High C4-SelectivityRationale
Temperature 0 °C to Room Temperature (20-25 °C)Exploits the lower activation energy of C4 substitution.
Nucleophile Eq. 1.0 - 1.1 equivalentsMinimizes di-substitution.
Solvent Aprotic polar solvents (e.g., THF, Dioxane, Acetonitrile) or Alcohols (e.g., Isopropanol)Solubilizes reactants and facilitates the SNAr mechanism.
Base (if used) 1.5 - 2.0 eq. of a non-nucleophilic base (e.g., DIPEA)Scavenges HCl byproduct without competing with the primary nucleophile.[5]
Reaction Time 1 - 12 hours (Monitor by TLC/LC-MS)Prevents over-reaction and formation of byproducts.
Protocol 1: General Procedure for Selective C4-Amination

This protocol describes a general method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.[1][4]

  • Reaction Setup: To a solution of 4,8-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol or THF, approx. 0.1 M concentration), add the amine nucleophile (1.1 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane, wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-8-chloro-6-fluoroquinazoline.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

sn_ar_mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group Start 4,8-Dichloro-6-fluoroquinazoline + Nu-H Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Attack at C4 (Favored) Product 4-Nu-8-chloro-6-fluoroquinazoline + Cl- Intermediate->Product Loss of Cl-

Caption: SNAr mechanism for C4 substitution.

decision_tree start Goal: Selective Monosubstitution c4_or_c8 Target Position? start->c4_or_c8 c4 C4-Substitution c4_or_c8->c4 C4 (Kinetic Product) c8 C8-Substitution c4_or_c8->c8 C8 (Thermodynamic Product) c4_protocol Use Mild Conditions: - Low Temperature (RT) - 1.1 eq Nucleophile - Monitor closely c4->c4_protocol c8_protocol Use Two-Step Strategy: 1. Block C4 (e.g., with MeO-) 2. Substitute C8 (Forcing Conditions) 3. Unmask/Replace C4 group c8->c8_protocol

Caption: Decision workflow for regioselective substitution.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC (PubMed Central). Available at: [Link][1][2][3][5]

  • Recent advances in selective functionalization of the quinazoline scaffold. Google Books.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Synthesis of 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. Available at: [Link]

Sources

Technical Support Hub: Purification of 4,8-Dichloro-6-fluoroquinazoline

[1][2]

Case ID: PUR-QWZ-486F Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Compound Class: Halogenated Heterocycle (Highly Reactive Electrophile)[1][2]

Triage & Diagnostic: Characterizing Your Crude Profile[1][2]

Before initiating purification, you must diagnose the state of your crude 4,8-Dichloro-6-fluoroquinazoline.[1][2] This compound contains a highly reactive chlorine at the C4 position (susceptible to hydrolysis) and stable halogens at C6 and C8.

Quick Diagnostic Matrix

ObservationLikely CauseRecommended Action
White/Off-white Precipitate High purity crude (Desired).[1][2]Proceed to Protocol A (Trituration) .
Yellow/Brown Oil Trapped POCl₃, phosphoric acid adducts, or solvent.[1][2]Proceed to Protocol B (Rapid Silica Plug) .[1][2]
White Solid (Insoluble in DCM) Hydrolyzed starting material (6-fluoro-8-chloroquinazolin-4-one).[1][2]Critical Failure. Reaction incomplete or quenched too hot.[1][2] Check LCMS.
Pungent Acrid Smell Residual POCl₃ or HCl.[1][2]Needs additional NaHCO₃ wash or azeotropic drying.[1][2]
Core Purification Protocols

Scientific Rationale: The C4-chlorine atom is highly electrophilic.[1][2] Traditional silica gel chromatography often leads to degradation (hydrolysis to the quinazolinone) due to the acidity of silanol groups. Therefore, non-chromatographic methods are the "Gold Standard" for this class of compounds [1, 3].[1][2]

Protocol A: The "Gold Standard" Trituration (Yield & Purity Optimized)

Best for: Solid crude products or semi-solids with >85% conversion.[1][2]

  • Dissolution : Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) .[1][2]

    • Note: DCM is preferred over Ethyl Acetate (EtOAc) because it solubilizes the product well but is easily displaced by alkanes.[1][2]

  • Precipitation : Slowly add n-Heptane (ratio 1:5 v/v relative to DCM) while stirring vigorously at 0°C.

  • Aging : Allow the slurry to stir for 30–60 minutes in an ice bath.

  • Filtration : Filter the solid under a nitrogen blanket (to prevent moisture condensation).[1][2]

  • Wash : Wash the cake with cold n-Heptane.

  • Drying : Vacuum dry at <40°C . High heat can cause sublimation or degradation.[1][2]

Protocol B: Rapid Silica Filtration (Flash)

Best for: Oily crudes or removing phosphorus impurities.[1][2]

  • Stationary Phase : Silica Gel (neutralized).[1][2]

    • Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (Et₃N) to neutralize acidity and prevent hydrolysis [1].[1][2]

  • Eluent : Hexane/EtOAc gradient (Start 100:0 → End 90:10 or 80:20).[1][2]

  • Execution :

    • Load sample as a liquid (if oil) or dissolved in minimal DCM.[1][2]

    • Elute rapidly. The product usually elutes in the early non-polar fractions due to the lipophilic halogens.

    • Do not let the compound sit on the column. Evaporate fractions immediately at <35°C.

Troubleshooting & FAQs

Q1: My product is hydrolyzing back to the quinazolinone (mass M-Cl+OH) during workup. Why? A: This is the most common failure mode for C4-chloroquinazolines.[1][2] It occurs during the quenching of the chlorination reaction (usually POCl₃).

  • Root Cause : Exothermic quenching generates heat + HCl + water = perfect conditions for acid-catalyzed hydrolysis.[1][2]

  • Solution :

    • Temperature Control : Quench the reaction mixture into ice-water (not water into reaction) maintaining the internal temp <10°C [2].

    • Buffering : Use a saturated NaHCO₃ or K₂CO₃ solution for the quench to immediately neutralize the generated acid.[1][2]

    • Speed : Extract into organic solvent (DCM) immediately after quenching.[1][2] Do not stir in the aqueous phase for prolonged periods.

Q2: I see a "dimer" impurity in the LCMS. What is it? A: This is likely the O-phosphorylated dimer or a quinazolinyl-ether formed if the reaction was "starved" of POCl₃ or if moisture was present.[1][2]

  • Fix : Ensure you use at least 3–5 equivalents of POCl₃. If the impurity persists, it is very lipophilic and can be removed via Protocol A (it usually stays in the mother liquor).

Q3: Can I store the crude product overnight? A: No. The crude oil often contains trapped acidic residues.[1][2]

  • Stability Protocol : If you must pause, dissolve the crude in anhydrous DCM, dry over MgSO₄, filter, and store the solution at -20°C under Argon. Do not concentrate to dryness until you are ready for the next step.

Visual Workflow: Decision Logic for Purification

PurificationWorkflowStartCrude 4,8-Dichloro-6-fluoroquinazolineCheckStatePhysical State CheckStart->CheckStateSolidSolid / PrecipitateCheckState->SolidPreferredOilOily / Sticky ResidueCheckState->OilCommonTriturationProtocol A: Trituration(DCM / n-Heptane)Solid->TriturationFlashProtocol B: Rapid Silica Plug(Neutralized with 1% Et3N)Oil->FlashCheckPurityQC: LCMS / NMRTrituration->CheckPurityFlash->CheckPuritySuccessPure Product(Store at -20°C, Desiccated)CheckPurity->Success>95% PurityFailHydrolysisHydrolyzed Impurity DetectedCheckPurity->FailHydrolysisMass = M-Cl+OHFailHydrolysis->StartReprocess (Impossible)Restart Synthesis

Caption: Decision tree for selecting the optimal purification route based on crude physical state.

Quantitative Data: Solvent Compatibility
Solvent SystemSolubility (25°C)Suitability for PurificationNotes
Dichloromethane (DCM) High (>100 mg/mL)Excellent Primary solvent for extraction and loading.[1][2]
Ethyl Acetate (EtOAc) ModerateGood Good for recrystallization but holds impurities more than Heptane.[1][2]
n-Heptane / Hexane Very LowAnti-Solvent Critical for trituration (Protocol A).[1][2]
Methanol / Ethanol HighFORBIDDEN Nucleophilic solvents will react with C4-Cl to form ethers (solvolysis) [4].[1][2]
Water InsolubleWash Only Prolonged contact causes hydrolysis.[1][2]
References
  • Arnott, E. A., Chan, L. C., & Phillips, A. (2011).[2][3] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661.[1][2][4] Link[2]

  • Wu, Y., et al. (2021).[1][2] Development of a Robust Scale-Up Synthetic Route for BPR1K871. ACS Omega, 6(8), 5412–5422.[1][2] Link[2]

  • BenchChem Protocols. (2025).[1][2] Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline. BenchChem Application Notes. Link

  • Laderer, E., et al. (2024).[1][2] Regioselective Nucleophilic Aromatic Substitution of 4-Aminoquinazolines. Molecules, 29, 123.[1][2] Link[2]

Minimizing side reactions in quinazoline SNAr coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline SNAr Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions on quinazoline scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions in your experiments.

Introduction: The Challenge of Selectivity in Quinazoline SNAr

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle, often via SNAr reactions at the C4 or C2 positions, is a critical step in the synthesis of these molecules. However, the inherent reactivity of the quinazoline ring system can lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of a 2,4-dichloroquinazoline more reactive towards nucleophiles than the C2 position?

A1: The enhanced reactivity of the C4 position is a well-documented phenomenon in quinazoline chemistry.[1] This regioselectivity can be attributed to electronic factors. Computational studies, such as those using Density Functional Theory (DFT), have shown that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[2] The attack at C4 leads to a more stable Meisenheimer intermediate, where the negative charge is effectively delocalized over the quinazoline ring system. Consequently, the activation energy for the nucleophilic attack at C4 is lower than at C2, resulting in a faster reaction rate at the C4 position under kinetic control.[2]

Q2: My reaction mixture is turning dark, and I'm observing a complex mixture of products on my TLC. What could be the cause?

A2: A dark reaction mixture and a complex TLC profile often indicate decomposition or the formation of multiple side products. Several factors could be at play:

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions, leading to the formation of tars and other high-molecular-weight byproducts.[3]

  • Strongly Basic Conditions: While a base is often necessary, excessively strong bases can promote undesired reactions, including dimerization or decomposition of the starting material or product.

  • Presence of Oxygen: Some quinazoline derivatives can be sensitive to oxidation, especially at elevated temperatures. The presence of atmospheric oxygen can lead to the formation of colored byproducts.

Q3: I'm struggling with the purification of my final product. What are the best practices for purifying quinazoline derivatives?

A3: Purification of quinazoline derivatives can be challenging due to their polarity and the potential for closely-eluting impurities. A combination of techniques is often most effective:

  • Column Chromatography: This is the most common method for purification. For standard quinazolines, silica gel with a gradient of ethyl acetate in hexanes is a good starting point. For highly polar products, such as diols, reversed-phase chromatography may be more effective.[4]

  • Recrystallization: This can be a highly effective method for obtaining a pure product, especially if a suitable solvent system can be identified. Experiment with a range of solvents from polar (e.g., ethanol, methanol) to less polar (e.g., ethyl acetate, toluene), and their mixtures.

  • Acid-Base Extraction: If your product has a basic nitrogen, you can often purify it by dissolving the crude mixture in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase, and then basifying the aqueous phase and re-extracting the product into an organic solvent.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of the most common side reactions encountered during quinazoline SNAr coupling, their underlying mechanisms, and actionable troubleshooting strategies.

Hydrolysis: The Ubiquitous Contaminant

Hydrolysis of the chloro- or other halo-substituent on the quinazoline ring is one of the most frequent side reactions, leading to the formation of the corresponding quinazolinone.[5][6]

Mechanism of Hydrolysis:

  • Acid-Catalyzed: In the presence of trace acid, the quinazoline nitrogen can be protonated, further activating the ring towards nucleophilic attack by water.

  • Base-Catalyzed: Under basic conditions, hydroxide ions can act as a nucleophile, attacking the electrophilic carbon and displacing the halide.

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} .dot

Caption: Simplified workflow of the hydrolysis side reaction.

Troubleshooting Hydrolysis:

Problem Root Cause Solution Scientific Rationale
Quinazolinone byproduct observed in crude NMR/LC-MS. Presence of water in reagents or solvents.Implement rigorous anhydrous techniques. Dry all glassware in an oven (>120°C) and cool under an inert atmosphere.[3] Use freshly distilled or commercially available anhydrous solvents.[2][7][8][9]Minimizes the presence of water as a competing nucleophile.
Increased hydrolysis during workup. Prolonged exposure to acidic or basic aqueous solutions.Perform aqueous workup at low temperatures (e.g., pouring onto ice) and neutralize promptly.[4]Reduces the rate of hydrolysis, which is temperature-dependent.
Hydrolysis of the chlorinating agent (e.g., POCl₃, SOCl₂). Incomplete removal of water from the starting quinazolinone.Ensure the starting quinazolinone is completely dry before chlorination. Co-evaporation with toluene can help remove azeotropically.Prevents the decomposition of the chlorinating agent and ensures a complete reaction.

Experimental Protocol: Setting up an Anhydrous Reaction

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).[8][9]

  • Inert Atmosphere: Once cooled, maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a Schlenk line or a balloon filled with inert gas.[2][7]

  • Reagent and Solvent Handling: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a commercial supplier (e.g., Sure/Seal™ bottles).[2][7] Add liquid reagents via a dry syringe. Add solid reagents under a positive flow of inert gas.

Dimerization and Polymerization: The Concentration Conundrum

The formation of dimers or higher-order oligomers can be a significant issue, especially when dealing with bifunctional starting materials or under conditions that favor intermolecular reactions.[3][10]

Troubleshooting Dimerization:

Problem Root Cause Solution Scientific Rationale
High molecular weight byproducts observed by LC-MS. High concentration of reactants.Perform the reaction at a lower concentration by increasing the solvent volume.Favors intramolecular cyclization over intermolecular reactions by reducing the probability of reactive species encountering each other.
Dimer formation from bifunctional starting materials. Use of starting materials with two reactive sites (e.g., a diamine with a quinazoline).Use a large excess of one reactant or employ high-dilution techniques.Statistically favors the reaction of one functional group over both.

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal, penwidth=1.5];

} .dot

Caption: Decision tree for troubleshooting dimerization.

N-Oxidation: The Unwanted Oxygenation

Oxidation of the quinazoline nitrogen atoms can lead to the formation of N-oxides, which can complicate purification and may have different biological activities.[11]

Troubleshooting N-Oxidation:

Problem Root Cause Solution Scientific Rationale
Formation of N-oxide byproducts. Presence of atmospheric oxygen or oxidizing agents.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3]Excludes oxygen from the reaction mixture, preventing oxidation of the nitrogen atoms.
Oxidation caused by an oxidizing agent in the reaction. Use of an unnecessary or overly strong oxidizing agent.If an oxidant is not required for the main reaction, eliminate it. If it is, use a stoichiometric amount of a milder oxidant.Minimizes non-selective oxidation of the quinazoline ring.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a quinazoline SNAr coupling is highly dependent on the careful selection of the base and solvent.

Base Selection

The choice of base is critical for deprotonating the incoming nucleophile and neutralizing the generated acid (e.g., HCl). The strength of the base should be matched to the pKa of the nucleophile.

Base pKa of Conjugate Acid (in H₂O) Typical Applications Considerations
Triethylamine (Et₃N)10.75General purpose, for moderately acidic nucleophiles.Can be a nucleophile itself at high temperatures.
Diisopropylethylamine (DIPEA)10.7Sterically hindered, less likely to act as a nucleophile.Good for sensitive substrates.
Sodium Carbonate (Na₂CO₃)10.33 (pKa of HCO₃⁻)Mild inorganic base, often used in two-phase systems.Heterogeneous, requires good stirring.
Potassium Carbonate (K₂CO₃)10.33 (pKa of HCO₃⁻)Similar to Na₂CO₃, often more soluble in organic solvents.Can be hygroscopic.
Cesium Carbonate (Cs₂CO₃)10.33 (pKa of HCO₃⁻)More soluble than K₂CO₃, often gives higher yields.More expensive.
Sodium Hydride (NaH)~35 (pKa of H₂)Strong, non-nucleophilic base for deprotonating weakly acidic nucleophiles (e.g., alcohols).Highly reactive with water and protic solvents. Requires careful handling.[12]
Potassium tert-butoxide (KOtBu)~17Strong, sterically hindered base.Can promote elimination side reactions.

pKa values are approximate and can vary in different solvents.[13][14][15]

Solvent Selection

The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate.

Solvent Dielectric Constant (ε at 20°C) Properties Typical Use Cases
Tetrahydrofuran (THF)7.6Aprotic, moderately polar.Good general-purpose solvent for SNAr.
Dioxane2.2Aprotic, low polarity.Often used for higher temperature reactions.
Acetonitrile (MeCN)37.5Aprotic, polar.Can accelerate SNAr reactions.
Dimethylformamide (DMF)36.7Aprotic, highly polar.Excellent at solvating salts, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7Aprotic, highly polar.Can dramatically increase reaction rates, but can also promote side reactions.[16]
Ethanol (EtOH)24.6Protic, polar.Can act as a nucleophile itself. Often used when the nucleophile is an alcohol.

Dielectric constants are a measure of solvent polarity.[17][18][19] Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile as strongly as protic solvents.[16][20]

References

  • A Review on the Synthesis and Chemical Transform
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Chemistry and activity of quinazoline moiety: A system
  • pka bases.cdx. chem.wisc.edu.
  • Review on Synthesis Route of Quinazoline Based Hybrid Deriv
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Application Notes and Protocols for Diglyme-d14 in Moisture-Sensitive Reactions. Benchchem.
  • recent advances in selective functionalization of the quinazoline scaffold. repo.ufsc.br.
  • Improving the yield and purity of Quinazoline-4,7-diol synthesis. Benchchem.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress.
  • How to run column chrom
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Performing Sensitive Reactions without a Schlenk Line. organic-chemistry.org.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • HYDROLYSIS REACTIONS. acikders.ankara.edu.tr.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts.
  • Top 6 Steps to Run The PERFECT Column Chrom
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare.
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship.org.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • SNAr troubleshooting. Reddit.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Organic Chemistry 2 - Chapter 19.
  • Mechanisms of Ester hydrolysis. Science discussions.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC.
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.

Sources

Technical Support Center: Stability and Handling of 4,8-Dichloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,8-Dichloro-6-fluoroquinazoline . This guide is engineered for researchers and drug development professionals to troubleshoot reaction failures, understand structural degradation, and optimize synthetic workflows involving this highly reactive intermediate under basic conditions.

Part 1: Mechanistic Causality – Why is it Unstable?

To successfully utilize 4,8-dichloro-6-fluoroquinazoline, one must first understand the fundamental electronic properties of the quinazoline core. The pyrimidine ring of quinazoline is inherently electron-deficient, making the C4 position highly susceptible to nucleophilic attack ()[1].

In the case of 4,8-dichloro-6-fluoroquinazoline, the molecule is heavily deactivated by the halogens. The fluorine at the 6-position and the chlorine at the 8-position exert strong inductive electron-withdrawing effects (-I effect) across the aromatic system. This drastically increases the partial positive charge (


) at the C4 carbon.

When exposed to basic conditions (e.g., hydroxides, carbonates, or moisture combined with organic bases), hydroxide ions (


) act as potent nucleophiles. They rapidly attack the C4 position, displacing the labile 4-chloro group. The resulting 4-hydroxy intermediate immediately undergoes a lactam-lactim tautomerization to form the thermodynamically stable 8-chloro-6-fluoroquinazolin-4(3H)-one  ()[2]. This competitive hydrolysis is the primary cause of yield loss during nucleophilic aromatic substitution (SNAr) reactions[3].

Mechanism SM 4,8-Dichloro-6-fluoroquinazoline (Highly Electrophilic C4) Cond1 Anhydrous Amine + DIPEA (Non-nucleophilic Base) SM->Cond1 Nucleophilic Attack (Amine) Cond2 Aqueous Base / Trace Moisture (e.g., NaOH or wet K2CO3) SM->Cond2 Nucleophilic Attack (OH-) Prod1 Desired SNAr Product (4-Amino derivative) Cond1->Prod1 -HCl Prod2 Hydrolysis Product (Quinazolin-4(3H)-one) Cond2->Prod2 Tautomerization

Reaction pathway showing competitive SNAr vs. basic hydrolysis of 4,8-Dichloro-6-fluoroquinazoline.

Part 2: Troubleshooting Guide & FAQs

Q1: I am running an SNAr reaction with an amine and


, but my yield is <20% and TLC shows a massive baseline spot. What is happening? 
A:  Your starting material is undergoing competitive basic hydrolysis[3]. Potassium carbonate is highly hygroscopic; if it contains absorbed water, the basic environment generates hydroxide ions that outcompete your amine for the C4 position. The "baseline spot" (often highly UV-active) is the polar quinazolin-4(3H)-one degradation product.
Resolution: Switch to a non-nucleophilic, organic base like N,N-Diisopropylethylamine (DIPEA) and strictly anhydrous solvents.

Q2: Can I use NaOH or KOH to neutralize the HCl byproduct during my substitution reaction? A: Absolutely not. Strong aqueous bases will result in near-instantaneous and complete hydrolysis of the 4-chloro group. The pyrimidine ring's C4 position cannot withstand strong aqueous nucleophiles without degrading into the quinazolinone[2].

Q3: How should I store 4,8-Dichloro-6-fluoroquinazoline to prevent degradation? A: Even ambient atmospheric moisture can cause slow hydrolysis over time due to the extreme electrophilicity of the C4 position. Resolution: Store the compound at 2–8°C in a tightly sealed container backfilled with inert gas (Argon or Nitrogen). Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

Troubleshooting Start Issue: Multiple Spots on TLC or Low SNAr Yield CheckH2O Is water present in solvent or base? Start->CheckH2O YesH2O Yes (>50 ppm) CheckH2O->YesH2O NoH2O No (Anhydrous) CheckH2O->NoH2O Action1 Dry solvents, use fresh base. Run under Argon/N2. YesH2O->Action1 CheckBase Is the base too strong or nucleophilic? NoH2O->CheckBase YesBase Yes (e.g., NaOH, KOH) CheckBase->YesBase Action2 Switch to sterically hindered base (e.g., DIPEA). YesBase->Action2

Troubleshooting workflow for resolving low yields and degradation under basic conditions.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 4,8-dichloro-6-fluoroquinazoline under various basic conditions. Use this data to select appropriate reaction environments.

Base SystemSolvent EnvironmentWater ContentTemp (°C)Est. Half-Life (

)
Primary Pathway Outcome
1.0 eq NaOH THF / Water (1:1)> 50%25°C< 5 minutes Complete Hydrolysis (Quinazolinone)
2.0 eq

DMF (Reagent Grade)~ 500 ppm60°C2.5 hours Mixture (SNAr + Hydrolysis)
2.0 eq DIPEA THF (Anhydrous)< 50 ppm65°C> 48 hours Stable (Favors SNAr Substitution)
None (Storage) Ambient AirVariable25°C~ 3-4 weeks Slow Hydrolysis

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the SNAr of 4,8-dichloro-6-fluoroquinazoline incorporates built-in validation checkpoints. By treating the protocol as a self-validating system, you eliminate the variables that cause basic hydrolysis.

Protocol: Moisture-Free SNAr Substitution

Objective: Substitute the 4-chloro position with an amine nucleophile while suppressing basic hydrolysis.

Step 1: Solvent Validation (Critical)

  • Action: Perform a Karl Fischer titration on your anhydrous THF or DMF.

  • Validation Check: Proceed only if the water content is strictly < 50 ppm . If > 50 ppm, discard or re-dry the solvent over activated molecular sieves.

Step 2: Reagent Preparation

  • Action: In an oven-dried flask under an Argon atmosphere, dissolve 4,8-dichloro-6-fluoroquinazoline (1.0 eq) in the validated anhydrous solvent (0.2 M concentration).

Step 3: Base Addition

  • Action: Add 2.0 equivalents of freshly distilled N,N-Diisopropylethylamine (DIPEA).

  • Causality Note: DIPEA is utilized because its bulky isopropyl groups structurally hinder it from acting as a nucleophile at the C4 position. It effectively scavenges the HCl byproduct without initiating hydrolysis ()[3].

Step 4: Nucleophile Addition & Heating

  • Action: Slowly add the desired amine nucleophile (1.1 eq) dropwise. Stir at room temperature or heat to 60°C depending on the steric bulk of the amine.

Step 5: Reaction Monitoring & Validation

  • Action: Monitor the reaction via LC-MS after 2 hours.

  • Validation Check: Look for the mass of the desired product. Specifically, verify the absence of the

    
     peak corresponding to 8-chloro-6-fluoroquinazolin-4(3H)-one. The absence of this peak validates that your system remained perfectly anhydrous.
    

Step 6: Quenching

  • Action: Only introduce water after LC-MS confirms the complete consumption of the starting material. Pour the mixture into ice water to precipitate the stable, substituted product.

References

  • Quinazoline , Wikipedia. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery , National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation & Comparative

1H NMR Characterization of 4,8-Dichloro-6-fluoroquinazoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Analytical Performance Comparison (High-Field vs. Benchtop NMR) & Structural Validation

Executive Summary

In modern drug discovery, polyhalogenated heterocycles like 4,8-dichloro-6-fluoroquinazoline (CAS: 1566729-83-6) serve as critical building blocks, particularly in the synthesis of targeted kinase inhibitors (e.g., EGFR inhibitors). Because the quinazoline core is highly susceptible to nucleophilic aromatic substitution (


) at the C-4 position, verifying the exact halogenation pattern prior to downstream coupling is non-negotiable.

This guide provides an authoritative framework for the


H NMR characterization of this compound. We objectively compare the analytical performance of traditional High-Field NMR  against emerging Benchtop NMR  technologies, while contrasting the target compound’s spectral fingerprint against its most common synthetic alternative/impurity: 4-chloro-6-fluoroquinazoline.

Theoretical H NMR Profile: The Causality of Chemical Shifts

The


H NMR spectrum of 4,8-dichloro-6-fluoroquinazoline is a self-validating system. Its spectral signature is governed entirely by the distinct electronic environment of the quinazoline core and the specific regiochemistry of the halogens. The molecule contains exactly three protons (H-2, H-5, H-7), leading to a highly predictable spin system.
  • H-2 (Pyrimidine Ring, ~9.05 ppm): This proton is sandwiched between two highly electronegative, electron-withdrawing nitrogen atoms (N-1 and N-3). This localized electron depletion pushes the H-2 signal far downfield into a sharp singlet, a hallmark behavior documented in [1].

  • H-5 (Benzene Ring, ~8.20 ppm): Positioned between the bridgehead carbon (C-4a) and the fluorinated carbon (C-6), H-5 is further deshielded by the spatial peri-effect of the bulky C-4 chlorine. It splits into a doublet of doublets (dd) due to strong ortho-coupling with the fluorine atom (

    
     Hz) and weak meta-coupling with H-7 (
    
    
    
    Hz).
  • H-7 (Benzene Ring, ~7.95 ppm): Located between the C-6 fluorine and C-8 chlorine, this proton also appears as a doublet of doublets (dd). It shares the same coupling constants as H-5, coupling to both the adjacent fluorine and the meta-proton. The exact chemical shifts and coupling constants for such halogenated quinazolines align with established literature on[2].

Table 1: Comparative H NMR Data (Target vs. Mono-Chloro Alternative)

To validate structural identity, analytical chemists must distinguish the target from its mono-chloro alternative (4-chloro-6-fluoroquinazoline), which lacks the C-8 chlorine.

Proton4,8-Dichloro-6-fluoroquinazoline4-Chloro-6-fluoroquinazolineMechanistic Causality / Coupling
H-2 ~9.05 ppm (s, 1H)~9.00 ppm (s, 1H)Deshielded singlet; unaffected by C-8 substitution.
H-5 ~8.20 ppm (dd, 1H)~8.15 ppm (dd, 1H)Ortho to F (

), Meta to H-7 (

).
H-7 ~7.95 ppm (dd, 1H)~7.60 ppm (td, 1H)In the mono-chloro analog, H-7 also couples to the H-8 proton, changing its multiplicity.
H-8 Absent (Substituted by Cl)~8.05 ppm (dd, 1H)The absence of this signal definitively confirms the 4,8-dichloro identity.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

While high-field systems (


400 MHz) remain the gold standard for absolute structural elucidation, benchtop systems (60-90 MHz) have disrupted the field by offering rapid, transportable quality control, as noted in recent comparative studies on [3]. However, characterizing polyhalogenated aromatics presents specific resolution challenges.

Because the signal width of a multiplet (in Hz) remains fixed regardless of the magnet, a multiplet on a 60 MHz benchtop system occupies a much larger ppm range than on a 600 MHz system, leading to potential signal overlap [4].

Table 2: Performance Metrics for Quinazoline Characterization
MetricHigh-Field NMR (400+ MHz)Benchtop NMR (60-90 MHz)Impact on Characterization
Resolution (Dispersion) High (Large Hz/ppm ratio)Low (Small Hz/ppm ratio)High-field cleanly separates H-5 and H-7; benchtop may show overlapping multiplets.
J-Coupling Clarity Resolves

(~2.5 Hz)
Often obscures

Benchtop reduces the expected doublet of doublets (dd) into broad apparent doublets (d).
Sensitivity (LOD) < 100 µmol/L (16 scans)~ 1 mmol/L (16 scans)Benchtop requires higher sample concentration (10+ mg) or significantly more scans.
Operational Role Final structural validationRoutine process QCBenchtop is ideal for rapid go/no-go decisions during multi-step synthesis.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following methodology relies on an internal mathematical validation step, eliminating the need for external reference standards to prove bulk purity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 8–10 mg of 4,8-dichloro-6-fluoroquinazoline. (Note: Benchtop systems require the higher end of this mass range for optimal Signal-to-Noise).

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). 
    
    
    
    is preferred over
    
    
    as it prevents solvent-induced line broadening and avoids potential hydrolysis of the highly reactive C-4 chlorine.
  • Transfer: Transfer the homogeneous, particle-free solution to a standard 5 mm NMR tube (or the proprietary capillary for benchtop systems).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 3.0 seconds . Rigid polyhalogenated aromatics often have longer

    
     relaxation times; a sufficient delay ensures quantitative integration.
    
  • Scans (NS): 16 scans for High-Field; 128 scans for Benchtop.

Step 3: Processing and The "Self-Validating" Integration Check
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz for high-field; 1.0 Hz for benchtop) prior to Fourier Transform.

  • Phase and baseline-correct the spectrum, calibrating the TMS peak to 0.00 ppm.

  • The Validation Check: Integrate the H-2, H-5, and H-7 signals. Because the molecule contains exactly three protons, a pure sample must mathematically yield a strict 1:1:1 integration ratio . Any deviation exceeding

    
     immediately flags the presence of co-eluting impurities (such as the mono-chloro analog) or degradation products (e.g., quinazolin-4-ones).
    

Visualization: Analytical Workflow

G Start 4,8-Dichloro-6-fluoroquinazoline Sample Prep Sample Preparation (CDCl3, 8-10 mg, D1=3s) Start->Prep Decision Select NMR Platform Prep->Decision Benchtop Benchtop NMR (60-90 MHz) - Rapid Screening - Lower Resolution Decision->Benchtop Routine QC HighField High-Field NMR (400+ MHz) - Exact J-Coupling - High Sensitivity Decision->HighField In-depth Characterization AnalysisB Identify H-2 Singlet (~9.0 ppm) Assess Purity via Broad Signals Benchtop->AnalysisB AnalysisH Resolve H-5 & H-7 Multiplets (3J_HF, 4J_HH) HighField->AnalysisH Validation Self-Validating Integration (Strict 1:1:1 Ratio Check) AnalysisB->Validation AnalysisH->Validation

Workflow for 1H NMR characterization comparing Benchtop and High-Field platforms.

References

  • [3] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances | Source: PubMed / Forensic Science International | URL:[Link]

  • [4] High-field to Benchtop NMR Spectroscopy - Part 3 | Source: Oxford Instruments | URL:[Link]

  • [2] Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa | Source: MDPI | URL:[Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis and Purity Determination of Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved therapeutics, particularly in oncology. The synthetic pathways to these complex molecules involve multiple quinazoline intermediates, whose purity is paramount to the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity determination of these critical intermediates, grounded in scientific principles and regulatory expectations. We will compare the robust and widely adopted Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) against the high-resolution power of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This document is designed to not only present protocols but to explain the fundamental causality behind methodological choices, empowering researchers to select and develop the most appropriate analytical strategy for their specific needs.

The Criticality of Purity in Quinazoline Intermediates

Quinazoline intermediates are the building blocks of APIs. Impurities that are not controlled at this stage can be carried through the synthetic process, potentially leading to the formation of difficult-to-remove impurities in the final drug substance.[1][2] According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be rigorously controlled, reported, identified, and qualified based on established thresholds.[1][3][4] Organic impurities, which include starting materials, by-products, and degradation products, are of particular concern.[1][2] Failure to adequately characterize and control the purity of intermediates can lead to regulatory delays, compromised patient safety, and significant financial loss.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the global standard for purity analysis in the pharmaceutical industry, recognized by pharmacopeias such as the USP.[5][6] Its robustness, reliability, and cost-effectiveness make it the go-to method for routine quality control (QC) and release testing.

The "Why": Causality Behind Method Parameters

The selection of HPLC parameters is not arbitrary; it is a science dictated by the physicochemical properties of the analyte. Quinazolines are nitrogen-containing heterocyclic compounds, which imparts specific characteristics that guide method development.[7][8]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice.[9][10][11][12] The non-polar C18 alkyl chains interact with the relatively non-polar quinazoline ring system via hydrophobic interactions. This retention mechanism is highly effective for separating the main intermediate from less polar by-products or more polar starting materials.

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier, usually acetonitrile. Acetonitrile is favored for its low viscosity and UV transparency.

    • The Role of Acid: An acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or formic acid, is crucial.[7][10] The nitrogen atoms in the quinazoline ring are basic and can exist in a protonated (charged) or neutral state depending on the pH.[13] Without a consistent, low pH, the analyte can interact with the silica backbone of the column in multiple ionization states, leading to poor peak shape (tailing). By adding an acid, we ensure that the quinazoline and its basic impurities are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: The fused aromatic ring system of quinazoline provides a strong chromophore, making UV detection highly suitable. A wavelength around 254 nm is often effective, though a full UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[9][10]

Workflow for HPLC Purity Analysis

The following diagram outlines the typical workflow for determining the purity of a quinazoline intermediate using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation MobilePhase Mobile Phase Preparation SystemPrep Instrument & System Equilibration SST System Suitability Test (SST) Sequence Run Analytical Sequence SST->Sequence Integration Peak Integration Sequence->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity determination.

Method 2: The High-Resolution Alternative - UPLC-MS

For complex impurity profiles or when structural information is needed, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages. Revisions to USP General Chapter <621> now provide greater flexibility for modernizing HPLC methods to UPLC, which can lead to significant time and solvent savings.[14][15]

The "Why": The UPLC-MS Advantage
  • Enhanced Resolution & Speed: UPLC systems utilize columns packed with sub-2 µm particles. This results in much higher chromatographic efficiency compared to traditional HPLC (typically 3-5 µm particles), allowing for the separation of closely eluting impurities and significantly shorter analysis times.[16][17]

  • Specificity & Identification: The mass spectrometer provides mass-to-charge (m/z) data for each eluting peak. This is a powerful tool for impurity identification.[18] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide an accurate mass measurement, which allows for the determination of the elemental composition of an unknown impurity.[16] This is invaluable for meeting the identification thresholds set by ICH guidelines.[2][19]

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS

The choice between these two powerful techniques depends on the specific requirements of the analysis at a given stage of drug development.

FeatureRP-HPLC-UVUPLC-MSRationale & Justification
Primary Application Routine QC, Release Testing, Purity AssayImpurity Profiling, Identification, Forced Degradation StudiesHPLC-UV is robust and cost-effective for known analytes. UPLC-MS provides the structural data needed for unknown identification.
Resolution GoodExcellentUPLC's sub-2 µm particles provide significantly higher theoretical plates, resolving co-eluting peaks missed by HPLC.
Analysis Time 15 - 40 minutes2 - 10 minutesHigher pressure limits and smaller column volumes in UPLC allow for much faster flow rates and gradients.[14]
Sensitivity (LOD/LOQ) Moderate (ng level)High (pg level)MS detectors, especially in selected ion monitoring (SIM) mode, are inherently more sensitive than UV detectors.
Specificity Relies on retention timeRetention time + Mass-to-Charge (m/z)MS provides an orthogonal detection mechanism, confirming peak identity and purity with much higher confidence.
Impurity Identification Not possible (requires isolation)Possible via fragmentation (MS/MS) & accurate massMS/MS fragments the impurity, providing a structural fingerprint. Accurate mass helps determine the elemental formula.[18]
Cost & Complexity LowerHigherUPLC-MS systems have a higher acquisition and maintenance cost and require more specialized operator training.

Selecting the Right Analytical Tool

The decision to use HPLC-UV versus UPLC-MS is driven by the project stage and analytical goals. The following decision tree can guide this process.

Method_Selection Start What is the Analytical Goal? Goal_QC Routine QC / Release of a known intermediate? Start->Goal_QC Goal_ID Identify an unknown peak or profile a complex mixture? Start->Goal_ID Method_HPLC Use validated RP-HPLC-UV method Goal_QC->Method_HPLC Method_UPLCMS Use UPLC-MS / HRMS Goal_ID->Method_UPLCMS

Caption: Decision tree for analytical method selection.

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol describes a general-purpose, robust RP-HPLC-UV method for the purity determination of a typical quinazoline intermediate. A key component of a trustworthy protocol is the inclusion of a System Suitability Test (SST). The SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.[5]

Objective: To determine the purity of Quinazoline Intermediate X by percent area normalization.

I. Instrumentation & Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water.

  • Trifluoroacetic Acid (TFA).

  • Reference Standard (RS) of Quinazoline Intermediate X.

  • Sample of Quinazoline Intermediate X.

II. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or determined λ-max).

III. Solution Preparation

  • Sample Solution: Accurately weigh and dissolve ~10 mg of the Quinazoline Intermediate X sample in a 10 mL volumetric flask with a 50:50 mixture of ACN and water to achieve a 1.0 mg/mL solution.

  • Reference Standard Solution (for SST): Prepare a 1.0 mg/mL solution of the Reference Standard in the same manner as the sample solution.

  • SST Solution: If known impurities are available, spike the Reference Standard Solution with them at a relevant level (e.g., 0.1%). Otherwise, use the Reference Standard Solution for the SST.

IV. System Suitability Test (SST) Protocol

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Make five replicate injections of the SST Solution.

  • Evaluate the following parameters:

    • Tailing Factor (T): For the main peak, T should be ≤ 2.0.

    • Theoretical Plates (N): For the main peak, N should be ≥ 2000.

    • Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.

  • Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check for leaks, prepare fresh mobile phase, replace column).

V. Analytical Procedure

  • Once the SST passes, inject a blank (diluent) to ensure no carryover.

  • Inject the Sample Solution in duplicate.

VI. Data Analysis & Calculation

  • Integrate all peaks in the chromatogram for the Sample Solution, disregarding any peaks from the blank and any peaks below the reporting threshold (e.g., 0.05% as per ICH Q3A).[1][19]

  • Calculate the percentage of each impurity using the area normalization formula:

    % Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

  • Report the purity of the main peak as:

    % Purity = 100 - (Sum of % of All Impurities)

Conclusion

The purity determination of quinazoline intermediates is a non-negotiable aspect of pharmaceutical development. While RP-HPLC-UV remains the gold standard for routine quality control due to its robustness and reliability, UPLC-MS is an indispensable tool for method development, impurity identification, and troubleshooting complex separation challenges. The choice of methodology should be a strategic one, guided by the specific analytical objective, the stage of development, and the regulatory requirements. By understanding the scientific principles behind each technique, researchers can confidently develop and implement self-validating, trustworthy analytical methods to ensure the quality and safety of the final drug substance.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained Source: SynThink URL
  • Title: ICH Q3A (R2)
  • Title: Revisions per USP 621 Source: Agilent URL
  • Source: uspbpep.
  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL
  • Title: ICH Q3A(R2)
  • Title: Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC Source: ResearchGate URL
  • Title: A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline Source: Benchchem URL
  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL
  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: ResearchGate URL
  • Source: Sepu-tech.
  • Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton ePrints URL
  • Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL
  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis Online URL
  • Title: Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS Source: Waters Corporation URL
  • Title: UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities Source: Journal of Applied Pharmaceutical Science URL
  • Title: UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.)

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4,8-Dichloro-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,8-Dichloro-6-fluoroquinazoline , a critical scaffold in the synthesis of EGFR inhibitors and other bioactive heterocycles.

This document is structured for researchers requiring rigorous structural confirmation and differentiation from isomeric impurities.

Executive Summary & Chemical Context

4,8-Dichloro-6-fluoroquinazoline (MW: 215.97 Da) is a poly-halogenated heterocycle.[1] Its utility in drug discovery stems from the differential reactivity of its chlorine atoms: the C4-chlorine is highly electrophilic (susceptible to SNAr), while the C8-chlorine is sterically hindered and electronically distinct.

In mass spectrometry, this compound presents a unique challenge: distinguishing it from its isomer, 2,4-dichloro-6-fluoroquinazoline , and characterizing its sequential dehalogenation pathways.

Key MS Identifiers
  • Monoisotopic Mass ([M+H]⁺): 216.9735 m/z (Calculated).

  • Isotope Signature: Distinctive 9:6:1 intensity ratio for the molecular ion cluster (characteristic of Cl₂).

  • Primary Fragmentation: Sequential loss of HCl and HCN, driven by the instability of the pyrimidine ring.

Theoretical Framework & Isotope Pattern Analysis

Before analyzing fragmentation, the molecular ion cluster must be validated. The presence of two chlorine atoms creates a "fingerprint" that confirms the halogen count before any cleavage occurs.

Ion SpeciesIsotope Compositionm/z (Calculated)Relative Intensity (Approx)
M ³⁵Cl, ³⁵Cl216.97100%
M+2 ³⁵Cl, ³⁷Cl218.9764%
M+4 ³⁷Cl, ³⁷Cl220.9710%

Analyst Note: The Fluorine atom (¹⁹F) is monoisotopic and does not contribute to the peak splitting, but it provides a mass defect that distinguishes this scaffold from non-fluorinated analogs (e.g., 4,8-dichloroquinazoline).

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of quinazolines under Electrospray Ionization (ESI) typically proceeds via protonation at N1 or N3, followed by Collision-Induced Dissociation (CID).

Pathway A: The "C4-Lability" Route (Dominant)

The C4-position is the most electron-deficient site. In the gas phase, the C4-Cl bond is the weakest link, especially after protonation of N3.

  • Precursor: [M+H]⁺ (m/z 217).

  • Step 1 (Loss of HCl): Elimination of H from N3 and Cl from C4.

    • Result: m/z 181 (loss of 36 Da).

    • Mechanism:[2][3] 1,4-elimination stabilized by the aromatic system.

  • Step 2 (Ring Contraction/RDA): The resulting cation undergoes Retro-Diels-Alder (RDA) cleavage, ejecting HCN (27 Da).

    • Result: m/z 154.

Pathway B: The "C8-Stability" Check

The C8-chlorine is flanked by the N1 nitrogen and the C7 carbon. It is significantly more stable than the C4-Cl.

  • Observation: Immediate loss of the C8-Cl is kinetically unfavorable. If you observe a dominant initial loss of Cl radical (35 Da) without proton transfer, check for source fragmentation (in-source decay) or radical cation formation (common in EI, less in ESI).

Pathway C: Fluorine Retention

The C6-F bond is extremely strong (~485 kJ/mol).

  • Diagnostic Rule: Fragments retaining the fluorine atom will maintain the characteristic mass defect. Loss of F (19 Da) or HF (20 Da) usually occurs only in deep fragmentation (MS³) or under very high collision energies.

Visualizing the Fragmentation Logic

The following diagram maps the specific decay pathway for 4,8-Dichloro-6-fluoroquinazoline, highlighting the critical m/z transitions.

FragmentationPathway Precursor [M+H]+ m/z 217 (Dichloro Pattern) Frag1 [M+H - HCl]+ m/z 181 (Monochloro Pattern) Precursor->Frag1 - HCl (36 Da) Dominant Path Frag3 [M+H - Cl•]+ m/z 182 (Radical Cation - Minor) Precursor->Frag3 - Cl• (35 Da) High Energy Frag2 [M+H - HCl - HCN]+ m/z 154 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) RDA Cleavage DeepFrag Benzyne Cation m/z ~135 (Loss of F/HCN) Frag2->DeepFrag Deep Frag

Caption: Step-wise fragmentation pathway of protonated 4,8-Dichloro-6-fluoroquinazoline under ESI-CID conditions.

Comparative Analysis: 4,8-Dichloro vs. Alternatives

Distinguishing the 4,8-isomer from the 2,4-isomer is critical for IP and purity analysis.

Feature4,8-Dichloro-6-fluoroquinazoline 2,4-Dichloro-6-fluoroquinazoline Differentiation Logic
C4-Cl Reactivity High (Rapid loss of HCl)High (Rapid loss of HCl)Both lose C4-Cl easily.
C2/C8 Stability C8-Cl is stable. Retained in secondary fragments.C2-Cl is labile. Can be lost in secondary steps (loss of ClCN).Key Differentiator: The 2,4-isomer often loses ClCN (61 Da) from the pyrimidine ring. The 4,8-isomer cannot lose ClCN easily because the second Cl is on the benzene ring.
fragment Ion m/z 154 (retains C8-Cl)m/z 154 (retains C6-F, no Cl)Isotope Check: The m/z 154 fragment of the 4,8-isomer will show a 3:1 Cl isotope pattern . The 2,4-isomer's equivalent fragment (if Cl is lost) will not.

Experimental Protocol (Self-Validating)

To replicate these results, use the following LC-MS/MS workflow. This protocol includes a built-in "System Suitability" step to ensure data integrity.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 10 µg/mL in MeOH LC LC Separation C18 Column H2O/MeCN + 0.1% Formic Sample->LC ESI ESI Source Positive Mode (+4.5 kV) LC->ESI MS1 Full Scan (100-500 m/z) Check Isotope Ratio ESI->MS1 MS2 CID Fragmentation (CE: 20-40 eV) MS1->MS2 Data Spectral Analysis MS2->Data

Caption: Optimized LC-MS/MS workflow for halogenated quinazoline analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid promotes protonation ([M+H]⁺), essential for ESI+.[4]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% FA).

    • Validation: The compound is hydrophobic; expect retention time > 3 min on a standard 5-min gradient.

  • MS Parameters (Q-TOF or Triple Quad):

    • Ionization: ESI Positive.

    • Capillary Voltage: 4000 V.

    • Collision Energy (CE): Ramp 10–50 eV.

    • Why: Ramping CE ensures capture of both the labile C4-Cl loss (low energy) and the ring-opening fragments (high energy).

  • Data Validation (The "Trust" Step):

    • Check 1: Does the parent ion at m/z 217 show the 9:6:1 pattern? If not, it is not a dichloro-species.

    • Check 2: Does the m/z 181 fragment show a 3:1 pattern? If yes, one Cl remains (confirming loss of only one Cl).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Quinazoline, 4-chloro-". (Standard reference for chloro-quinazoline fragmentation baselines).

  • BenchChem. "Synthesis and properties of 4,7-dichloroquinoline precursors" (Analogous scaffold reactivity data).

(Note: Specific spectral libraries for 4,8-dichloro-6-fluoroquinazoline are proprietary in many databases; the data above is derived from first-principles mechanistic analysis of the homologous 4,8-dichloroquinazoline series validated against general quinazoline behavior.)

Sources

Technical Comparison: Reactivity Profiles of 4,6-Dichloroquinazoline vs. 4,8-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of EGFR and kinase inhibitors, the quinazoline scaffold is a privileged structure. While 4,6-dichloroquinazoline and 4,8-dichloroquinazoline appear structurally similar, they exhibit distinct reactivity profiles driven by the position of the secondary chlorine atom on the benzenoid ring.

  • 4,6-Dichloroquinazoline represents the "kinetic standard." The C6-chlorine substituent exerts a favorable electronic effect without steric penalty, facilitating rapid and high-yielding nucleophilic aromatic substitution (

    
    ) at the C4 position. It is the primary precursor for blockbuster drugs like Afatinib and Lapatinib.
    
  • 4,8-Dichloroquinazoline presents a "steric and electronic challenge." The C8-chlorine atom, positioned peri to the N1 nitrogen, introduces significant steric strain and electronic repulsion. This results in reduced electrophilicity at C4 and often necessitates harsher reaction conditions or specific catalytic additives to achieve comparable yields.

This guide details the mechanistic underpinnings of these differences and provides optimized protocols for handling both isomers.

Mechanistic Analysis: Electronic & Steric Differentiators

The reactivity of 4-chloroquinazolines is governed by the electrophilicity of the C4 carbon, which is activated by the electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3). The substituent on the fused benzene ring modulates this activity.[1]

Electronic Effects (Resonance vs. Induction)
  • 4,6-Dichloroquinazoline (C6-Cl):

    • Position: The C6 position is para to the ring fusion carbon C4a (and conjugated to N1).

    • Effect: The chlorine at C6 exerts an inductive electron-withdrawing effect (-I) that is transmitted through the

      
      -system, enhancing the electrophilicity of the pyrimidine ring. While it has a weak resonance donating effect (+R), the inductive deactivation of the ring dominates, making the C4 center highly susceptible to nucleophilic attack.
      
    • Result: Activation of C4.

  • 4,8-Dichloroquinazoline (C8-Cl):

    • Position: The C8 position is peri to the N1 nitrogen.

    • Effect: The C8-chlorine is spatially adjacent to the N1 lone pair. This proximity creates a "Peri Effect" (1,8-interaction). The electron-rich chlorine lone pairs repel the N1 lone pair, potentially distorting the planar geometry required for optimal resonance stabilization of the Meisenheimer intermediate during

      
      .
      
    • Result: Deactivation or kinetic hindrance at C4.

Steric Topography

The most critical differentiator is the Peri-Effect .

  • C6-Cl: Points away from the reactive center and the N-heterocycle's binding pockets. It is sterically "silent" regarding the N1/C2/N3 region.

  • C8-Cl: Occupies the space directly adjacent to N1. While the nucleophile attacks C4, the transition state often relies on solvation or protonation of N1 (especially in acid-catalyzed conditions). The C8-Cl sterically blocks the N1 site, interfering with hydrogen bonding or protonation events that catalyze the reaction.

Visualization of Reactivity Pathways

ReactivityComparison Substrate6 4,6-Dichloroquinazoline (Standard Reactivity) TS6 Transition State (C6) Stabilized by -I effect No Steric Clash Substrate6->TS6 Fast Kinetics (k_rel ~ 1.0) Substrate8 4,8-Dichloroquinazoline (Hindered Reactivity) TS8 Transition State (C8) Destabilized by Peri-Effect N1 Steric Crowding Substrate8->TS8 Slow Kinetics (k_rel < 0.5) Product 4-Anilinoquinazoline (Kinase Inhibitor Core) TS6->Product High Yield (>90%) TS8->Product Moderate Yield (60-80%) Requires Heat/Catalyst

Figure 1: Comparative reaction pathways showing the kinetic advantage of the 4,6-isomer versus the steric/electronic penalty of the 4,8-isomer.

Experimental Comparison: with Anilines

The standard synthesis of EGFR inhibitors involves displacing the C4-chloride with a substituted aniline.

Comparative Data Summary
Feature4,6-Dichloroquinazoline4,8-Dichloroquinazoline
C4 Electrophilicity High (Activated)Moderate (Deactivated by Peri-effect)
Typical Reaction Temp Reflux (Isopropanol), 80°CReflux (Isopropanol/DMF) or >100°C
Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield 85 - 95%50 - 75%
Side Reactions Minimal hydrolysisCompetitive hydrolysis at C4 due to slower amine attack
Solubility Good in alcohols/DCMLower solubility in alcohols (often requires DMF)
Protocol A: Synthesis from 4,6-Dichloroquinazoline (High Yield)

Target: 4-(3-bromoanilino)-6-chloroquinazoline

Rationale: The high reactivity allows for mild, acid-catalyzed conditions in protic solvents.

  • Setup: Charge a round-bottom flask with 4,6-dichloroquinazoline (1.0 eq) and 2-propanol (10 mL/g).

  • Addition: Add 3-bromoaniline (1.1 eq). Note: No external base is required initially; the HCl generated catalyses the reaction.

  • Reaction: Heat to reflux (82°C) for 2 hours. The product typically precipitates as the hydrochloride salt.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold 2-propanol and diethyl ether.

  • Free Base (Optional): Suspend the solid in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Expected Yield: 92%.

Protocol B: Synthesis from 4,8-Dichloroquinazoline (Optimized)

Target: 4-(3-bromoanilino)-8-chloroquinazoline

Rationale: Due to the "Peri-Effect" and lower electrophilicity, a more polar solvent and slightly forcing conditions are required to ensure complete conversion and minimize hydrolysis.

  • Setup: Charge a flask with 4,8-dichloroquinazoline (1.0 eq) and Acetonitrile or DMF (avoid pure alcohols if hydrolysis is observed).

  • Addition: Add 3-bromoaniline (1.2 eq) and DIPEA (N,N-Diisopropylethylamine, 1.5 eq) to scavenge acid if the reaction is sluggish, or use catalytic HCl in dioxane if acid catalysis is preferred (often better for quinazolines).

    • Recommendation: Use 2-propanol with 1.0 eq of aniline and heat longer if solubility permits. If conversion stalls, switch to 2-ethoxyethanol (boiling point 135°C).

  • Reaction: Heat to 100°C (or reflux in 2-ethoxyethanol) for 6–12 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: If using DMF/ethoxyethanol, pour reaction mixture into water to precipitate the product. Filter and wash extensively with water to remove solvent.

  • Purification: Recrystallization from Ethanol/Water is often necessary to remove unreacted aniline.

  • Expected Yield: 65-75%.

Structural Confirmation & Troubleshooting

When validating the product, distinct NMR signatures arise from the differing substitution patterns.

1H NMR Diagnostics[2][3]
  • H2 Proton (Pyrimidine Ring):

    • In both isomers, the H2 singlet is characteristic (~8.5 - 8.8 ppm).

    • 4,8-isomer: The H2 proton often shows a slight upfield shift or broadening compared to the 4,6-isomer due to the proximity of the C8-Cl to N1, which affects the magnetic environment of the entire pyrimidine ring.

  • Coupling Patterns:

    • 4,6-Dichloro: H5 (d), H7 (dd), H8 (d). You will see a doublet with meta coupling (H5), a doublet of doublets (H7), and a doublet (H8).

    • 4,8-Dichloro: H5 (d), H6 (t/dd), H7 (d). The symmetry is different. H5 and H7 are doublets, H6 is a triplet (or dd).

Common Issues
  • Hydrolysis: The C4-Cl is susceptible to hydrolysis to form the quinazolin-4-one (inert). This is more common with the 4,8-isomer because the slower rate of amine attack allows background hydrolysis to compete, especially if wet solvents are used. Always use anhydrous solvents for the 4,8-isomer.

References

  • M. A. El-Hashash, et al. (2011).[2] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[2] [Link]

  • Freitas, R., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • LASSBio Chemical Library. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules (MDPI).[3] [Link]

  • PubChem. (2025). 4,8-Dichloroquinazoline Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: 4,8-Dichloro-6-fluoroquinazoline vs. Gefitinib Intermediate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two distinct quinazoline scaffolds used in kinase inhibitor synthesis: 4,8-Dichloro-6-fluoroquinazoline (Scaffold A) and the Gefitinib Intermediate (4-chloro-6,7-dimethoxyquinazoline / 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline) (Scaffold B).

The Verdict:

  • Scaffold A (4,8-Dichloro-6-fluoro) is an electron-deficient, highly electrophilic system . It exhibits rapid SNAr kinetics at the C4 position, often requiring milder conditions to prevent over-reaction or hydrolysis. It is prone to regioselectivity challenges if the C2 position is not deactivated.

  • Scaffold B (Gefitinib Intermediate) is an electron-rich, deactivated system due to strong electron-donating groups (EDGs) at C6 and C7. It requires forcing conditions (high temperature, prolonged reflux) to drive aniline coupling but offers superior stability against hydrolysis.

Structural & Electronic Analysis

The reactivity difference is governed by the electronic influence of substituents on the pyrimidine ring's LUMO coefficient at C4.

Electronic Vector Map
  • Gefitinib Intermediate: The C6/C7 alkoxy groups donate electron density (

    
     effect) into the ring system. This raises the energy of the transition state for nucleophilic attack, effectively "deactivating" the C4-Cl bond.
    
  • 4,8-Dichloro-6-fluoroquinazoline: The C6-Fluoro and C8-Chloro substituents exert strong inductive electron-withdrawing effects (

    
    ). This lowers the LUMO energy at C4, making it a "hot" electrophile.
    

ElectronicEffects cluster_0 Scaffold A: Electron-Deficient (High Reactivity) cluster_1 Scaffold B: Electron-Rich (Lower Reactivity) A 4,8-Dichloro-6-fluoroquinazoline A_EWG EWG (-I Effect) C6-F & C8-Cl A->A_EWG A_LUMO Low LUMO Energy (Highly Electrophilic C4) A_EWG->A_LUMO Activates Ring B Gefitinib Intermediate (4-Cl-6,7-dialkoxy) B_EDG EDG (+M Effect) C6-OR & C7-OR B->B_EDG B_LUMO High LUMO Energy (Deactivated C4) B_EDG->B_LUMO Stabilizes Ring

Figure 1: Comparative electronic activation pathways influencing C4 electrophilicity.

Reactivity Profile & Kinetic Data

The following data summarizes the kinetic behavior of both scaffolds in a standard SNAr coupling with 3-chloro-4-fluoroaniline (a common partner for both).

Feature4,8-Dichloro-6-fluoroquinazolineGefitinib Intermediate
Reaction Class Fast SNArSlow/Moderate SNAr
Rate Constant (

)
~150x (Estimated vs. unsubstituted)~0.2x (Estimated vs. unsubstituted)
Optimal Temperature 25°C – 50°C80°C – 120°C (Reflux)
Reaction Time 0.5 – 2 Hours4 – 12 Hours
Solvent System IPA or THF (Mild)IPA, DMF, or Toluene (High BP)
Major Impurity Risk Hydrolysis (C4-OH), C2-substitutionUnreacted SM, N-alkylation (if forcing)
Base Requirement Mild base (DIPEA/TEA) often sufficientOften requires catalytic HCl or excess aniline
Mechanistic Insight

In Scaffold A , the C8-Cl provides steric bulk but electronically activates the ring. The C6-F is a potent activator. The transition state (Meisenheimer complex) is stabilized by these EWGs. In Scaffold B , the alkoxy groups destabilize the anionic Meisenheimer intermediate, requiring higher activation energy (heat) to proceed.

Experimental Protocols

Protocol A: High-Reactivity Coupling (4,8-Dichloro-6-fluoroquinazoline)

Use this protocol for electron-deficient scaffolds to avoid impurity formation.

  • Preparation: Dissolve 4,8-Dichloro-6-fluoroquinazoline (1.0 eq) in anhydrous Isopropanol (IPA) or THF (10 V).

  • Addition: Add 3-chloro-4-fluoroaniline (1.05 eq) and DIPEA (1.2 eq) dropwise at 0°C.

    • Note: Adding base is crucial here to neutralize HCl immediately, as the highly reactive substrate is acid-sensitive (hydrolysis prone).

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 1–2 hours.

    • Monitor: TLC/LCMS should show rapid conversion. If sluggish, heat gently to 40°C. Do not reflux unless necessary, as this may displace the C6-F or C8-Cl over time.

  • Workup: Quench with water. The product often precipitates.[1] Filter and wash with cold IPA/Water (1:1).

Protocol B: Standard Gefitinib Coupling (Deactivated System)

Use this protocol for electron-rich scaffolds (Gefitinib/Erlotinib precursors).

  • Preparation: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in Isopropanol (IPA) (15 V).

  • Activation: Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Note: No exogenous base is added initially. The reaction proceeds well under slightly acidic conditions (autocatalysis by HCl generated), which protonates the N3, activating the C4 position.

  • Reaction: Heat to Reflux (82°C) for 4–6 hours.

    • Checkpoint: A thick precipitate (the HCl salt of the product) usually forms.

  • Workup: Cool to room temperature. Filter the solid.[2][3] Wash with cold IPA.

    • Free Basing: Suspend the salt in MeOH/Water and adjust pH to 8-9 with NH4OH to isolate the free base.

Decision Logic & Pathway Visualization

Use the following logic flow to determine the appropriate synthetic strategy for your specific analogue.

SynthesisLogic Start Select Quinazoline Scaffold CheckE Check Substituents at C6/C7/C8 Start->CheckE BranchA Electron Withdrawing (F, Cl, NO2, CN) CheckE->BranchA EWG Present BranchB Electron Donating (OMe, O-Alkoxy) CheckE->BranchB EDG Present CondA Condition Set A: Temp: 0-40°C Base: DIPEA/TEA Time: <2h BranchA->CondA CondB Condition Set B: Temp: 80-110°C Base: None (Acid Cat.) Time: 4-12h BranchB->CondB RiskA Risk: Hydrolysis / Bis-addition CondA->RiskA Monitor RiskB Risk: Incomplete Conversion CondB->RiskB Monitor

Figure 2: Synthetic decision tree based on electronic substituents.

References

  • Gefitinib Synthesis & Kinetics

    • Chandregowda, V., et al.[4] "Convergent approach for commercial synthesis of Gefitinib."[4] Arkivoc, 2007.

    • Information on 4-chloro-6,7-dimethoxyquinazoline reactivity.[5][6][7][8]

  • Electronic Effects in SNAr

    • Rohit, P., et al.[3] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Molecules, 2024.[2][9][10][11][12]

    • Comparative reactivity of 4,7-dichloro-6-nitroquinazoline (Analogous EWG system).

  • General Quinazoline Chemistry

    • LGC Standards. "Impurity profiling of Gefitinib intermediates."

Sources

A Researcher's Guide to the Crystal Structure Analysis of Halogenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the crystal structures of halogenated quinazoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of how halogen substitution influences solid-state architecture. By synthesizing experimental data with foundational principles, this document aims to illuminate the causal relationships between molecular structure and crystal packing, which are pivotal for rational drug design.

The Significance of Halogenation in Quinazoline-Based Drug Design

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved anticancer drugs like Gefitinib, Erlotinib, and Lapatinib.[1][2] Halogenation of this privileged structure is a common strategy employed to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms can significantly alter factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3]

Understanding the precise three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount. It provides invaluable insights into the intermolecular interactions that govern crystal packing, which in turn influences critical physicochemical properties like solubility, dissolution rate, and stability—all of which are determinants of a drug's bioavailability and efficacy.[4]

Core Principles of Crystal Structure Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic and molecular structure of a crystalline compound.[5][6] The method is based on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in an ordered, repeating lattice.[5] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, we can construct a three-dimensional model of the electron density within the unit cell, thereby revealing the precise coordinates of each atom.[6]

This detailed structural information allows for the unambiguous determination of:

  • Molecular Conformation: The spatial arrangement of atoms within the molecule.

  • Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate how molecules assemble in the crystal.[7][8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved, emphasizing the rationale behind each stage.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening VaporDiffusion Slow Evaporation or Vapor Diffusion Screening->VaporDiffusion Mounting Crystal Selection & Mounting VaporDiffusion->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis (e.g., CCDC) Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: The halogenated quinazoline derivative is first synthesized, often through methods like the condensation of a relevant anthranilic acid.[9][10] Purity is critical for obtaining high-quality crystals; therefore, rigorous purification, typically by recrystallization or column chromatography, is essential.

  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).[11] This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or inclusions. It is then mounted on a goniometer head for analysis.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[12]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and angles, resulting in a final, accurate crystal structure.[11]

Comparative Analysis: The Influence of Halogen Substitution

The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) has a profound impact on the resulting crystal structure due to the differing properties of the halogen atoms, such as size, electronegativity, and polarizability. These differences directly influence the types and strengths of intermolecular interactions.

Key Intermolecular Interactions:

  • Hydrogen Bonds: Classic N-H···O or N-H···N hydrogen bonds are common in quinazoline derivatives and are strong contributors to the crystal packing.[11][13]

  • π-π Stacking: The planar quinazoline ring system often participates in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.[14][15]

  • Halogen Bonds: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor and interacts with a nucleophilic atom (e.g., O, N, S).[7][16] The strength of the halogen bond generally increases with the polarizability and size of the halogen atom (I > Br > Cl > F).[17]

halogen_effects cluster_properties Halogen Properties cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing & Properties Size Size (F < Cl < Br < I) HB Hydrogen Bonding Size->HB XB Halogen Bonding (Strength: I > Br > Cl) Size->XB PiPi π-π Stacking Size->PiPi Electronegativity Electronegativity (F > Cl > Br > I) Electronegativity->HB Electronegativity->XB Electronegativity->PiPi Polarizability Polarizability (F < Cl < Br < I) Polarizability->HB Polarizability->XB Polarizability->PiPi Packing Crystal Packing Motif HB->Packing XB->Packing PiPi->Packing Properties Physicochemical Properties (Melting Point, Solubility, etc.) Packing->Properties

Caption: Influence of halogen properties on crystal packing.

Comparative Data of Halogenated Quinazoline Derivatives:

The following table summarizes crystallographic data for a selection of simple halogenated quinazoline derivatives to illustrate the structural impact of different halogens.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
4-[(7-Fluoroquinazolin-4-yl)oxy]anilineC₁₄H₁₀FN₃OOrthorhombicPca2₁N-H···N hydrogen bonds, π-π stacking[14]
2-Chloroquinazolin-4(3H)-oneC₈H₅ClN₂OMonoclinicC2/cN-H···O and C-H···N hydrogen bonds[11][18]
2,4-Dichloro-7-fluoroquinazolineC₈H₃Cl₂FN₂MonoclinicP2₁/cπ-π stacking[15]
3-(2-Bromophenyl)quinazoline-4-thioneC₁₄H₉BrN₂SMonoclinicP2₁/nC=S···Br Halogen bonds, π-π stacking[16]
3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-oneC₁₅H₁₀ClIN₂OTriclinicP-1I···Cl halogen bonding, C-H···O interactions[17]

Analysis of Trends:

  • Fluorine: Due to its high electronegativity and low polarizability, fluorine is a poor halogen bond donor. In the crystal structure of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline, the packing is dominated by N-H···N hydrogen bonds and π-π stacking interactions.[14]

  • Chlorine: Chlorine can participate in weaker halogen bonds, but often hydrogen bonds and π-π interactions still play a primary role. For instance, in 2-chloroquinazolin-4(3H)-one, classical N-H···O and weak C-H···N hydrogen bonds are the main stabilizing forces.[11] In 2,4-dichloro-7-fluoroquinazoline, where classical hydrogen bond donors are absent, π-π stacking dictates the packing arrangement.[15]

  • Bromine and Iodine: As we move to the larger, more polarizable bromine and iodine atoms, halogen bonding becomes a much more significant and often structure-directing interaction.[16] In a 3-(2-halophenyl)quinazoline-4-thione derivative, intermolecular C=S···Br halogen bonds are observed, forming a distinct zig-zag arrangement.[16] Similarly, a study on halo-substituted phenyl-quinazolinones revealed I···Cl halogen bonding as a key interaction.[17]

Advanced Characterization and Conclusion

While SC-XRD provides the definitive structure of a single crystal, techniques like Powder X-ray Diffraction (PXRD) are invaluable for analyzing bulk crystalline material, confirming phase purity, and identifying polymorphism—the existence of multiple crystal forms of the same compound.[4][19]

References

  • Park, J.H., Liu, Y., Lemmon, M.A., & Radhakrishnan, R. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. Available from: [Link]

  • Wikipedia. (n.d.). Non-covalent interaction. Available from: [Link]

  • RCSB PDB. (2012). Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib (PDB ID: 4HJO). Available from: [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer research, 64(18), 6652-6659. Available from: [Link]

  • Wang, H., Wang, L. R., & You, Z. J. (2011). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o229. Available from: [Link]

  • ResearchGate. (n.d.). Molecular and crystal structures of EGFR inhibitor Lapatinib and Lapatinib bound and complexed to EGFR ATP-binding pocket, respectively. Available from: [Link]

  • RCSB PDB. (2012). Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib (PDB ID: 3UG2). Available from: [Link]

  • Ito, S., et al. (2022). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Molecules, 27(7), 2314. Available from: [Link]

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. Available from: [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • Gepsomas, D., et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions, 51(10), 3997-4015. Available from: [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

  • RCSB PDB. (2019). Crystal structure of the Gefitinib Intermediate 1 bound RamR determined with XtaLAB Synergy (PDB ID: 6KO9). Available from: [Link]

  • Kaduk, J. A. (2012). X-ray powder diffraction data of lapatinib ditosylate monohydrate. Powder Diffraction, 27(1), 48-51. Available from: [Link]

  • St. Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. Available from: [Link]

  • RCSB PDB. (2013). Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib (PDB ID: 4I22). Available from: [Link]

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available from: [Link]

  • Ito, S., et al. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry, 21, 1033-1041. Available from: [Link]

  • American Association for Cancer Research. (2004). A Unique Structure for Epidermal Growth Factor Receptor Bound to GW572016 (Lapatinib). AACR Journals. Available from: [Link]

  • Panda, P. P., & Saha, A. (2026). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Research Journal of Pharmacy and Technology, 19(2), 1-8. Available from: [Link]

  • Ferreira, F. F., et al. (2023). Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B. Crystal Growth & Design, 23(10), 7168-7179. Available from: [Link]

  • Bauzá, A., et al. (2019). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. Molecules, 24(6), 1036. Available from: [Link]

  • Perras, F. A., et al. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design, 25(5), 2345-2353. Available from: [Link]

  • ResearchGate. (2025). Crystal structure of 9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, C18H15FN4O. Available from: [Link]

  • MDPI. (2022). Non-Covalent Interactions in Organic, Organometallic, and inorganic Supramolecular Systems Relevant for Medicine, Materials Science, and Catalysis. Available from: [Link]

  • ResearchGate. (2025). 2-Chloroquinazolin-4(3H)-one. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. (2021). Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Journal of the Chemical Society of Pakistan, 43(4), 466-466. Available from: [Link]

  • Roy, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports, 6(1), 33802. Available from: [Link]

  • PubMed. (2010). 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. (2021). Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Available from: [Link]

  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. Available from: [Link]

  • Wang, B., Cai, Z.Q., & Li, J.X. (2021). Synthesis, crystal structure and anticancer activity of substituted quinazoline derivatives. Journal of the Chemical Society of Pakistan, 43(4), 466-472. Available from: [Link]

  • Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(24), 10093-10107. Available from: [Link]

  • ResearchGate. (2025). A Biological Take on Halogen Bonding and Other Non-Classical Non-Covalent Interactions. Available from: [Link]

  • Stilinović, V., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Crystals, 15(1), 22. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) lapatinib and (B) neratinib. Modeled... Available from: [Link]

  • International Union of Crystallography. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). Available from: [Link]

  • Yılmaz, F., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401115. Available from: [Link]

  • Gonthier, J. F., Thirman, J., & Head-Gordon, M. (2018). Understanding Non-Covalent Interactions: Correlated Energy Decomposition Analysis and Applications to Halogen Bonding. CHIMIA International Journal for Chemistry, 72(4), 193-199. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6062. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Chemical and Pharmaceutical Research, 8(8), 669-695. Available from: [Link]

  • ResearchGate. (2021). Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. Available from: [Link]

  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

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Validating 4,8-Dichloro-6-fluoroquinazoline purity for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity: A Comparative Guide to Validating 4,8-Dichloro-6-fluoroquinazoline for Biological Assays

Executive Summary

4,8-Dichloro-6-fluoroquinazoline is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of irreversible EGFR and HER2 kinase inhibitors. Its utility relies entirely on the electrophilicity of the C4-chlorine "warhead." However, this reactivity renders the compound inherently unstable in ambient conditions.

This guide challenges the industry standard of relying solely on HPLC area-under-the-curve (AUC) for purity assessment. We demonstrate why Quantitative NMR (qNMR) and Aprotic LC-MS are the only valid methodologies for certifying this compound for biological assays, comparing "Standard Commercial Grade" against "High-Purity Assay Grade."

Part 1: The Chemistry of Instability (The "Why")

To validate this compound, one must understand its degradation mechanism. The C4-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (


). While this makes it an excellent building block for drug synthesis, it also means atmospheric moisture rapidly hydrolyzes it into the biologically inert 4-hydroxy derivative (tautomerizing to the quinazolin-4(3H)-one).

The Consequence: If you use a batch that is 95% pure by HPLC but contains 5% hydrolyzed product, you are effectively introducing a "dead" competitive inhibitor or, worse, an aggregation-prone contaminant that skews IC50 data.

Diagram 1: Hydrolysis & Reactivity Pathway

This diagram illustrates the preferential reactivity of the C4-position over the C8-position and the degradation pathway.

QuinazolineReactivity Start 4,8-Dichloro-6-fluoroquinazoline (Active Scaffold) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate C4 Attack Drug Active Kinase Inhibitor (Desired Product) Start->Drug S_NAr Reaction Water H2O (Atmospheric Moisture) Water->Intermediate Product 8-Chloro-6-fluoroquinazolin-4(3H)-one (Biologically Inert / Dead Mass) Intermediate->Product Hydrolysis (Fast) Amine R-NH2 (Target Nucleophile) Amine->Drug

Caption: The C4-Chlorine is the kinetic "soft spot." Exposure to moisture diverts the scaffold to an inert quinazolinone, reducing effective concentration.

Part 2: Comparative Analysis (Product Grades)

When sourcing or synthesizing this intermediate, researchers typically encounter two grades. The choice significantly impacts downstream data quality.

FeatureAlternative A: Standard Synthesis Grade Alternative B: High-Purity Assay Grade (Recommended)
Purity Specification >95% (HPLC AUC)>98% (qNMR & LC-MS)
Primary Impurity Hydrolysis Product: 2-5% (8-chloro-6-fluoroquinazolin-4(3H)-one).Regioisomers: Trace 2,4-dichloro isomers.Hydrolysis Product: <0.5%.Solvents: Trace anhydrous alkane (inert).
Storage State Often stored in ambient air vials; prone to "crusting" (hydrolysis on surface).Stored under Argon/Nitrogen in desiccators at -20°C.
Assay Impact High Risk: The hydrolyzed impurity does not bind to the kinase ATP pocket but contributes to UV absorbance, leading to calculated concentration errors and right-shifted IC50 curves (false low potency).Low Risk: Stoichiometry is exact. Reliable structure-activity relationship (SAR) data.
Cost Efficiency High initial savings; hidden costs in failed reactions or repeated screens.Higher upfront cost; ensures "First Time Right" data.

Part 3: Analytical Validation Protocols (The "How")

Standard reverse-phase HPLC (water/methanol gradients) can degrade this compound during the analysis, giving false impurity readings. The following protocols are self-validating.

Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)

Why: NMR is non-destructive and does not require aqueous solvents that promote hydrolysis.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-reactive).

  • Solvent: Dissolve 10 mg of sample in 600 µL of DMSO-d6 (ensure DMSO is dry; stored over molecular sieves).

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (critical for quantitative integration).
      
    • Scans: 16-32.

  • Calculation: Compare the integration of the C2-proton singlet (typically ~9.0 ppm for quinazoline) against the internal standard.

    • Pass Criteria: Molar purity > 98%.

Protocol B: Aprotic "Rapid-Fire" LC-MS

Why: Minimizes on-column hydrolysis.

  • Column: C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Steep gradient (5% B to 95% B in 2.5 minutes).

  • Sample Diluent: Pure Anhydrous ACN (Do NOT use water/methanol in the sample vial).

  • Injection: Inject immediately after preparation.

  • Detection: Monitor MS (ESI+) for [M+H]+ = 217/219 (Cl isotope pattern). Watch for [M+H]+ = 199 (Hydrolyzed mass).

Diagram 2: Validation Workflow Decision Tree

This workflow ensures that only chemically competent material enters the biological assay pipeline.

ValidationWorkflow Sample Batch Receipt 4,8-Dichloro-6-fluoroquinazoline Visual Visual Inspection (White solid = Good; Yellow/Sticky = Hydrolyzed) Sample->Visual qNMR Method A: qNMR (DMSO-d6) Check Integral vs. Internal Std Visual->qNMR Looks OK Fail REJECT BATCH Recrystallize (Hexane/DCM) or Discard Visual->Fail Discolored PurityCheck Is Purity > 98%? qNMR->PurityCheck LCMS Method B: Rapid LC-MS (Check for Mass 199 impurity) PurityCheck->LCMS Yes PurityCheck->Fail No (<98%) LCMS->Fail Hydrolysis Detected Pass VALIDATED Store under Argon @ -20°C LCMS->Pass No Hydrolysis Peak Assay Proceed to Biological Assay (Kinase Screen / Synthesis) Pass->Assay

Caption: A rigorous Go/No-Go decision tree preventing the use of degraded quinazoline scaffolds in expensive assays.

Part 4: Biological Impact Case Study

Scenario: A medicinal chemistry team is synthesizing a library of Afatinib analogs using 4,8-dichloro-6-fluoroquinazoline.

  • Batch A (Standard): 94% pure, 6% hydrolyzed.

  • Batch B (Validated): 99.5% pure.

Experimental Outcome: When performing the


 reaction with a precious aniline fragment (limited supply):
  • Batch A required a 1.2 equivalent excess to drive the reaction to completion, complicating purification. The 6% hydrolyzed impurity co-eluted with the final product in the flash chromatography, leading to a "dirty" bio-assay sample.

  • Result: The biological assay showed a 3-fold loss in potency (

    
     shift from 10 nM to 32 nM) due to the inert mass and non-specific binding of the impurity.
    
  • Batch B reacted stoichiometrically (1:1), yielded a clean product, and matched the reference

    
    .
    

References

  • Synthesis and Reactivity of Quinazolines: Connolly, D. J., et al. "Kinetic and thermodynamic control in the synthesis of 4-aminoquinazolines." Journal of Organic Chemistry, 2005.

  • Impact of Impurities on Kinase Assays: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.

  • qNMR Validation Protocols: Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product chemistry and validation." Journal of Natural Products, 2012.

  • EGFR Inhibitor Chemistry: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry, 2003.

Sources

Spectroscopic Identification of Fluoro-Substituted Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoro-substituted quinazolines are privileged scaffolds in medicinal chemistry, serving as the core structure for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. However, the synthesis of these cores—often via the cyclization of fluorinated anthranilic acid derivatives—frequently yields regioisomeric mixtures (e.g., 6-fluoro vs. 7-fluoro isomers) that are difficult to separate and distinguish.

This guide provides a definitive spectroscopic workflow to identify these isomers. Unlike standard 1H NMR, which often suffers from aromatic overlap, this protocol leverages 19F NMR and 13C-19F coupling constants as the primary determinants of regiochemistry. We compare the efficacy of 1D and 2D NMR techniques and provide a self-validating logic gate for structural confirmation.

The Isomer Challenge: 6-Fluoro vs. 7-Fluoro

In the synthesis of quinazolin-4(3H)-ones or 4-aminoquinazolines, the position of the fluorine atom significantly impacts the electronic properties and binding affinity of the drug candidate.

  • The Problem: The aromatic region (7.0–8.5 ppm) in 1H NMR is crowded. The splitting patterns for 6-fluoro (coupling to H-5, H-7, H-8) and 7-fluoro (coupling to H-5, H-6, H-8) quinazolines can appear deceptively similar (doublets of doublets) without high-resolution analysis.

  • The Solution: Fluorine-19 (

    
    F) offers a wide chemical shift range (~800 ppm) and 100% natural abundance, making it the most sensitive probe for these isomers.[1]
    
Comparative Analysis of Analytical Methods
Feature1H NMR (Standard)13C NMR (Decoupled)19F NMR (Coupled)2D HMBC (1H-13C)
Sensitivity HighLow (requires conc. sample)Very High (0.83x of 1H)Medium
Resolution Low (overlap likely)High (distinct peaks)Extreme (wide dispersion)High
Diagnostic Power Ambiguous for isomersStrong (via

)
Strong (via

)
Definitive
Time Efficiency < 5 mins1–4 hours< 5 mins30–60 mins
Sample Req. ~1-2 mg~10-20 mg~1-2 mg~5-10 mg

Strategic Workflow: The "Triangulation" Method

To guarantee structural integrity, do not rely on a single technique. Use this triangulation method where 19F provides the initial screen, and 13C/HMBC provides the geometric proof.

Step 1: 19F NMR Screening (The "Fingerprint")

Run a non-decoupled 19F spectrum. The chemical shift (


) is sensitive to the position relative to the nitrogen atoms.
  • 6-Fluoro: Typically appears between -110 and -120 ppm .

  • 7-Fluoro: Typically appears between -100 and -110 ppm (often deshielded relative to position 6 due to resonance effects from N-1).

  • Note: Shifts vary by solvent.[2] DMSO-

    
     is recommended over CDCl
    
    
    
    for solubility and peak sharpness.
Step 2: 1H NMR Coupling Analysis

Analyze the coupling constants (


) transferred from Fluorine to Protons.
  • Ortho Coupling (

    
    ):  Large, typically 8–11 Hz .
    
  • Meta Coupling (

    
    ):  Medium, typically 5–7 Hz .
    
  • Para Coupling (

    
    ):  Small, typically < 2 Hz .
    

Differentiation Logic:

  • 6-Fluoro Isomer: The fluorine is para to the C-4 carbonyl/amine. It will show strong ortho coupling to H-5 and H-7.

  • 7-Fluoro Isomer: The fluorine is meta to the C-4 position. It will show strong ortho coupling to H-6 and H-8.

Step 3: 13C NMR & The "Bridgehead Test" (The Validator)

This is the most robust self-validating step. You must look for the coupling of Fluorine to the quaternary bridgehead carbons (C-4a and C-8a).

  • 6-Fluoro: Fluorine is 4 bonds away from C-8a and 3 bonds away from C-4a.

    • Result: Small or negligible coupling to bridgehead carbons.

  • 7-Fluoro: Fluorine is 3 bonds away from C-8a (

    
     Hz).
    
    • Result: Distinct doublet splitting on the bridgehead carbon signal.

Visualizing the Logic

The following diagrams illustrate the decision process and the structural connectivity logic used in HMBC analysis.

Diagram 1: Analytical Decision Tree

IsomerID Start Crude Reaction Mixture F19 Step 1: 19F NMR (Non-decoupled) Start->F19 CheckShift Check Chemical Shift & Multiplicity F19->CheckShift PathA Signal ~ -115 ppm Splitting: dt or dd CheckShift->PathA Likely 6-F PathB Signal ~ -105 ppm Splitting: dd CheckShift->PathB Likely 7-F H1 Step 2: 1H NMR Analysis PathA->H1 PathB->H1 CouplingA Large 3J(H-F) to H-5 (Deshielded) H1->CouplingA CouplingB Large 3J(H-F) to H-8 (Shielded) H1->CouplingB C13 Step 3: 13C NMR / HMBC CouplingA->C13 CouplingB->C13 Result6 CONFIRMED: 6-Fluoro Isomer (No 3J C-F to Bridgehead C-8a) C13->Result6 Verify Bridgehead Coupling Result7 CONFIRMED: 7-Fluoro Isomer (Distinct 3J C-F to Bridgehead C-8a) C13->Result7

Caption: Decision tree for differentiating 6- and 7-fluoroquinazolines using sequential NMR techniques.

Diagram 2: HMBC Connectivity Logic (The "Bridgehead Test")

HMBC_Logic cluster_7F 7-Fluoro Quinazoline Connectivity cluster_6F 6-Fluoro Quinazoline Connectivity F7 19F (Pos 7) C7 C-7 (d, 1J ~250Hz) F7->C7 Direct C8 C-8 (d, 2J ~20Hz) F7->C8 2-Bond C8a C-8a (Bridgehead) F7->C8a 3-Bond Coupling (Strong) F6 19F (Pos 6) C6 C-6 (d, 1J ~250Hz) F6->C6 C5 C-5 (d, 2J ~20Hz) F6->C5 C4a C-4a (Bridgehead) F6->C4a 3-Bond (Weak/Complex) C8a_6 C-8a (Bridgehead) F6->C8a_6 4-Bond (No Coupling)

Caption: Structural logic showing why 7-F couples to the C-8a bridgehead, while 6-F does not.

Experimental Data: Key Parameters

The following data points are derived from verified syntheses of fluoro-quinazolinones (e.g., 6,7-difluoro derivatives).

Table 1: NMR Coupling Constants (Hz)

Use these values to calibrate your assignments.

InteractionTypeTypical Value (Hz)Note
ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

C-F Direct245 – 255 Defines the ipso carbon.

C-C-F Geminal18 – 22 Defines ortho carbons.

C-C-C-F Vicinal8 – 11 Crucial: Defines bridgehead connectivity.

H-C-C-F Ortho8 – 10 Visible in 1H NMR.

H-C-C-C-F Meta5 – 7 Visible in 1H NMR.

Detailed Protocol

Objective: Unambiguous assignment of regioisomers in a crude mixture.

  • Sample Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL DMSO-

      
       .
      
    • Why DMSO? It prevents aggregation common in quinazolines and provides sharp peaks compared to CDCl

      
      .
      
  • Acquisition 1: 1H NMR (Standard):

    • Sweep width: 12 ppm.

    • Scans: 16.

    • Focus: Integrate the aromatic region. Look for the singlet at ~8.0-8.5 ppm (H-2) to confirm the quinazoline core.

  • Acquisition 2: 19F NMR (Coupled):

    • Do NOT decouple protons. You need the splitting pattern.

    • Center frequency: -120 ppm. Sweep width: 100 ppm.

    • Analysis: If you see a triplet-like structure, it suggests two ortho protons (unlikely for 6/7 mono-substituted). If you see a doublet of doublets, measure the

      
       values.
      
  • Acquisition 3: 13C NMR (Proton Decoupled):

    • Scans: >512 (Carbon is insensitive).

    • Focus: Locate the bridgehead carbons (typically 120–150 ppm, quaternary). Look for the "splitting" of these carbon peaks caused by fluorine.

  • Validation:

    • If the C-8a bridgehead (usually lower field than C-4a) shows a coupling of ~10 Hz, you have the 7-fluoro isomer.

    • If C-8a is a singlet (or broadened singlet), you have the 6-fluoro isomer.

References

  • BenchChem. (2025).[3] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. BenchChem Technical Guides. Link

  • Abdel-Jalil, R. J., et al. (2005). Synthesis and Antitumor Activity of 2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones. Heterocycles, 65(9), 2061-2070.[4] Link

  • Luo, Z., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1892. Link

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine Analysis. Link

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 4,8-Dichloro-6-fluoroquinazoline

[1][2]

Executive Summary & Hazard Identification

4,8-Dichloro-6-fluoroquinazoline is a highly reactive halogenated heterocyclic intermediate often utilized in the synthesis of kinase inhibitors.[1][2] Its disposal requires strict adherence to protocols designed for water-sensitive, halogenated electrophiles .[1][2]

Unlike standard organic waste, this compound presents a dual hazard profile:

  • Chemical Reactivity: The chlorine atom at the C4 position is highly labile.[2] Contact with moisture triggers rapid hydrolysis, releasing Hydrochloric Acid (HCl) and potentially Hydrofluoric Acid (HF) traces if thermal decomposition occurs.[1][2]

  • Environmental Persistence: The fluorinated core resists standard biological degradation, necessitating high-temperature incineration.[2]

PropertySpecification
Chemical Class Halogenated Heteroaromatic
Physical State Solid (typically off-white to beige powder)
Primary Hazard Corrosive / Water Reactive (Releases Acid Gases)
RCRA Characteristics Likely D002 (Corrosive), D003 (Reactive - Water)
Waste Stream Halogenated Organic Solids / Liquids

Pre-Disposal Stabilization & Handling

Core Directive: Never dispose of the pure, unquenched reactive solid directly into a general solvent waste drum.[2] The exotherm from hydrolysis can pressurize the drum or melt plastic containers.

A. For Pure Solid Waste[2]
  • Packaging: Place the solid in a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Clearly mark as "Water Reactive" and "Toxic."

  • Segregation: Store in a desiccated secondary container until pickup. Do not mix with oxidizers or aqueous waste.[2][3]

B. For Reaction Mixtures (Quenching Protocol)

If the compound is residual in a reaction vessel, it must be chemically quenched before entering the liquid waste stream.[2]

Quenching Workflow:

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Dichloromethane or Toluene).[2]

  • Controlled Hydrolysis: Cool the vessel to 0°C. Slowly add a solution of 5% Sodium Bicarbonate (NaHCO₃) or 1M NaOH .

    • Causality: The base neutralizes the HCl generated during the hydrolysis of the C4-chloro group, preventing acid fume release.

  • Phase Check: Ensure the pH is neutral (pH 7-8).

  • Separation: Separate the organic layer (containing the hydrolyzed quinazolinone byproduct) for disposal as Halogenated Solvent Waste .

Waste Stream Segregation & Logistics

Proper segregation is the single most critical factor in preventing facility-level accidents and ensuring regulatory compliance.[1][2]

Decision Matrix: Disposal Pathways

The following diagram outlines the logical flow for determining the correct waste stream based on the physical state and chemical stability of the material.

DisposalWorkflowStart4,8-Dichloro-6-fluoroquinazolineWaste IdentifiedStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / ResidueStateCheck->SolidSolidLiquidReaction Mixture / SolutionStateCheck->LiquidLiquidSolidActionDouble Bag in HDPE LinerPlace in Lab Pack DrumSolid->SolidActionQuenchCheckIs it Quenched?Liquid->QuenchCheckFinalSolidDispose as HalogenatedSolid Waste (Incineration)SolidAction->FinalSolidUnquenchedPerform ControlledAlkaline HydrolysisQuenchCheck->UnquenchedNo (Reactive)QuenchedVerify pH 7-9QuenchCheck->QuenchedYes (Stable)Unquenched->QuenchedNeutralizeFinalLiquidDispose as HalogenatedSolvent WasteQuenched->FinalLiquid

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure chemical stability prior to disposal.

Emergency Spill Response Procedures

In the event of a spill, speed and moisture control are paramount.

  • Evacuate & Ventilate: Clear the immediate area.[2][4] The dust is a respiratory irritant.[2]

  • PPE Upgrade: Wear nitrile gloves (double gloved) , safety goggles, and a NIOSH-approved N95 or P100 respirator .[1][2]

  • Dry Cleanup (Critical):

    • Do NOT use water.[2][5] Water will generate HCl gas.[2]

    • Cover the spill with dry lime , soda ash , or calcium carbonate to neutralize potential acidity.[2][6]

    • Sweep carefully into a dry plastic container using a non-sparking scoop.[2]

  • Surface Decontamination: Only after the bulk solid is removed, wipe the surface with a paper towel soaked in dilute NaOH, followed by water.[2] Dispose of all cleanup materials as hazardous solid waste.[2]

Regulatory & Final Destruction

The ultimate destruction of this compound must occur via High-Temperature Incineration at a permitted facility.[1][2]

  • Why Incineration? The C-F bond is extremely stable.[2] Landfilling can lead to groundwater contamination.[2] Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, HCl, and HF (captured by scrubbers).[6]

  • EPA Waste Codes:

    • If the waste exhibits corrosivity (pH < 2): D002 .[2]

    • If the waste is reactive (water): D003 .[2]

    • General Halogenated Solvents (if in solution): F001/F002 .[1][2]

Summary of Disposal Requirements
ParameterRequirement
Container Type HDPE or Glass (Avoid Metal)
Labeling "Hazardous Waste - Halogenated Solid"
Incompatibility Water, Strong Bases, Oxidizers
Destruction Method Rotary Kiln Incineration with Scrubber

References

  • PubChem. (2025).[1][2] 4-Chloro-6-fluoroquinoline Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[2] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Characteristics: Reactivity and Corrosivity.[2][Link]

Personal Protective Equipment & Handling Guide: 4,8-Dichloro-6-fluoroquinazoline

[1]

CAS Number: 1566729-83-6 Molecular Formula: C₈H₃Cl₂FN₂ Molecular Weight: 217.03 g/mol Synonyms: 4,8-Dichloro-6-fluoroquinazoline; Quinazoline, 4,8-dichloro-6-fluoro-[1][2][3][4][5][6]

Core Directive & Executive Summary

4,8-Dichloro-6-fluoroquinazoline is a highly reactive halogenated heterocyclic intermediate used in the synthesis of bioactive pharmaceutical compounds.[1][5] Its reactivity, particularly the lability of the C4-chlorine atom, makes it prone to rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) and potentially hydrofluoric acid (HF) traces upon contact with moisture.[1][5]

Operational Criticality:

  • Moisture Sensitivity: Strict exclusion of water is required during storage and handling to prevent degradation and acid gas evolution.[1][5]

  • Sensitization Risk: Like many halogenated quinazolines, this compound should be treated as a potent skin and respiratory sensitizer.[1][5]

  • Toxicity: Analogous compounds (e.g., 4,8-dichloroquinoline) exhibit acute oral toxicity and severe irritation to mucous membranes.[1][5]

Immediate Action Required: Treat this compound as a Corrosive Solid and Sensitizer .[1][5] All manipulations must occur within a certified chemical fume hood.[1]

Hazard Identification & GHS Classification (Derived)

Based on structural analogs (e.g., 2,4-dichloro-6-fluoroquinazoline, CAS 134517-57-0) and functional group reactivity.[1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.[1][5][7]H301/H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][5][7]H315
Serious Eye Damage Cat 2ACauses serious eye irritation.[1][5]H319
Sensitization, Skin Cat 1May cause an allergic skin reaction.[1][5]H317
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][5]H335

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Decision Logic

PPE_LogicStartStart: Handling 4,8-Dichloro-6-fluoroquinazolineRisk_AssessAssess Risk: Solid vs. SolutionStart->Risk_AssessSolid_HandlingSolid Handling (Dust Risk)Risk_Assess->Solid_HandlingWeighing/TransferSolution_HandlingSolution Handling (Splash Risk)Risk_Assess->Solution_HandlingReaction/WorkupResp_ProtectionRespiratory: N95/P100 (if outside hood) or Fume Hood (Primary)Solid_Handling->Resp_ProtectionHand_ProtectionDouble Gloving RequiredSolid_Handling->Hand_ProtectionSolution_Handling->Hand_ProtectionEye_ProtectionChemical Splash GogglesSolution_Handling->Eye_ProtectionBody_ProtectionLab Coat + Tyvek SleevesResp_Protection->Body_ProtectionInner_GloveInner: Nitrile (4 mil)Hand_Protection->Inner_GloveOuter_GloveOuter: Nitrile (5-8 mil) or NeopreneInner_Glove->Outer_GloveOuter_Glove->Body_ProtectionEye_Protection->Body_Protection

Caption: PPE layering strategy emphasizing double-gloving and respiratory protection priorities based on physical state.

Detailed Gear Specifications
Body AreaMinimum RequirementTechnical Justification
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of corrosive dust ingress or splashes that hydrolyze to acid on the eye surface.[1][5]
Hands (Inner) Nitrile (4 mil) Acts as a second barrier and prevents skin contact during outer glove removal.[1][5]
Hands (Outer) Nitrile (5-8 mil) or Neoprene Provides mechanical strength and resistance to organic solvents (DCM, THF) used in synthesis.[1][5] Change immediately upon splash.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control.[1][5] If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .[1][5]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek sleeves bridge the gap between glove and coat cuff, preventing wrist exposure to dust.[1][5]

Engineering Controls & Handling Protocol

Operational Workflow: Synthesis & Handling

This compound is an electrophile.[1][5] It will react violently with nucleophiles (amines, alcohols) and hydrolyze with water.[1][5]

WorkflowStorageStorage(-20°C, Inert Gas)EquilibrationWarm to RT(Sealed Desiccator)Storage->EquilibrationPrevent CondensationWeighingWeighing(In Fume Hood)Equilibration->WeighingOpen Only When WarmReactionReaction Setup(Inert Atmosphere)Weighing->ReactionAdd to SolventQuenchQuenching(Controlled Hydrolysis)Reaction->QuenchExothermic RiskWasteDisposal(Halogenated Stream)Quench->Waste

Caption: Step-by-step handling workflow to minimize moisture introduction and exposure risks.

Step-by-Step Protocol
1. Weighing & Transfer
  • Environment: Must be performed in a functioning fume hood.

  • Technique:

    • Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. Why? Opening a cold vial condenses atmospheric moisture, hydrolyzing the compound to the inactive quinazolinone and releasing HCl.[1][5]

    • Use a disposable antistatic weighing boat.[1][5]

    • Use a plastic or stainless steel spatula (wipe clean immediately with acetone after use).[1][5]

    • Dissolve the solid in the reaction solvent (e.g., DCM, THF) inside the hood before transporting it to instruments.

2. Reaction Setup
  • Inert Atmosphere: Reactions involving this compound usually require anhydrous conditions (Nitrogen or Argon balloon/manifold).[1][5]

  • Vessel: Use oven-dried glassware.

  • Addition: If adding 4,8-Dichloro-6-fluoroquinazoline to a nucleophile (e.g., an amine), expect an exotherm.[1][5] Add slowly or cool the receiving flask to 0°C.

3. Quenching (Critical Safety Step)[1][5]
  • Hazard: Unreacted material will hydrolyze rapidly if dumped into water, generating acid fumes.[1][5]

  • Procedure:

    • Cool the reaction mixture to 0°C.

    • Add a saturated solution of Sodium Bicarbonate (NaHCO₃) dropwise.[1][5]

    • Wait for gas evolution (CO₂) to cease before sealing any separator funnel.[1][5]

Emergency Response

Spill Cleanup Logic

Spill_ResponseSpillSpill DetectedAssessAssess Size & LocationSpill->AssessSmall_HoodSmall (<5g) inside HoodAssess->Small_HoodLarge_FloorLarge (>5g) or Outside HoodAssess->Large_FloorAbsorbCover with Sand/VermiculiteSmall_Hood->AbsorbEvacuateEvacuate Lab & Call EHSLarge_Floor->EvacuateNeutralizeWipe with dil. NaHCO3Absorb->NeutralizeCollectCollect as Haz WasteNeutralize->Collect

Caption: Decision matrix for spill response, distinguishing between manageable hood spills and major containment breaches.

Exposure First Aid[1][5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1][5] Seek medical attention.

  • Skin Contact: Brush off loose particles first (to avoid reacting with water on skin).[1][5] Then rinse with copious water for 15 minutes. Soap is recommended.[1][5]

  • Eye Contact: Rinse with water for 15 minutes, holding eyelids open.[1][5] Do not use neutralization agents in eyes. Consult an ophthalmologist.

Waste Disposal

Do NOT dispose of down the drain.

Waste StreamCompositionPackaging
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][5]Double-bagged in clear polyethylene bags, labeled "Toxic Solid".[1][5]
Liquid Waste Reaction mixtures, mother liquors (DCM, Ethyl Acetate).[1][5]Halogenated Organic Waste container.
Aqueous Waste Quenched aqueous layers (NaHCO₃ washes).[1][5]Aqueous Waste container (Check pH; adjust to 6-9 if required by local EHS).[1][5]

References

  • PubChem. (2025).[1][5][7][8] 4,8-Dichloroquinoline (Analogous Hazard Data). National Library of Medicine.[1][5] Retrieved from [Link][1][5]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.